molecular formula C10H22Cl2N2 B1290479 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride CAS No. 780756-54-9

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride

Cat. No.: B1290479
CAS No.: 780756-54-9
M. Wt: 241.2 g/mol
InChI Key: NOSKZLBNQLEUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2 and its molecular weight is 241.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSKZLBNQLEUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631048
Record name 4-[(Pyrrolidin-1-yl)methyl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780756-54-9
Record name 4-[(Pyrrolidin-1-yl)methyl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Pyrrolidinylmethyl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride. Due to the limited availability of specific experimental data for this compound, this document leverages data from structurally similar molecules and established principles of organic chemistry to offer a robust profile. It is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Structure

This compound is the hydrochloride salt of the parent compound, 4-(pyrrolidin-1-ylmethyl)piperidine. The dihydrochloride form suggests that both basic nitrogen atoms—one in the piperidine ring and one in the pyrrolidine ring—are protonated.

  • IUPAC Name: 4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride

  • Molecular Formula: C₁₀H₂₂Cl₂N₂

  • Molecular Weight: 241.20 g/mol

  • CAS Number: 683772-11-4 (for the free base)[1][2]

  • Chemical Structure:

    • Free Base: C1CCN(C1)CC2CCNCC2[1]

    • Dihydrochloride Salt: The structure consists of the protonated form of the free base with two chloride counter-ions.

Physical Properties

The physical properties of this compound are presented below. It is important to note that where specific experimental data is unavailable, values are predicted based on the properties of analogous compounds, such as piperidine hydrochloride, and general chemical principles.

PropertyValueNotes
Appearance White to off-white crystalline solid (Predicted)Amine hydrochloride salts are typically crystalline solids.
Melting Point >240 °C (Predicted)Based on the melting point of piperidine hydrochloride (245-248 °C), a high melting point is expected due to the ionic character and strong crystal lattice energy of the salt.[3]
Boiling Point Not applicable (decomposes at high temperatures)As an ionic salt, it is expected to decompose before boiling at atmospheric pressure.
Solubility Water: Soluble (Predicted)Methanol, Ethanol: Soluble (Predicted)Non-polar organic solvents (e.g., hexane, toluene): Insoluble to sparingly soluble (Predicted)The dihydrochloride salt form significantly increases polarity, leading to good solubility in polar protic solvents like water and lower alcohols.[4] The presence of a ten-carbon aliphatic structure may limit solubility in highly polar solvents and confer some solubility in less polar organic solvents for the free base.
pKa pKa1 ~10-11 (Piperidine NH)pKa2 ~10-11 (Pyrrolidine N) (Predicted)Based on the typical pKa values for secondary and tertiary aliphatic amines.

Spectroscopic Data (Predicted)

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from the known spectral properties of piperidine and pyrrolidine moieties.

¹H NMR Spectroscopy:

  • Piperidine Ring Protons: A complex series of multiplets is expected in the range of δ 1.5-3.5 ppm. Protons adjacent to the nitrogen atoms will be deshielded and appear further downfield.

  • Pyrrolidine Ring Protons: Signals for these protons are also anticipated in the δ 1.5-3.5 ppm range, with those adjacent to the nitrogen being the most downfield.

  • Methylene Bridge Protons (-CH₂-): The protons of the methylene group connecting the two rings are expected to appear as a doublet or multiplet, likely in the δ 2.5-3.0 ppm range.

  • N-H Protons: Broad signals corresponding to the protonated amine groups (N⁺-H) would be expected, with chemical shifts that can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

  • Carbon atoms adjacent to the nitrogen atoms will be the most downfield among the aliphatic signals, typically in the range of δ 40-60 ppm. Other aliphatic carbons will appear at higher fields.

Infrared (IR) Spectroscopy:

  • N-H Stretching: A broad and strong absorption band is expected in the region of 2400-3000 cm⁻¹ due to the stretching vibrations of the N⁺-H bonds of the ammonium groups.

  • C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the 2800-3000 cm⁻¹ region.

  • N-H Bending: Bending vibrations for the N⁺-H groups are expected around 1500-1600 cm⁻¹.

Mass Spectrometry:

  • Molecular Ion: For the free base (after neutralization), the protonated molecular ion [M+H]⁺ would be observed at m/z 169.29.

  • Fragmentation: Common fragmentation pathways would likely involve cleavage of the pyrrolidine or piperidine rings, or the loss of the pyrrolidinylmethyl side chain. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.[5][6]

Experimental Protocols

The following are generalized protocols for the determination of key physical properties of this compound.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a moderate rate to approximately 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.[7]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, phosphate-buffered saline)

  • Vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Allow the vial to stand, or centrifuge it, to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any solid particles.

  • Accurately dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Logical and Experimental Workflows

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of this compound.

G start Synthesized Compound structure Structural Confirmation (NMR, MS) start->structure purity Purity Assessment (HPLC, Elemental Analysis) start->purity mp Melting Point Determination structure->mp purity->mp solubility Solubility Profiling (Shake-Flask Method) mp->solubility stability Stability Studies solubility->stability data Data Compilation & Technical Report stability->data end Qualified Material data->end

Workflow for Physicochemical Characterization.

Safety and Handling

As a dihydrochloride salt of a diamine, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous chemical.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a diamine salt with physical properties largely dictated by its ionic character. It is predicted to be a high-melting, water-soluble crystalline solid. While specific experimental data is scarce, this guide provides a robust, predicted profile based on established chemical principles and data from analogous compounds, offering a valuable resource for its application in research and development. It is strongly recommended that experimental verification of these properties be conducted prior to use in critical applications.

References

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, analysis, and potential biological significance of 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride, a heterocyclic amine of interest to researchers and drug development professionals. Due to the limited availability of direct experimental data for this specific salt, this document combines information from commercial suppliers, data on the free base, and analysis of structurally related compounds to offer a thorough profile.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound, 4-(Pyrrolidin-1-ylmethyl)piperidine. The dihydrochloride form indicates that both basic nitrogen atoms, one in the piperidine ring and one in the pyrrolidine ring, are protonated.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 683772-11-4[1]
Molecular Formula C₁₀H₂₂Cl₂N₂[1]
Molecular Weight 241.20 g/mol [1]
IUPAC Name 4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochlorideInferred
SMILES C1CCN(CC2CCNCC2)CC1.Cl.Cl[1]
InChI 1S/C10H20N2.2ClH/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;;/h10-11H,1-9H2;2*1H[1][]
Physical Form Solid[1]

Chemical Structure Diagram:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation A Piperidine-4-carbaldehyde C Intermediate Imine/Enamine A->C B Pyrrolidine B->C E 4-(Pyrrolidin-1-ylmethyl)piperidine (Free Base) C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E F 4-(Pyrrolidin-1-ylmethyl)piperidine (Free Base) H This compound F->H G Hydrochloric Acid (HCl) G->H G A 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride B Piperidine Scaffold A->B C Pyrrolidine Scaffold A->C D Potential Biological Activities (based on scaffolds) B->D C->D E Analgesic D->E F Anti-inflammatory D->F G CNS Activity D->G

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, specific quantitative binding affinity and functional activity data for the parent compound, 4-(Pyrrolidin-1-ylmethyl)piperidine, or its dihydrochloride salt, at specific molecular targets were not publicly available at the time of this report. The following guide provides a detailed overview of the likely pharmacological targets and mechanisms of action based on the activity of structurally related derivatives. It also includes detailed experimental protocols for how the pharmacological profile of this compound could be elucidated.

The 4-(pyrrolidin-1-ylmethyl)piperidine scaffold is a common motif in medicinal chemistry, appearing in compounds targeting a range of receptors, particularly the sigma-1 (σ1) and muscarinic acetylcholine M1 receptors. Derivatives of this core structure have also been investigated for their analgesic properties and as PPARδ agonists.[1][2] This suggests that the parent compound likely possesses activity at one or more of these targets.

Primary Putative Mechanisms of Action

Based on the pharmacological profiles of its derivatives, the two most probable primary mechanisms of action for 4-(pyrrolidin-1-ylmethyl)piperidine dihydrochloride involve interaction with the sigma-1 receptor and muscarinic acetylcholine receptors.

1. Sigma-1 (σ1) Receptor Modulation

The 4-(pyrrolidin-1-ylmethyl)piperidine core is structurally similar to known sigma-1 receptor ligands. The sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, which modulates a variety of signaling pathways and ion channels.

Signaling Pathways: Sigma-1 receptor activation has been shown to influence several downstream signaling cascades, including:

  • Calcium Signaling: Modulation of inositol trisphosphate (IP3) receptors, leading to changes in intracellular calcium levels.

  • Ion Channel Regulation: Interaction with and modulation of various voltage-gated ion channels, including K+, Na+, and Ca2+ channels.

  • Neuronal Signaling: Regulation of neurotransmitter release and potentiation of NMDA receptor function.

Below is a diagram illustrating a generalized signaling pathway for the sigma-1 receptor.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Ligand 4-(Pyrrolidin-1-ylmethyl)piperidine Sigma1 Sigma-1 Receptor Ligand->Sigma1 Binds IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_ER Ca²⁺ IP3R->Ca_ER Release Ca_Cytosol Increased Intracellular Ca²⁺ Ca_ER->Ca_Cytosol Downstream Downstream Signaling Cascades Ca_Cytosol->Downstream

Generalized Sigma-1 Receptor Signaling Pathway.

2. Muscarinic Acetylcholine M1 Receptor Modulation

The piperidine and pyrrolidine moieties are common structural features in ligands for muscarinic acetylcholine receptors. The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key regulator of cognitive function.

Signaling Pathways: Activation of the M1 receptor typically leads to the activation of the Gq/11 signaling cascade:

  • Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytosol.

  • Protein Kinase C Activation: DAG and increased intracellular calcium activate protein kinase C (PKC), which phosphorylates various downstream targets.

Below is a diagram illustrating the canonical M1 muscarinic receptor signaling pathway.

M1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 4-(Pyrrolidin-1-ylmethyl)piperidine M1R M1 Receptor Ligand->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates sigma_binding_workflow Prep Prepare Serial Dilutions of Test Compound Incubate Incubate with [³H](+)-Pentazocine and Guinea Pig Brain Membranes Prep->Incubate Filter Rapid Filtration on Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate IC50 and Ki Count->Analyze calcium_assay_workflow Plate Plate CHO-M1 Cells in Microplate Load Load Cells with Calcium-Sensitive Dye Plate->Load Measure Measure Fluorescence (FLIPR/FlexStation) Load->Measure Prepare Prepare Compound Plate (Test Cpd, Controls) Prepare->Measure Agonist Agonist Mode: Inject Compound Measure->Agonist Antagonist Antagonist Mode: Pre-incubate, then inject Agonist Measure->Antagonist Analyze Analyze Data: Calculate EC50/IC50 Agonist->Analyze Antagonist->Analyze

References

The Biological Activity of 4-(Pyrrolidin-1-ylmethyl)piperidine Derivatives: A Technical Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 4-(pyrrolidin-1-ylmethyl)piperidine derivatives, with a particular focus on their interactions with central nervous system (CNS) targets, specifically the M1 muscarinic acetylcholine and D4 dopamine receptors. This scaffold has emerged as a versatile platform for the design of novel therapeutics for a range of neurological and psychiatric disorders.

Introduction to the 4-(Pyrrolidin-1-ylmethyl)piperidine Scaffold

The 4-(pyrrolidin-1-ylmethyl)piperidine core represents a privileged scaffold in medicinal chemistry. Its rigid piperidine ring, combined with the flexible pyrrolidinylmethyl side chain, allows for precise spatial orientation of functional groups, facilitating interactions with various receptor binding pockets. This structural motif has been explored for a multitude of biological targets, demonstrating a broad spectrum of pharmacological activities, including antiviral, analgesic, and anti-inflammatory properties. However, its most significant potential appears to lie within the realm of CNS disorders, where derivatives have shown promise as selective M1 muscarinic receptor agonists and D4 dopamine receptor antagonists.

Core Biological Activities in the Central Nervous System

M1 Muscarinic Acetylcholine Receptor Agonism

The M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor, is highly expressed in the cerebral cortex and hippocampus, regions of the brain crucial for learning and memory.[1] Selective activation of M1 receptors is a key therapeutic strategy for improving cognitive function in conditions such as Alzheimer's disease and schizophrenia.[2] Derivatives of the 4-(pyrrolidin-1-ylmethyl)piperidine scaffold have been investigated as potential M1 agonists.

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor, a Gi/o-protein coupled receptor, is predominantly found in the prefrontal cortex, limbic system, and midbrain. It is implicated in various cognitive and emotional processes.[3] D4 receptor antagonists are being explored for their potential in treating psychosis, addiction, and other neuropsychiatric disorders, with the aim of achieving efficacy with a reduced side-effect profile compared to less selective antipsychotics.[4] The 4-(pyrrolidin-1-ylmethyl)piperidine scaffold has served as a foundation for the development of potent and selective D4 antagonists.[3]

Signaling Pathways

To understand the functional consequences of ligand binding to these receptors, it is essential to visualize their downstream signaling cascades.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Leads to Ca_release->PKC Activates Agonist M1 Agonist (e.g., Acetylcholine) Agonist->M1R Binds

Figure 1: M1 Muscarinic Receptor Signaling Pathway.

D4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol D4R D4 Receptor Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Neuronal Excitability) PKA->Cellular_Response Leads to Antagonist D4 Antagonist Antagonist->D4R Blocks Dopamine Dopamine Dopamine->D4R Binds

Figure 2: D4 Dopamine Receptor Signaling Pathway.

Quantitative Data on Piperidine Derivatives

While comprehensive structure-activity relationship (SAR) studies for a series of 4-(pyrrolidin-1-ylmethyl)piperidine derivatives are not extensively available in the public literature, data from closely related piperidine scaffolds provide valuable insights into the structural requirements for potent and selective activity at M1 muscarinic and D4 dopamine receptors.

M1 Muscarinic Receptor Antagonists (Related Scaffolds)

The following table summarizes the binding affinities of a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide derivatives, which share some structural similarities with the 4-(pyrrolidin-1-ylmethyl)piperidine scaffold, as M1 muscarinic receptor antagonists.[5]

CompoundR GroupM1 IC50 (µM)M2-M5 IC50 (µM)
6 H5.0>10
8a 2-Cl0.96>10
8b 2-OMe0.82>10

Data extracted from Bioorg Med Chem Lett. 2010;20(7):2174-7.[5]

D4 Dopamine Receptor Antagonists (Related Scaffolds)

The table below presents the binding affinities (Ki) of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives for the human D4 receptor.[6]

CompoundR1 GroupD4 Ki (nM)D1, D2, D3, D5 Ki (nM)
8a 4-Fluorophenyl53>1000
8b 3,4-Difluorophenyl5.5>1000
8c 4-Fluoro-3-methylphenyl13>1000

Data extracted from ChemRxiv. 2025, g6zh3.[6]

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate assessment of the biological activity of novel compounds. The following sections outline standard methodologies for key in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the M1 muscarinic or D4 dopamine receptor.

Materials:

  • Cell membranes expressing the human M1 or D4 receptor.

  • Radioligand (e.g., [3H]-N-methylscopolamine for M1, [3H]-Spiperone for D4).

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding determinator (e.g., atropine for M1, haloperidol for D4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Workflow:

Radioligand_Binding_Workflow Start Start: Prepare Reagents Incubation Incubate membranes, radioligand, and test compound Start->Incubation Filtration Rapidly filter through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold assay buffer Filtration->Washing Counting Add scintillation fluid and count radioactivity Washing->Counting Analysis Calculate Ki values from competition binding curves Counting->Analysis End End: Determine Affinity Analysis->End

Figure 3: Radioligand Binding Assay Workflow.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known antagonist).

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor.

Objective: To determine the potency (EC50 or IC50) and efficacy (Emax) of a test compound in a cell-based functional assay.

M1 Receptor (Gq-coupled) - Calcium Mobilization Assay:

  • Cell Culture: Plate cells expressing the M1 receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound (for agonists) or a fixed concentration of an agonist in the presence of varying concentrations of the test compound (for antagonists).

  • Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

D4 Receptor (Gi-coupled) - cAMP Assay:

  • Cell Culture: Plate cells expressing the D4 receptor in a 96-well plate.

  • Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase) and varying concentrations of the test compound (for agonists) or a fixed concentration of a D4 agonist in the presence of varying concentrations of the test compound (for antagonists).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Functional Assay Workflow:

Functional_Assay_Workflow Start Start: Plate Cells Preparation Prepare Cells (e.g., Dye Loading for Ca²⁺ assay) Start->Preparation Compound_Addition Add Test Compounds Preparation->Compound_Addition Stimulation Stimulate with Agonist (for antagonist mode) Compound_Addition->Stimulation Measurement Measure Cellular Response (e.g., Fluorescence, cAMP levels) Stimulation->Measurement Analysis Generate Dose-Response Curves and calculate EC50/IC50 Measurement->Analysis End End: Determine Potency & Efficacy Analysis->End

Figure 4: General Functional Assay Workflow.

Conclusion and Future Directions

The 4-(pyrrolidin-1-ylmethyl)piperidine scaffold holds significant promise for the development of novel CNS-active agents. The available data on related piperidine derivatives suggest that this core can be effectively functionalized to achieve high potency and selectivity for M1 muscarinic and D4 dopamine receptors. Further detailed SAR studies on a focused library of 4-(pyrrolidin-1-ylmethyl)piperidine derivatives are warranted to fully elucidate the key structural features governing their activity at these important CNS targets. Such studies will be instrumental in advancing the development of new and improved therapies for a range of debilitating neurological and psychiatric disorders.

References

The Versatile Building Block: A Technical Guide to 4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. Among these, 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride has emerged as a valuable scaffold, offering a unique combination of a rigid piperidine core and a flexible pyrrolidinomethyl side chain. This technical guide provides an in-depth overview of its synthesis, properties, and applications, supported by experimental data and protocols.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid, typically supplied as a dihydrochloride salt to improve its stability and handling. The free base, 4-(Pyrrolidin-1-ylmethyl)piperidine, possesses the chemical formula C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol . The dihydrochloride salt has a molecular weight of 241.20 g/mol .

PropertyValueReference
Molecular FormulaC₁₀H₂₀N₂·2HCl[1]
Molecular Weight241.20 g/mol [1]
CAS Number683772-11-4[1]
AppearanceWhite to off-white solidCommercially available
SMILESC1CCN(CC2CCNCC2)C1.Cl.Cl[1]
InChI1S/C10H20N2.2ClH/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;;/h10-11H,1-9H2;2*1H[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process, typically starting from commercially available piperidine derivatives. A common and effective route involves the reductive amination of a protected 4-formylpiperidine with pyrrolidine, followed by deprotection and salt formation.

Experimental Protocol: Synthesis of tert-Butyl 4-((pyrrolidin-1-yl)methyl)piperidine-1-carboxylate

This protocol is adapted from the synthesis of a precursor used in the development of a PPARδ agonist.

Materials:

  • tert-Butyl 4-formylpiperidine-1-carboxylate

  • Pyrrolidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), add pyrrolidine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford tert-butyl 4-((pyrrolidin-1-yl)methyl)piperidine-1-carboxylate.

Experimental Protocol: Deprotection and Dihydrochloride Salt Formation

Materials:

  • tert-Butyl 4-((pyrrolidin-1-yl)methyl)piperidine-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 4-((pyrrolidin-1-yl)methyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • To this solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete deprotection.

  • Upon completion, the dihydrochloride salt will typically precipitate from the solution.

  • The precipitate can be collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a white solid.

Quantitative Data:

While specific yield data for the direct synthesis of this compound is not widely published, similar reductive amination and Boc-deprotection steps in the synthesis of related compounds typically proceed with good to excellent yields, often in the range of 80-95% for each step.

Application as a Building Block in Synthesis

The utility of this compound as a building block lies in the reactivity of its secondary amine on the piperidine ring. This allows for its incorporation into a wide range of larger molecules through various chemical transformations.

N-Arylation/N-Alkylation Reactions

The piperidine nitrogen can readily undergo N-arylation or N-alkylation reactions with suitable electrophiles, such as aryl halides, alkyl halides, or sulfonyl chlorides. This is a common strategy for introducing the 4-(pyrrolidin-1-ylmethyl)piperidine moiety into a target molecule.

Example Application: Synthesis of a PPARδ Agonist

A notable application of this building block is in the synthesis of potent and selective peroxisome proliferator-activated receptor δ (PPARδ) agonists.[2] In this context, the 4-(1-pyrrolidinyl)piperidine moiety was introduced to enhance the agonist activity and subtype selectivity of a series of benzothiazole derivatives.[2] The synthesis involved the coupling of the deprotected 4-(pyrrolidin-1-ylmethyl)piperidine with a suitable benzothiazole core. The resulting compound demonstrated strong PPARδ agonist activity with an EC₅₀ of 3.6 nM and showed significant suppression of atherosclerosis progression in animal models.[2]

Table of Reaction Data for Analogue Synthesis:

Reactant 1Reactant 2Coupling ReagentSolventTemperatureYield (%)Reference
tert-Butyl 4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate (deprotected in situ)Substituted BenzothiazoleHATU, DIPEADMFRoom Temp.70-85Adapted from[2]

Signaling Pathway Involvement

The piperidine and pyrrolidine moieties are common structural motifs in compounds targeting the central nervous system and other biological pathways.[3] In the case of the aforementioned PPARδ agonist, the 4-(1-pyrrolidinyl)piperidine group plays a crucial role in the ligand's interaction with the PPARδ receptor. PPARs are ligand-activated transcription factors that regulate gene expression in metabolic processes.

PPAR_Delta_Signaling

The diagram illustrates the general mechanism of PPARδ activation. A ligand, such as a synthetic agonist incorporating the 4-(pyrrolidin-1-ylmethyl)piperidine scaffold, binds to the PPARδ nuclear receptor. This induces a conformational change, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription and affecting metabolic pathways.

Synthetic Workflow

The overall process of utilizing this compound as a building block in a typical synthetic workflow is outlined below.

Synthetic_Workflow

This workflow highlights the key transformations, starting from readily available materials to the synthesis of the protected intermediate, followed by deprotection to yield the desired building block. The building block is then used in a subsequent coupling reaction to generate the final target molecule.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its piperidine nitrogen allow for its efficient incorporation into a variety of complex molecules. The demonstrated success in its application for the development of a potent PPARδ agonist underscores its potential in drug discovery programs. This guide provides a foundational understanding for researchers looking to leverage the unique structural features of this compound in their synthetic endeavors.

References

Spectroscopic and Analytical Profile of 4-(Pyrrolidin-1-ylmethyl)piperidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide furnishes an in-depth look at the synthesis and spectroscopic characterization of a key piperidine intermediate, offering a foundational understanding applicable to the target molecule and its derivatives. The presented data is organized for clarity and supported by detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for a representative piperidine derivative. This data is illustrative and serves as a template for the characterization of 4-(Pyrrolidin-1-ylmethyl)piperidine.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)Assignment
Data Not Available----
...............

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
Data Not Available-
......

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
Data Not Available-
......

Table 4: Mass Spectrometry Data

m/zIon
Data Not Available-
......

Experimental Protocols

The following protocols are representative of the synthesis and spectroscopic analysis of a substituted piperidine derivative.

2.1. Synthesis

A common route to synthesize 4-(substituted-methyl)piperidines involves the reductive amination of a 4-formylpiperidine derivative. For the target compound, this would typically involve the reaction of a suitably N-protected piperidine-4-carboxaldehyde with pyrrolidine, followed by reduction of the resulting iminium intermediate.

  • Materials: N-Boc-piperidine-4-carboxaldehyde, pyrrolidine, sodium triacetoxyborohydride, dichloromethane, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure: To a stirred solution of N-Boc-piperidine-4-carboxaldehyde in dichloromethane, pyrrolidine is added, followed by sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the N-Boc protected precursor. Subsequent deprotection of the Boc group would yield the final product, 4-(Pyrrolidin-1-ylmethyl)piperidine.

2.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts would be reported in parts per million (ppm) relative to the residual solvent peak.

  • Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The spectrum could be recorded as a thin film on a salt plate (for an oil) or as a KBr pellet (for a solid).

  • Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) source in positive ion mode. The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate a representative synthetic pathway and a general analytical workflow for the characterization of a substituted piperidine compound.

Synthetic_Pathway A N-Boc-piperidine-4- carboxaldehyde C N-Boc-4-(pyrrolidin-1-ylmethyl)piperidine A->C NaBH(OAc)3 DCM B Pyrrolidine B->C D 4-(Pyrrolidin-1-ylmethyl)piperidine C->D TFA or HCl DCM Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesized Compound Purification Purified Compound Synthesis->Purification Chromatography NMR NMR (1H, 13C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight

An In-depth Technical Guide on the Solubility and Stability of 4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride is a heterocyclic amine that holds potential for investigation in various therapeutic areas due to its structural motifs. The pyrrolidine and piperidine rings are common scaffolds in medicinal chemistry, known to interact with a range of biological targets.[1] As a dihydrochloride salt, its physicochemical properties, such as solubility and stability, are critical parameters that influence its suitability for further development as a pharmaceutical agent. A thorough understanding of these characteristics is paramount for formulation design, ensuring consistent bioavailability, and defining appropriate storage conditions and shelf-life.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It outlines detailed experimental protocols for the evaluation of these properties and presents illustrative data in a structured format. Furthermore, this document includes diagrams of potential degradation pathways and a general experimental workflow for physicochemical characterization, designed to guide researchers in their drug development efforts.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, this section outlines the key physicochemical parameters and provides representative data based on compounds with similar functional groups.

PropertyIllustrative Value/InformationAnalytical Method
Chemical Name This compound-
CAS Number 683772-11-4 (free base)-
Molecular Formula C₁₀H₂₂Cl₂N₂Elemental Analysis
Molecular Weight 241.20 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Melting Point >250 °C (decomposes)Differential Scanning Calorimetry (DSC)
pKa pKa₁: ~8.5 (piperidine N), pKa₂: ~10.5 (pyrrolidine N)Potentiometric Titration

Solubility Profile

The aqueous and organic solubility of this compound is a critical determinant of its biopharmaceutical properties. As a dihydrochloride salt, it is expected to exhibit good aqueous solubility.

Equilibrium Solubility

The following table presents illustrative equilibrium solubility data in various solvents.

SolventTemperature (°C)Illustrative Solubility (mg/mL)
Water 25> 100
Phosphate Buffered Saline (PBS) pH 7.4 25> 100
0.1 N HCl 25> 100
Methanol 25~ 20
Ethanol 25~ 5
Acetonitrile 25< 1
Dichloromethane 25< 0.1
Experimental Protocol for Equilibrium Solubility Determination

A reliable method for determining equilibrium solubility is the shake-flask method.[2]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, methanol, ethanol)

  • Scintillation vials

  • Orbital shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, CAD)

Procedure:

  • Add an excess amount of the compound to a scintillation vial containing a known volume of the selected solvent.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.[3]

  • After shaking, allow the samples to stand to permit the settling of excess solid.

  • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.[4]

  • Calculate the solubility in mg/mL.

Stability Profile

The chemical stability of this compound is evaluated through forced degradation studies and long-term stability testing under various environmental conditions, in accordance with ICH guidelines.[5]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.[6] The compound is subjected to stress conditions more severe than accelerated stability testing.[7]

Illustrative Forced Degradation Results:

Stress ConditionIllustrative Degradation (%)Major Degradation Products
Acid Hydrolysis (1 N HCl, 60 °C, 24h) < 5%Minimal degradation observed
Base Hydrolysis (1 N NaOH, 60 °C, 24h) 10-15%N-oxide formation, potential ring opening
Oxidative (3% H₂O₂, RT, 24h) 15-20%N-oxides of piperidine and pyrrolidine
Thermal (80 °C, 72h) < 5%Minimal degradation observed
Photolytic (ICH Q1B), solid < 2%Minimal degradation observed
Photolytic (ICH Q1B), solution 5-10%Photolytic oxidation products
Experimental Protocols for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

General Procedure:

  • Prepare solutions of the compound in appropriate solvents.

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Specific Protocols:

  • Acid Hydrolysis: Dissolve the compound in 1 N HCl and heat at 60 °C.

  • Base Hydrolysis: Dissolve the compound in 1 N NaOH and heat at 60 °C.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9][10][11][12] A control sample should be protected from light.

Long-Term Stability

Long-term stability studies are conducted to establish the shelf-life and recommended storage conditions.

Illustrative Long-Term Stability Data (Solid State):

Storage ConditionTime (Months)Assay (%)Appearance
25 °C / 60% RH 0100.0White solid
399.8No change
699.7No change
1299.5No change
40 °C / 75% RH 0100.0White solid
399.2No change
698.9No change
Experimental Protocol for Long-Term Stability Testing

Objective: To evaluate the long-term stability of this compound under ICH-recommended storage conditions.

Procedure:

  • Package the solid compound in suitable containers.

  • Place the containers in stability chambers maintained at the desired conditions (e.g., 25 °C/60% RH and 40 °C/75% RH).[13]

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples.[5]

  • Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[14]

Illustrative Hygroscopicity Data:

Hygroscopicity ClassificationWeight Gain (%) after 24h at 25°C/80% RH
Slightly Hygroscopic0.2 - < 2
Experimental Protocol for Hygroscopicity Testing

Objective: To determine the hygroscopicity of this compound.

Procedure (based on European Pharmacopoeia):

  • Accurately weigh a sample of the compound.

  • Place the sample in a desiccator containing a saturated solution of ammonium chloride to maintain a relative humidity of approximately 80%.[15]

  • Store the desiccator at 25 °C for 24 hours.

  • After 24 hours, re-weigh the sample and calculate the percentage weight gain.

  • Classify the hygroscopicity based on the weight gain.[15]

Analytical Methodologies

A validated stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products. Reversed-phase HPLC with UV or Charged Aerosol Detection (CAD) is a suitable technique.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or CAD
Injection Volume 10 µL

Visualizations

Experimental Workflow for Physicochemical Characterization

experimental_workflow cluster_start Start cluster_solubility Solubility Assessment cluster_stability Stability Profiling cluster_physicochemical Other Physicochemical Properties cluster_analysis Analysis start 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride solubility Equilibrium Solubility (Shake-Flask Method) start->solubility forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_deg long_term Long-Term Stability (ICH Conditions) start->long_term hygroscopicity Hygroscopicity Testing start->hygroscopicity analysis Stability-Indicating HPLC Method solubility->analysis forced_deg->analysis long_term->analysis hygroscopicity->analysis

Caption: Physicochemical characterization workflow.

Potential Degradation Pathway

degradation_pathway cluster_oxidation Oxidative Stress cluster_hydrolysis Hydrolytic Stress (Harsh Conditions) parent 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride n_oxide_piperidine Piperidine N-oxide parent->n_oxide_piperidine Oxidation n_oxide_pyrrolidine Pyrrolidine N-oxide parent->n_oxide_pyrrolidine Oxidation ring_opening Ring-Opened Products parent->ring_opening Hydrolysis

Caption: Potential degradation pathways.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. The outlined experimental protocols, based on established scientific principles and regulatory guidelines, are designed to yield critical data for the advancement of this compound in the drug development pipeline. While the presented quantitative data is illustrative, the methodologies described will enable researchers to generate robust and reliable data specific to their research needs. A thorough understanding of these fundamental physicochemical properties is essential for successful formulation development and for ensuring the quality, safety, and efficacy of any potential therapeutic agent.

References

The Indispensable Role of Pyrrolidine and Piperidine Scaffolds in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing rings being particularly prominent in the architecture of therapeutic agents. Among these, the five-membered pyrrolidine and six-membered piperidine scaffolds have earned the status of "privileged structures." Their prevalence in both natural products and FDA-approved drugs is a testament to their versatile physicochemical properties and their ability to form key interactions with a multitude of biological targets.[1][2][3] This technical guide offers an in-depth exploration of the synthesis, therapeutic applications, and structure-activity relationships (SAR) of these core scaffolds, providing a critical resource for professionals engaged in the discovery and development of novel pharmaceuticals.

The Pyrrolidine Scaffold: A Nexus of Stereochemistry and Activity

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry, found in numerous natural alkaloids like nicotine and hygrine and appearing in 37 FDA-approved drugs.[4][5][6] Its significance stems from its unique three-dimensional properties, which allow for a detailed exploration of pharmacophore space.

2.1 Physicochemical Properties and Significance

The sp³-hybridized carbons of the pyrrolidine ring create a non-planar, flexible conformation.[7] This puckering, often described as "pseudorotation," allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[4][8] The stereogenicity of the ring's carbon atoms profoundly influences the biological profile of drug candidates, as different stereoisomers can exhibit vastly different binding modes to enantioselective proteins.[4][7]

2.2 Therapeutic Applications

The pyrrolidine scaffold is integral to a wide spectrum of therapeutic agents, demonstrating its remarkable versatility.[2][9] Its derivatives have shown broad biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects.[2][10]

  • Anticonvulsants: Pyrrolidine derivatives like Levetiracetam are used in the treatment of epilepsy, appearing to function by slowing down nerve transmission.[11]

  • Antihypertensives: Captopril, a widely used ACE inhibitor, features a proline (a pyrrolidine-2-carboxylic acid) moiety that is crucial for its activity.[6]

  • Antibiotics: The natural product Anisomycin is a pyrrolidine alkaloid that inhibits protein synthesis, and Clindamycin is another key antibiotic featuring the scaffold.[2][6]

  • Anticancer Agents: Derivatives have been developed as antagonists for targets like the CXCR4 receptor, which is implicated in cancer metastasis.[12]

  • Antidiabetics: Recent research has focused on pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[13]

2.3 Core Synthesis Strategies

The construction and functionalization of the pyrrolidine ring can be achieved through several robust synthetic methodologies.

  • 1,3-Dipolar Cycloaddition: This is a classic and highly effective method for constructing the five-membered ring. It typically involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile), allowing for significant control over regio- and stereoselectivity.[4]

  • Cyclization of Acyclic Precursors: Various intramolecular cyclization strategies are employed to form the pyrrolidine ring from linear starting materials.[4]

  • Functionalization of Pre-formed Rings: Chiral precursors, most notably the amino acid proline and its derivatives like 4-hydroxyproline, serve as versatile starting points. The existing ring is then chemically modified to build the final target molecule.[4][14]

2.4 Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolidine-based compounds is highly dependent on the substitution pattern and stereochemistry of the ring.

  • Stereochemistry: The spatial arrangement of substituents dictates the molecule's ability to fit into a target's binding pocket. For GPR40 agonists, for instance, stereochemistry was found to directly affect the binding mode.[4]

  • Substituent Effects: In a series of pyrrolidine pentamine derivatives designed as inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], modifications at five distinct positions (R1–R5) had varied effects. Alterations at the R1 position often led to a loss of activity, highlighting its critical role, while changes at R3, R4, and R5 had diverse effects, suggesting potential for further optimization.[15]

  • Inhibitory Potency: For a series of pyrrolidine derivatives targeting α-amylase and α-glucosidase, the nature of the substituents was key. A 4-methoxy analogue (3g) showed the most noteworthy dual inhibitory activity, demonstrating the impact of specific functional groups on potency.[13]

2.5 Quantitative Data for Pyrrolidine Derivatives

The following table summarizes key quantitative data for select pyrrolidine-based compounds, illustrating the impact of structural modifications on biological activity.

Compound/SeriesTargetKey Structural FeaturesIC₅₀Reference
Pyrrolidine Derivative 26 CXCR4 ReceptorContains pyridine, piperazine, and pyrimidine moieties79 nM (binding affinity)[12]
Pyrrolidine Analogue 3a α-Amylase4-chloro substitution36.32 µg/mL[13]
Pyrrolidine Analogue 3f α-Glucosidase4-nitro substitution27.51 µg/mL[13]
Pyrrolidine Analogue 3g α-Amylase4-methoxy substitution26.24 µg/mL[13]
Pyrrolidine Analogue 3g α-Glucosidase4-methoxy substitution18.04 µg/mL[13]

The Piperidine Scaffold: The Privileged Core of Blockbuster Drugs

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important and frequently encountered scaffolds in medicinal chemistry.[1] It is a structural component in more than twenty classes of pharmaceuticals, including numerous blockbuster drugs, and is also found in natural alkaloids such as piperine from black pepper.[16][17]

3.1 Physicochemical Properties and Significance

As a saturated sp³-rich scaffold, the piperidine ring provides a robust, three-dimensional framework that can enhance a drug's metabolic stability and improve its pharmacokinetic (ADME) properties, often with reduced toxicity.[18] Its nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, while the flexible ring conformation allows the molecule to adapt to the steric demands of a target's binding pocket.[18] The introduction of chiral centers into the piperidine scaffold can further enhance biological activity, selectivity, and pharmacokinetic profiles.[19][20]

3.2 Therapeutic Applications

The piperidine scaffold is a cornerstone of drugs across a vast range of therapeutic areas.[3]

  • Central Nervous System (CNS) Agents: This is a major area for piperidine-based drugs. Examples include the antipsychotics Haloperidol and Risperidone, the Alzheimer's drug Donepezil, and the ADHD medication Methylphenidate (Ritalin).[16][17]

  • Analgesics: The piperidine ring is a key pharmacophore in potent opioid analgesics like Fentanyl and Meperidine (Pethidine).[17][21]

  • Anticancer Agents: Piperidine derivatives are used in oncology, with examples like Raloxifene, used in breast cancer treatment and prevention.[22]

  • Antihistamines: Many first and second-generation antihistamines, such as Loratadine, incorporate a piperidine moiety.

  • Antiviral Agents: Certain piperidine derivatives have been investigated as potential inhibitors of viruses like SARS-CoV-2 and influenza.[16][22]

3.3 Core Synthesis Strategies

A variety of synthetic methods are available for the construction of functionalized piperidine rings.

  • Pyridine Hydrogenation: The catalytic hydrogenation of substituted pyridines is one of the most direct and common methods for accessing the saturated piperidine core.[1]

  • Intramolecular Cyclization: Ring-closing reactions of acyclic precursors are widely used. Key methods include metal-catalyzed cyclizations, aza-Michael reactions, and electrophilic cyclizations.[1]

  • Intermolecular Reactions: Multi-component reactions and cycloaddition strategies provide efficient pathways to complex piperidine derivatives from simpler starting materials.[1][23]

  • Alkene Cyclization: Modern methods, such as gold(I)-catalyzed oxidative amination of non-activated alkenes, allow for the difunctionalization of a double bond with simultaneous N-heterocycle formation.[1]

3.4 Structure-Activity Relationship (SAR) Insights

The SAR of piperidine derivatives is crucial for optimizing their therapeutic potential.

  • Core Structure Modification: In the development of farnesyltransferase (FTase) inhibitors, replacing a piperidine-2-one core with a piperidine core resulted in a more than 10-fold increase in potency, demonstrating the profound impact of the core scaffold itself.[24]

  • Substituent Importance: For the same FTase inhibitors, a 3-pyridylmethyl group at the N-1 position and a nitro group at the C-5 position were found to be critical for activity. Modifying or removing these groups led to a complete loss of inhibition.[24]

  • Receptor Selectivity: The piperidine ring has been identified as a key structural element for achieving dual activity at histamine H₃ and sigma-1 (σ₁) receptors. Replacing the piperidine ring in a compound series with a piperazine ring dramatically decreased affinity for the σ₁ receptor while largely maintaining H₃ affinity, highlighting piperidine's role in σ₁ binding.[25]

  • Chirality: The introduction of chiral centers can significantly improve a compound's properties. In the development of MEK inhibitors, incorporating a chiral piperidine side chain was found to be essential for fitting into the enzyme's cavity and increasing potency.[26]

3.5 Quantitative Data for Piperidine Derivatives

The following table presents quantitative data for selected piperidine-based compounds, underscoring the structure-activity relationships discussed.

Compound/SeriesTargetKey Structural FeaturesIC₅₀ / KᵢReference
Piperidine Derivative (+)-8 Farnesyltransferase (FTase)(+)-enantiomer of piperidine core1.9 nM (IC₅₀)[24]
Piperidine Derivative 7 Farnesyltransferase (FTase)5,6-Dehydropiperidine core13 nM (IC₅₀)[24]
Compound 5 Sigma-1 (σ₁) ReceptorPiperidine core3.64 nM (Kᵢ)[25]
Compound 4 (analogue of 5)Sigma-1 (σ₁) ReceptorPiperazine core (replaces piperidine)1531 nM (Kᵢ)[25]
Compound 11 Sigma-1 (σ₁) ReceptorPiperidine core4.41 nM (Kᵢ)[25]
Compound 11 Histamine H₃ ReceptorPiperidine core6.2 nM (Kᵢ)[25]

Key Experimental Protocols and Methodologies

To aid researchers, this section provides detailed, representative protocols for the synthesis and biological evaluation of scaffold-based compounds.

4.1 Synthesis Protocol: Pyrrolidine-Based Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for synthesizing chalcones incorporating a pyrrolidine moiety, which have been investigated as α-glucosidase inhibitors.[8]

Objective: To synthesize a pyrrolidine-chalcone derivative by reacting 4-(pyrrolidin-1-yl)benzaldehyde with a substituted acetophenone.

Materials:

  • 4-(pyrrolidin-1-yl)benzaldehyde

  • Substituted acetophenone (e.g., 4-chloroacetophenone)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Stirring apparatus, glassware, ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 4-(pyrrolidin-1-yl)benzaldehyde and the respective substituted acetophenone in ethanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of sodium hydroxide dropwise to the reaction mixture.

  • Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary.

  • The precipitated solid product (the chalcone derivative) is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.[8]

Characterization:

  • FTIR: Record spectra using KBr pellets to identify characteristic functional group peaks (e.g., C=O stretch of the chalcone).

  • NMR: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) with TMS as an internal standard to confirm the structure.

  • Mass Spectrometry: Perform LC-MS/MS analysis for accurate mass determination.[8]

4.2 Biological Assay Protocol: In-Vitro α-Amylase Inhibition Assay

This protocol details a method to evaluate the inhibitory activity of synthesized pyrrolidine derivatives against the α-amylase enzyme.[13]

Objective: To determine the IC₅₀ value of test compounds against α-amylase.

Materials:

  • Porcine pancreatic α-amylase solution (0.5 mg/mL)

  • Starch solution (1% w/v)

  • Phosphate buffer (20 mM sodium phosphate, 6.7 mM sodium chloride, pH 6.9)

  • Dinitrosalicylic acid (DNSA) color reagent

  • Test compounds (pyrrolidine derivatives) dissolved in DMSO at various concentrations (e.g., 20, 40, 60, 80, 100 µg/mL)

  • Acarbose (positive control)

  • 96-well microplate, spectrophotometer

Procedure:

  • Add 50 µL of the test compound solution (or DMSO for control) to the wells of a 96-well plate.

  • Add 50 µL of the α-amylase solution to each well and incubate the plate at 37°C for 10 minutes.

  • After incubation, add 50 µL of the starch solution to each well to initiate the enzymatic reaction.

  • Incubate the mixture at 37°C for a further 20 minutes.

  • Stop the reaction by adding 100 µL of the DNSA color reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes to allow for color development.

  • Cool the plate to room temperature and add 1000 µL of distilled water to dilute the mixture.

  • Measure the absorbance of the solution at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts, workflows, and pathways relevant to drug discovery with pyrrolidine and piperidine scaffolds.

G General Drug Discovery Workflow Scaffold Scaffold Selection (e.g., Pyrrolidine, Piperidine) Library Library Synthesis Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit LeadGen Hit-to-Lead (Lead Generation) Hit->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt LeadOpt->Library Iterative Synthesis Preclinical Preclinical Studies LeadOpt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: General Drug Discovery Workflow.

G Synthesis of Pyrrolidine-2,5-dione Derivatives Start Succinic Acid Derivative (67) Step1 Reaction at 180°C Start->Step1 Reagent1 Aminoacetic Acid Reagent1->Step1 Intermediate Intermediate (68) Step1->Intermediate Step2 Coupling Reaction Intermediate->Step2 Reagent2 Coupling Reagent (e.g., Amine) Reagent2->Step2 Product Pyrrolidine-2,5-dione-acetamide Product (69) Step2->Product

Caption: Synthesis of Pyrrolidine-2,5-dione Derivatives.

G Mechanism of α-Glucosidase Inhibition Carbs Complex Carbohydrates (in Small Intestine) Enzyme α-Glucosidase (Enzyme) Carbs->Enzyme Substrate Glucose Glucose (Monosaccharide) Enzyme->Glucose Catalyzes Breakdown Inhibitor Pyrrolidine Derivative (Inhibitor) Block Inhibition Inhibitor->Block Block->Enzyme Blocks Active Site Result Reduced Postprandial Hyperglycemia Block->Result Prevents Absorption Glucose Absorption (into Bloodstream) Glucose->Absorption Absorption->Result Leads to (if uncontrolled)

Caption: Mechanism of α-Glucosidase Inhibition.

G Structure-Activity Relationship (SAR) Logic Core Core Scaffold (e.g., Piperidine) Mod1 Modification at R1 (e.g., Add EWG) Core->Mod1 Mod2 Modification at R2 (e.g., Add EDG) Core->Mod2 Mod3 Change Stereocenter Core->Mod3 Activity1 Increased Potency Mod1->Activity1 Activity4 Altered PK Profile Mod1->Activity4 Activity2 Decreased Potency Mod2->Activity2 Mod3->Activity1 Activity3 Improved Selectivity Mod3->Activity3

Caption: Structure-Activity Relationship (SAR) Logic.

Conclusion and Future Outlook

The pyrrolidine and piperidine scaffolds are undeniably two of the most powerful and versatile building blocks in the medicinal chemist's toolkit. Their unique three-dimensional structures, combined with their favorable physicochemical properties, have enabled the development of a multitude of successful drugs targeting a vast array of human diseases.[1][4] Their status as "privileged scaffolds" is well-earned, reflecting their evolutionary selection in countless natural products and their rational application in synthetic pharmaceuticals.

This guide has provided a comprehensive overview of their significance, from fundamental properties and synthesis to therapeutic applications and detailed structure-activity relationships. The continued exploration of novel synthetic methodologies to access diverse and complex derivatives, coupled with advanced computational modeling and a deeper understanding of biological systems, will ensure that the pyrrolidine and piperidine scaffolds remain at the forefront of drug discovery for years to come. They will continue to serve as the foundation for the next generation of innovative medicines designed to address unmet clinical needs.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 4-(Pyrrolidin-1-ylmethyl)piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(pyrrolidin-1-ylmethyl)piperidine core is a significant heterocyclic scaffold that has garnered increasing attention in medicinal chemistry. Its unique structural features have led to the discovery of potent and selective modulators of various biological targets, positioning it as a "privileged scaffold" in modern drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 4-(pyrrolidin-1-ylmethyl)piperidine compounds. It delves into their diverse therapeutic applications, focusing on their roles as anti-inflammatory agents and analgesics. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a thorough examination of the associated signaling pathways, visualized through Graphviz diagrams. Quantitative data from key studies are summarized in structured tables to facilitate comparison and analysis, offering a valuable resource for researchers and professionals in the field of drug development.

Introduction: A Tale of Two Rings

The journey of the 4-(pyrrolidin-1-ylmethyl)piperidine scaffold is a testament to the power of structural combination in medicinal chemistry. This unique architecture, which marries the piperidine and pyrrolidine rings through a methylene linker, has given rise to a plethora of biologically active molecules. The inherent conformational flexibility and basic nitrogen centers of this scaffold provide an ideal foundation for designing ligands that can effectively interact with a variety of biological targets. This guide traces the origins of this important structural motif, from its initial synthesis to its current status as a key component in the development of novel therapeutics.

Discovery and Historical Development

The earliest documented synthesis of the parent 4-(pyrrolidin-1-ylmethyl)piperidine appears in the patent literature. A 2005 patent describes its preparation as a key intermediate for the synthesis of methylene dipiperidine derivatives[1]. One of the early mentions in peer-reviewed literature describes N-benzyl-4-(pyrrolidin-1-ylmethyl)piperidine as a significant byproduct formed during the large-scale synthesis of N-benzyl-4-formylpiperidine, a key intermediate for Donepezil hydrochloride[2]. This serendipitous discovery highlighted the facile formation of this structural motif under certain reductive conditions.

Subsequent research efforts have focused on the deliberate synthesis and exploration of the pharmacological potential of 4-(pyrrolidin-1-ylmethyl)piperidine derivatives. A notable advancement came in 2014 with the synthesis and evaluation of a series of its analogs for their analgesic properties[3]. More recently, in 2023, a significant breakthrough was the design and synthesis of a potent and selective PPARδ agonist incorporating the 4-(pyrrolidin-1-ylmethyl)piperidine core, demonstrating its utility in developing anti-inflammatory agents[4]. These milestones underscore the evolving understanding and application of this versatile scaffold in drug discovery.

Synthetic Methodologies

The primary and most efficient method for the synthesis of 4-(pyrrolidin-1-ylmethyl)piperidine and its derivatives is reductive amination . This versatile reaction involves the condensation of a piperidine-4-carbaldehyde derivative with pyrrolidine (or a substituted pyrrolidine) to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

General Experimental Protocol: Reductive Amination

This protocol provides a general method for the synthesis of the 4-(pyrrolidin-1-ylmethyl)piperidine scaffold.

Materials:

  • N-protected-piperidine-4-carbaldehyde (e.g., N-Boc-piperidine-4-carbaldehyde)

  • Pyrrolidine

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Acid (for Boc deprotection, e.g., trifluoroacetic acid (TFA), hydrochloric acid in dioxane)

  • Base (for workup, e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a solution of N-protected-piperidine-4-carbaldehyde (1.0 eq) in the chosen anhydrous solvent, add pyrrolidine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction: Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Purification of Protected Intermediate: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Deprotection (if necessary): Dissolve the purified N-protected intermediate in a suitable solvent and add the deprotecting acid. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Final Product Isolation: Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the final 4-(pyrrolidin-1-ylmethyl)piperidine product.

Below is a workflow diagram illustrating the general synthetic process.

G General Synthetic Workflow for 4-(pyrrolidin-1-ylmethyl)piperidine start N-protected piperidine-4-carbaldehyde + Pyrrolidine imine Iminium Ion Formation start->imine reduction In situ Reduction (e.g., STAB) imine->reduction protected_product N-protected 4-(pyrrolidin-1-ylmethyl)piperidine reduction->protected_product deprotection Deprotection (if necessary) protected_product->deprotection final_product 4-(pyrrolidin-1-ylmethyl)piperidine deprotection->final_product

General Synthetic Workflow

Therapeutic Applications and Mechanisms of Action

The 4-(pyrrolidin-1-ylmethyl)piperidine scaffold has been successfully employed in the development of compounds targeting a range of therapeutic areas. The following sections highlight two prominent examples.

Anti-inflammatory Activity: PPARδ Agonism

Recent research has identified a derivative of 4-(pyrrolidin-1-ylmethyl)piperidine as a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist[4]. PPARs are nuclear receptors that play crucial roles in regulating inflammation and metabolism.

Mechanism of Action:

PPARδ agonists exert their anti-inflammatory effects through multiple mechanisms. Upon ligand binding, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the upregulation of genes involved in fatty acid oxidation and energy homeostasis. Furthermore, activated PPARδ can transrepress the activity of pro-inflammatory transcription factors such as NF-κB, thereby downregulating the expression of inflammatory cytokines like TNF-α and IL-6.

The following diagram illustrates the PPARδ signaling pathway.

G PPARδ Agonist Signaling Pathway in Inflammation cluster_cell Cell PPAR_agonist 4-(pyrrolidin-1-ylmethyl)piperidine Derivative (Agonist) PPAR_RXR PPARδ/RXR Heterodimer PPAR_agonist->PPAR_RXR Activates PPRE PPRE Binding PPAR_RXR->PPRE NFkB NF-κB PPAR_RXR->NFkB Transrepression gene_transcription Upregulation of Anti-inflammatory Genes PPRE->gene_transcription inflammation_down Decreased Inflammation gene_transcription->inflammation_down cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->cytokines Promotes cytokines->inflammation_down Causes

PPARδ Agonist Signaling Pathway
Analgesic Activity

Derivatives of 4-(pyrrolidin-1-ylmethyl)piperidine have been synthesized and shown to possess significant analgesic activity[3]. The proposed mechanisms of action involve interaction with opioid receptors and inhibition of prostaglandin synthesis.

Mechanism of Action:

  • Opioid Receptor Interaction: The structural similarity of the piperidine core to known opioid analgesics suggests a potential interaction with opioid receptors (μ, δ, and κ). Activation of these G-protein coupled receptors (GPCRs) in the central and peripheral nervous systems leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels. These events collectively reduce neuronal excitability and inhibit the transmission of pain signals.

  • Inhibition of Prostaglandin Synthesis: Pain and inflammation are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. Some piperidine derivatives may exert their analgesic effects by inhibiting COX-1 and/or COX-2, thereby reducing the production of prostaglandins and alleviating pain.

The diagram below outlines the opioid receptor signaling pathway.

G Opioid Receptor Signaling Pathway for Analgesia cluster_neuron Neuron opioid_agonist 4-(pyrrolidin-1-ylmethyl)piperidine Derivative (Agonist) opioid_receptor Opioid Receptor (GPCR) opioid_agonist->opioid_receptor Binds to g_protein Gi/o Protein opioid_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ca_channel Ca2+ Channel (Voltage-gated) g_protein->ca_channel Inhibits k_channel K+ Channel (Inward Rectifier) g_protein->k_channel Activates camp ↓ cAMP adenylyl_cyclase->camp ca_influx ↓ Ca2+ Influx ca_channel->ca_influx k_efflux ↑ K+ Efflux (Hyperpolarization) k_channel->k_efflux neurotransmitter ↓ Neurotransmitter Release ca_influx->neurotransmitter k_efflux->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Opioid Receptor Signaling Pathway

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of various 4-(pyrrolidin-1-ylmethyl)piperidine derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anti-inflammatory Activity of a PPARδ Agonist Derivative

CompoundTargetAssayEC50 (nM)Reference
1 hPPARδLuciferase Reporter3.6[4]

Table 2: Analgesic Activity of 4-(Pyrrolidin-1-ylmethyl)piperidine Derivatives

CompoundRAnalgesic Activity (% Inhibition at 50 mg/kg)Reference
2a H60.5[3]
2b 4-CH375.2[3]
2c 4-OCH370.8[3]
2d 4-Cl80.1[3]
2e 4-NO255.3[3]
Pethidine -85.0[3]

Conclusion and Future Perspectives

The 4-(pyrrolidin-1-ylmethyl)piperidine scaffold has firmly established itself as a valuable building block in the design of novel therapeutic agents. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in medicinal chemistry. The successful development of potent PPARδ agonists and promising analgesic candidates based on this core structure highlights its significant potential. Future research in this area is likely to focus on further exploring the structure-activity relationships of this scaffold to develop even more potent and selective modulators of disease-related targets. The application of modern drug design strategies, such as computational modeling and high-throughput screening, will undoubtedly accelerate the discovery of new clinical candidates derived from this remarkable heterocyclic core. This technical guide serves as a foundational resource for researchers poised to contribute to this exciting and rapidly evolving field.

References

Theoretical and Computational Deep Dive into 4-(pyrrolidin-1-ylmethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational studies of 4-(pyrrolidin-1-ylmethyl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies, and visualizes fundamental molecular and procedural concepts.

Molecular Structure and Conformational Analysis

4-(pyrrolidin-1-ylmethyl)piperidine is a bicyclic amine consisting of a piperidine ring substituted at the 4-position with a pyrrolidin-1-ylmethyl group. The conformational flexibility of both the piperidine and pyrrolidine rings, as well as the rotational freedom of the interconnecting methylene bridge, gives rise to several possible stable conformers.

Computational studies, specifically Density Functional Theory (DFT), have been employed to investigate the conformational landscape of related structures like 4-(1-pyrrolidinyl)piperidine. These studies reveal that the molecule predominantly exists in equatorial-equatorial (e-e) and axial-equatorial (a-e) forms, with the equatorial-axial (e-a) and axial-axial (a-a) conformers being significantly less stable.[1] The relative stability of these conformers is solvent-dependent.[1] For instance, in the gas phase, the e-e form of 4-(1-pyrrolidinyl)piperidine is slightly more stable than the a-e form.[1]

Molecular Structure of 4-(pyrrolidin-1-ylmethyl)piperidine cluster_piperidine Piperidine Ring cluster_bridge Methylene Bridge cluster_pyrrolidine Pyrrolidine Ring N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C6 CH2 C3->C6 C5 C C4->C5 C5->N1 N2 N C6->N2 C7 C N2->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C10->N2

Molecular Structure of 4-(pyrrolidin-1-ylmethyl)piperidine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For piperidine derivatives, DFT methods are commonly used to calculate various molecular properties.[2]

Spectroscopic Properties

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can provide valuable insights into the molecular structure and conformation in solution. For 4-(1-pyrrolidinyl)piperidine, ¹H, ¹³C, and ¹⁵N NMR chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT/6-311++G(d,p)//6-31G(d) level of theory.[1] These theoretical values show good correlation with experimental data, aiding in the complete assignment of NMR spectra.[1]

Table 1: Calculated NMR Chemical Shifts (ppm) for the Most Stable Conformers of a Related Structure [1]

AtomEquatorial-Equatorial (e-e)Axial-Equatorial (a-e)
¹³C
C251.247.9
C331.528.3
C462.158.7
C531.528.3
C651.247.9
C850.150.2
C924.124.0
¹H
H2a2.953.01
H2e2.132.25
H3a1.891.95
H3e1.321.45
H4a2.452.51
¹⁵N
N1-320.4-318.7
N7-315.1-314.9

Note: Data is for 4-(1-pyrrolidinyl)piperidine as a representative example.

Molecular Orbitals and Reactivity Descriptors

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. For derivatives of 4-(pyrrolidin-1-ylmethyl)piperidine, these parameters have been calculated to assess their stability and reactivity.[3][4] Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[4]

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting the binding affinity and interaction of a ligand with a biological target. These methods are widely applied in drug discovery to screen potential drug candidates and to understand their mechanism of action at the molecular level.

Molecular Docking

Molecular docking studies have been performed on various derivatives of 4-(pyrrolidin-1-ylmethyl)piperidine to explore their potential as inhibitors of various biological targets, including the main protease of SARS-CoV-2 and pancreatic lipase.[2][3][5] These studies typically involve preparing the 3D structures of the ligand and the target protein, defining a binding site, and using a scoring function to rank the different binding poses of the ligand. The results provide insights into the binding mode, key interacting residues, and the binding free energy.[5][6]

Table 2: Representative Molecular Docking Results for Piperidine Derivatives

CompoundTargetDocking Score (kcal/mol)Key Interacting ResiduesReference
Piperidine Derivative 1Pancreatic Lipase-8.24Gly76, Phe77, Asp79, His151[5]
M1BZPSARS-CoV-2 Mpro--[3]
DB07075COT Kinase-14.860GLY 210, GLU 208, ASP 270[7]
Molecular Dynamics Simulations

MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing information on its stability and flexibility.[2][8][9] These simulations can confirm the stability of the binding pose obtained from molecular docking and provide a more accurate estimation of the binding free energy through methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[2] Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).[6]

Computational Drug Discovery Workflow Ligand_Preparation Ligand Preparation (4-(pyrrolidin-1-ylmethyl)piperidine) Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking Target_Identification Target Identification (e.g., Enzyme, Receptor) Target_Identification->Molecular_Docking Binding_Pose_Analysis Binding Pose Analysis Molecular_Docking->Binding_Pose_Analysis MD_Simulations Molecular Dynamics Simulations Binding_Pose_Analysis->MD_Simulations Free_Energy_Calculation Binding Free Energy Calculation (e.g., MM/PBSA) MD_Simulations->Free_Energy_Calculation Lead_Optimization Lead Optimization Free_Energy_Calculation->Lead_Optimization

Computational Drug Discovery Workflow

Experimental Protocols

Synthesis

The synthesis of 4-(pyrrolidin-1-ylmethyl)piperidine and its derivatives can be achieved through various synthetic routes. A common method involves the reductive amination of a suitable piperidine precursor with pyrrolidine. For example, N-benzyl-4-formylpiperidine can react with pyrrolidine in the presence of a reducing agent to yield N-benzyl-4-(pyrrolidin-1-ylmethyl)piperidine.[10] Another approach involves the reaction of 4-benzyl piperidine with 2-bromomethylmesitylene in methanol.[4]

General Synthetic Protocol: [4]

  • Dissolve the piperidine derivative and the appropriate alkylating or carbonyl compound separately in a suitable solvent (e.g., methanol).

  • If it is a reductive amination, add a reducing agent (e.g., sodium triacetoxyborohydride).

  • Stir the reaction mixture at an appropriate temperature (e.g., 80°C) for a specified time (e.g., 1 hour).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, filter the solid product and dry it under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., chloroform).

Spectroscopic Characterization

The synthesized compounds are typically characterized by various spectroscopic techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded to identify the characteristic functional groups present in the molecule.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[12]

In Silico ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of new drug candidates. In silico tools are often used for the early prediction of these properties. For various piperidine and pyrrolidine derivatives, ADMET profiles have been predicted to assess their drug-likeness, including adherence to Lipinski's rule of five.[2][3][7]

Table 3: Predicted ADMET Properties for Representative Piperidine Derivatives [7]

PropertyValue
Molecular Weight< 500
LogP< 5
H-bond Donors< 5
H-bond Acceptors< 10
Blood-Brain Barrier PenetrationVariable
Human Intestinal AbsorptionHigh

Conclusion

The 4-(pyrrolidin-1-ylmethyl)piperidine scaffold is a versatile building block in the design of novel bioactive molecules. Theoretical and computational studies, including quantum chemical calculations, molecular docking, and molecular dynamics simulations, provide invaluable insights into the structural, electronic, and biological properties of its derivatives. This technical guide has summarized the key computational and experimental methodologies and presented relevant data to aid researchers and scientists in the further exploration and development of compounds based on this promising scaffold.

References

Methodological & Application

Synthesis Protocol for 4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, three-step synthesis protocol for the preparation of 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the reductive amination of commercially available N-Boc-4-piperidone with pyrrolidine to yield the N-Boc protected intermediate. Subsequent deprotection of the tert-butyloxycarbonyl (Boc) group and concurrent formation of the dihydrochloride salt are achieved using hydrochloric acid in dioxane. This protocol offers a reliable and scalable method for the synthesis of the target compound, with guidance on purification and characterization.

Introduction

Piperidine and pyrrolidine moieties are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The combination of these two saturated heterocyclic rings through a methylene linker, as seen in 4-(Pyrrolidin-1-ylmethyl)piperidine, provides a versatile pharmacophore for interaction with various biological targets. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable for use in biological assays and further synthetic transformations. This document outlines a robust and reproducible synthetic route to access this important chemical entity.

Overall Synthesis Scheme

The synthesis of this compound is accomplished in three main steps starting from N-Boc-4-piperidone:

  • Reductive Amination: N-Boc-4-piperidone is reacted with pyrrolidine in the presence of a reducing agent to form N-Boc-4-(pyrrolidin-1-ylmethyl)piperidine.

  • Boc Deprotection: The Boc protecting group is removed from the piperidine nitrogen under acidic conditions.

  • Salt Formation: The resulting free base is converted to the stable dihydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Materials
N-Boc-4-piperidoneCommercially Available
PyrrolidineCommercially Available
Sodium TriacetoxyborohydrideCommercially Available
4 M HCl in DioxaneCommercially Available
Reaction Conditions
Reductive Amination TemperatureRoom Temperature
Reductive Amination Time12-18 hours
Deprotection/Salt Formation Temp.0 °C to Room Temperature
Deprotection/Salt Formation Time2-4 hours
Product Characterization
Molecular FormulaC₁₀H₂₂Cl₂N₂
Molecular Weight241.20 g/mol
AppearanceWhite to off-white solid
Purity (by HPLC)>95%
Yield
Overall Yield70-80% (estimated)

Experimental Protocols

Materials and Reagents
  • N-Boc-4-piperidone

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • 4 M Hydrochloric acid in dioxane

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Step 1: Synthesis of N-Boc-4-(pyrrolidin-1-ylmethyl)piperidine

dot

cluster_step1 Step 1: Reductive Amination N-Boc-4-piperidone N-Boc-4-piperidone Reaction_Vessel Reaction in DCM N-Boc-4-piperidone->Reaction_Vessel Pyrrolidine Pyrrolidine Pyrrolidine->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup Reducing_Agent NaBH(OAc)3 Reducing_Agent->Reaction_Vessel Intermediate N-Boc-4-(pyrrolidin-1-ylmethyl)piperidine Workup->Intermediate

Caption: Workflow for the Reductive Amination Step.

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of piperidone) under an inert atmosphere (argon or nitrogen), add pyrrolidine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-(pyrrolidin-1-ylmethyl)piperidine.

  • The crude product can be purified by flash column chromatography on silica gel if necessary, eluting with a gradient of methanol in dichloromethane.

Step 2 & 3: Boc Deprotection and Dihydrochloride Salt Formation

dot

cluster_step2_3 Steps 2 & 3: Deprotection and Salt Formation Intermediate N-Boc-4-(pyrrolidin-1-ylmethyl)piperidine Acid_Treatment Treatment with 4M HCl in Dioxane Intermediate->Acid_Treatment Precipitation Precipitation & Filtration Acid_Treatment->Precipitation Final_Product 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride Precipitation->Final_Product

Application Note: HPLC Analysis for Purity Determination of 4-(pyrrolidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(pyrrolidin-1-ylmethyl)piperidine is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. This compound lacks a significant chromophore, making its direct analysis by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection challenging. To overcome this, a pre-column derivatization method has been developed. This application note provides a detailed protocol for the purity analysis of 4-(pyrrolidin-1-ylmethyl)piperidine using reversed-phase HPLC with UV detection after derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride). Dansyl chloride reacts with the secondary amine groups of 4-(pyrrolidin-1-ylmethyl)piperidine to form a stable, highly UV-absorbent derivative, allowing for sensitive and accurate quantification.[1][2][3]

Principle of the Method

The analytical method is based on the derivatization of 4-(pyrrolidin-1-ylmethyl)piperidine with Dansyl Chloride in an alkaline medium. The resulting dansylated derivative is then separated from potential impurities and excess derivatizing reagent on a C18 reversed-phase HPLC column. The separation is achieved using a gradient elution with a mobile phase consisting of acetonitrile and water. Detection is performed at a wavelength where the dansyl group has maximum absorbance, ensuring high sensitivity. The purity of the sample is determined by comparing the peak area of the main compound with the total area of all peaks in the chromatogram.

Experimental Protocols

1. Apparatus and Software

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Vortex mixer.

  • Heating block or water bath.

  • Micropipettes.

  • Volumetric flasks and other standard laboratory glassware.

2. Reagents and Materials

  • 4-(pyrrolidin-1-ylmethyl)piperidine reference standard and sample.

  • Dansyl chloride (5 mg/mL in acetone).[4]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Acetone (ACS grade).

  • Sodium bicarbonate buffer (0.1 M, pH 9.0).[5]

  • Formic acid (reagent grade).

  • Ammonia solution (for quenching, optional).[6]

  • Syringe filters (0.45 µm).

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 50% B, 2-15 min: 50-90% B, 15-20 min: 90% B, 20.1-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Preparation of Solutions

  • Standard Solution: Accurately weigh about 10 mg of 4-(pyrrolidin-1-ylmethyl)piperidine reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution in a microcentrifuge tube, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[5]

    • Add 200 µL of the Dansyl chloride solution (5 mg/mL in acetone).[4]

    • Vortex the mixture and incubate at 60 °C for 45 minutes in a heating block or water bath.[4]

    • After incubation, cool the mixture to room temperature.

    • (Optional) To quench the reaction and remove excess Dansyl chloride, add 50 µL of ammonia solution and let it stand for 15 minutes.[6]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (50:50 Mobile Phase A:Mobile Phase B).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20008500
Repeatability of Injections (%RSD for peak area, n=6) %RSD ≤ 2.0%0.8%

Table 2: Representative Chromatographic Data

PeakCompoundRetention Time (min)Relative Retention TimePeak Area (%)
1Impurity A8.50.770.15
2Dansyl-4-(pyrrolidin-1-ylmethyl)piperidine11.01.0099.75
3Impurity B13.21.200.10

Mandatory Visualization

HPLC_Workflow Experimental Workflow for HPLC Purity Analysis cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh and Dissolve Sample add_buffer Add Bicarbonate Buffer prep_sample->add_buffer prep_std Weigh and Dissolve Standard prep_std->add_buffer add_dansyl Add Dansyl Chloride add_buffer->add_dansyl incubate Incubate at 60°C add_dansyl->incubate quench Quench Reaction (Optional) incubate->quench dry_reconstitute Dry and Reconstitute quench->dry_reconstitute filter Filter dry_reconstitute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of 4-(pyrrolidin-1-ylmethyl)piperidine.

References

Application Note: 1H and 13C NMR Assignment for 4-(pyrrolidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pyrrolidin-1-ylmethyl)piperidine is a chemical scaffold of interest in medicinal chemistry and drug development. Its structural characterization is crucial for synthesis confirmation, purity assessment, and understanding its conformational behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules. This application note provides a detailed assignment of the ¹H and ¹³C NMR spectra of 4-(pyrrolidin-1-ylmethyl)piperidine and a comprehensive protocol for sample preparation and data acquisition.

Chemical Structure

The structure of 4-(pyrrolidin-1-ylmethyl)piperidine consists of a piperidine ring substituted at the 4-position with a methyl group which is, in turn, attached to a pyrrolidine ring. The numbering convention used for the NMR assignments is presented in the diagram below.

Caption: Numbering scheme for 4-(pyrrolidin-1-ylmethyl)piperidine.

Experimental NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift assignments for 4-(pyrrolidin-1-ylmethyl)piperidine in deuterated chloroform (CDCl₃) at room temperature.[1]

Table 1: ¹H NMR Data (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H2, H6 (axial)2.57t11.52HPiperidine
H2, H6 (equatorial)3.03d11.52HPiperidine
H3, H5 (axial)1.25qd12.0, 4.02HPiperidine
H3, H5 (equatorial)1.75d12.02HPiperidine
H41.55m-1HPiperidine
H72.20d7.02HMethylene bridge
H9, H122.50t6.54HPyrrolidine (α-CH₂)
H10, H111.78p6.54HPyrrolidine (β-CH₂)
NH1.90s (br)-1HPiperidine
Table 2: ¹³C NMR Data (125.76 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)DEPTAssignment
C2, C646.8CH₂Piperidine
C3, C531.5CH₂Piperidine
C436.5CHPiperidine
C764.0CH₂Methylene bridge
C9, C1254.3CH₂Pyrrolidine (α-CH₂)
C10, C1123.5CH₂Pyrrolidine (β-CH₂)

Experimental Protocols

A generalized workflow for acquiring high-quality NMR spectra is depicted below, followed by a detailed protocol for sample preparation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl₃) start->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (¹H, ¹³C, etc.) shim->acquire process Fourier Transform, Phase Correction, Baseline Correction acquire->process reference Reference Spectrum (e.g., TMS or residual solvent peak) process->reference integrate Integrate Peaks (¹H) reference->integrate assign Assign Signals integrate->assign

Caption: General workflow for NMR spectroscopy.

Detailed Protocol for NMR Sample Preparation

This protocol is suitable for the analysis of small organic molecules like 4-(pyrrolidin-1-ylmethyl)piperidine.

Materials:

  • 4-(pyrrolidin-1-ylmethyl)piperidine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2][3]

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03% v/v Tetramethylsilane, TMS)

  • 5 mm NMR tubes of good quality, clean and unscratched[4][5]

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug (for filtering)

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-25 mg is typically sufficient, while for ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2][3]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[5] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[6] Gently swirl or vortex the vial to ensure the sample dissolves completely.

  • Filtration and Transfer: If any solid particles are visible, filter the solution to prevent them from interfering with the magnetic field homogeneity (shimming).[2][5] This can be done by placing a small plug of cotton or glass wool into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identification.

  • Cleaning the Tube: Before inserting the sample into the magnet, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[4]

Data Acquisition Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.[1]

  • Spectrometer: Bruker AVANCE II 500 or equivalent

  • Probe: 5 mm BBO (Broad Band Observe)

  • Temperature: Room temperature

  • ¹H NMR:

    • Operating Frequency: 500.13 MHz

    • Pulse Angle: 90°

    • Acquisition Time: ~3.1 s

    • Relaxation Delay: 1.0 s

    • Number of Scans: 64

  • ¹³C NMR:

    • Operating Frequency: 125.76 MHz

    • Pulse Angle: 90°

    • Acquisition Time: ~1.3 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024 or more (depending on concentration)

    • Proton Decoupling: Broadband decoupling

Conclusion

This application note provides the assigned ¹H and ¹³C NMR data for 4-(pyrrolidin-1-ylmethyl)piperidine, which can be used as a reference for researchers working with this compound. The detailed experimental protocol offers a standardized procedure for preparing high-quality NMR samples, ensuring reproducible and reliable results. These data and methods are fundamental for the characterization and quality control of this and related compounds in a drug discovery and development setting.

References

Application Notes and Protocols for 4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride in Analgesic Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride is a heterocyclic scaffold that has garnered interest in the field of medicinal chemistry, particularly in the design and development of novel analgesic agents. The piperidine moiety is a well-established pharmacophore present in numerous clinically significant analgesics, including morphine and fentanyl.[1] The incorporation of a pyrrolidin-1-ylmethyl substituent at the 4-position of the piperidine ring offers a unique structural motif for exploring new chemical space and modulating pharmacological activity.

These application notes provide a comprehensive overview of the potential utility of this compound and its derivatives in analgesic drug design. This document outlines synthetic strategies, key in vivo and in vitro experimental protocols for evaluating analgesic efficacy and mechanism of action, and presents available quantitative data for structurally related compounds to guide future research.

Synthesis of 4-(Pyrrolidin-1-ylmethyl)piperidine Core Structure

The synthesis of the 4-(pyrrolidin-1-ylmethyl)piperidine core can be achieved through various established synthetic routes. One common approach involves the reductive amination of a 4-formylpiperidine derivative with pyrrolidine. A closely related analog, N-benzyl-4-(pyrrolidin-1-ylmethyl)piperidine, has been synthesized via the partial reduction of N-benzyl-4-ethoxycarbonylpiperidine using a modified aluminum hydride reagent in the presence of pyrrolidine.[2] This suggests that a similar reductive strategy can be employed to obtain the target compound.

Pharmacological Rationale for Analgesic Activity

The analgesic potential of 4-(pyrrolidin-1-ylmethyl)piperidine derivatives is primarily attributed to their interaction with key targets in the pain signaling pathway, most notably opioid receptors and N-type calcium channels.

Opioid Receptor Modulation

The piperidine scaffold is a crucial component of many potent opioid analgesics.[1] Derivatives of 4-aminopiperidine have been shown to exhibit significant affinity for the mu (µ)-opioid receptor, a primary target for clinically used opioids.[1] The analgesic effects of some of these derivatives have been demonstrated to be reversible by the opioid antagonist naloxone, confirming their interaction with the opioid system.[1]

N-Type Calcium Channel Blockade

N-type (Cav2.2) calcium channels, located on presynaptic nerve terminals, play a critical role in regulating the release of neurotransmitters involved in pain transmission.[3] Blockade of these channels is a validated strategy for achieving analgesia. Several 4-aminopiperidine derivatives have been identified as selective blockers of N-type calcium channels, demonstrating their potential as non-opioid analgesics.[3][4]

Quantitative Data for Structurally Related Compounds

Table 1: In Vivo Analgesic Potency of Piperidine Derivatives

Compound IDAnimal ModelTestRoute of AdministrationED50 (mg/kg)Reference CompoundReference
R 31833¹RatTail WithdrawalIV0.00032Morphine[5]
R 30730²RatTail WithdrawalIV-Morphine (4521x more potent)[5]
HN58³MouseAcetic Acid Writhing-- (100% inhibition)-[1]
N-type calcium channel blocker-1MouseAcetic Acid WrithingIV4-[6]
N-type calcium channel blocker-1MouseAcetic Acid WrithingPO12-[6]

¹Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate ²N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide ³A 4-aminomethyl piperidine derivative

Table 2: In Vitro Receptor and Channel Binding Affinities of Piperidine Derivatives

Compound IDTargetAssay TypeKi (nM)IC50 (µM)Reference
Piperidine Analog 4Mu-Opioid ReceptorRadioligand Binding--[7]
Piperidine Analog 5Mu-Opioid ReceptorRadioligand Binding--[7]
Piperidine Analog 6Mu-Opioid ReceptorRadioligand Binding--[7]
C101⁴N-type Calcium ChannelElectrophysiology-2.2[3]
ZC88⁵N-type Calcium ChannelElectrophysiology-0.45[8]
N-type calcium channel blocker-1N-type Calcium ChannelIMR32 Assay-0.7[6][9]

⁴4-amino-piperidine derivative ⁵4-amino-piperidine derivative

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful evaluation of novel analgesic candidates.

Protocol 1: In Vivo Analgesic Efficacy - Tail-Flick Test

Objective: To assess the central analgesic activity of a test compound by measuring the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.

Materials:

  • Tail-flick analgesiometer

  • Animal restrainers

  • Test compound (e.g., this compound)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., morphine)

  • Male/Female mice or rats (species and strain to be specified)

Procedure:

  • Acclimatize the animals to the experimental room for at least 1 hour before testing.

  • Gently place each animal in a restrainer.

  • Determine the baseline tail-flick latency by focusing the heat source on the distal third of the tail and starting the timer. The timer stops automatically when the animal flicks its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

  • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement.

  • Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol 2: In Vivo Analgesic Efficacy - Hot-Plate Test

Objective: To evaluate the central analgesic activity of a test compound by measuring the reaction time of an animal to a thermal stimulus applied to its paws.

Materials:

  • Hot-plate analgesiometer set to a constant temperature (e.g., 55 ± 0.5°C)

  • Transparent observation cylinder

  • Test compound

  • Vehicle control

  • Positive control

  • Male/Female mice or rats

Procedure:

  • Acclimatize the animals to the testing environment.

  • Determine the baseline reaction time by placing the animal on the hot plate within the observation cylinder and starting a timer. The time taken for the animal to exhibit a pain response (e.g., licking a paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.

  • Administer the test compound, vehicle, or positive control.

  • At specified time intervals post-administration, re-measure the hot-plate latency.

  • Analyze the data by comparing the post-drug latencies to the baseline latencies and to the vehicle control group.

Protocol 3: In Vitro Mu-Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human mu-opioid receptor

  • Radioligand (e.g., [³H]-DAMGO)

  • Test compound (e.g., this compound)

  • Non-specific binding control (e.g., Naloxone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Cell harvester with glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, membranes), non-specific binding (assay buffer, radioligand, membranes, high concentration of naloxone), and competitive binding (assay buffer, radioligand, membranes, varying concentrations of the test compound).

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding (Total Binding - Non-specific Binding).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the potential mechanisms of action and experimental workflows for evaluating analgesic candidates based on the 4-(Pyrrolidin-1-ylmethyl)piperidine scaffold.

Analgesic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibition cluster_opioid AP Action Potential CaV N-type Ca²⁺ Channel AP->CaV Depolarization Vesicle Neurotransmitter Vesicle (e.g., Glutamate) CaV->Vesicle Ca²⁺ Influx Release Neurotransmitter Release Vesicle->Release Receptor Neurotransmitter Receptor Release->Receptor Binding PainSignal Pain Signal Propagation Receptor->PainSignal Compound 4-(Pyrrolidin-1-ylmethyl)piperidine Derivative Compound->CaV Blocks OpioidR μ-Opioid Receptor Compound->OpioidR Agonist Inhibition Inhibition of Neurotransmitter Release OpioidR->Inhibition Inhibition->Vesicle

Caption: Potential dual mechanism of action for analgesic piperidine derivatives.

Experimental_Workflow cluster_synthesis Compound Generation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy cluster_optimization Lead Optimization Synthesis Synthesis of 4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride & Derivatives Binding Opioid Receptor Binding Assay (Ki) Synthesis->Binding Channel N-type Ca²⁺ Channel Functional Assay (IC50) Synthesis->Channel SAR Structure-Activity Relationship (SAR) Studies Binding->SAR Channel->SAR TailFlick Tail-Flick Test Analgesia Analgesic Potency (ED50) TailFlick->Analgesia HotPlate Hot-Plate Test HotPlate->Analgesia Analgesia->SAR SAR->Synthesis Iterative Design SAR->TailFlick SAR->HotPlate Lead Lead Candidate SAR->Lead

Caption: Workflow for the design and evaluation of novel analgesics.

References

Application of 4-(pyrrolidin-1-ylmethyl)piperidine in GPCR Ligand Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the 4-(pyrrolidin-1-ylmethyl)piperidine scaffold in the synthesis of G-protein coupled receptor (GPCR) ligands. This versatile building block is a key structural motif in the development of modulators for a range of GPCRs, offering a unique three-dimensional framework that can be strategically modified to achieve high potency and selectivity.

Introduction

The 4-(pyrrolidin-1-ylmethyl)piperidine moiety is considered a "privileged scaffold" in medicinal chemistry. Its constituent piperidine and pyrrolidine rings are frequently found in biologically active compounds, providing a robust framework for interacting with GPCRs.[1] The combination of these two saturated heterocycles, connected by a methylene linker, offers a unique conformational flexibility and the presence of a basic nitrogen atom, which can be crucial for receptor engagement and for fine-tuning physicochemical properties like solubility.

Derivatives of this scaffold have shown significant promise in targeting various GPCRs, including chemokine receptors like CXCR4 and peptide receptors such as the melanocortin-4 receptor (MC4R).[2][3] These receptors are implicated in a wide array of physiological processes and are attractive targets for therapeutic intervention in areas such as cancer, inflammatory diseases, and metabolic disorders.[2][4]

Data Presentation: Quantitative Data Summary

The following tables summarize the biological activity of representative GPCR ligands incorporating a piperidine-pyrrolidine or a closely related scaffold.

Table 1: CXCR4 Antagonist Activity

CompoundStructureBinding Affinity (IC₅₀, nM)Functional Activity (IC₅₀, nM)Reference
Compound 46 Pyrrolidine-based79 (12G5 antibody displacement)0.25 (CXCL12-induced Ca²⁺ flux)[2][5]
Compound 30 Tetrahydronaphthyridine247 (HIV entry inhibition)[6]

Table 2: Melanocortin-4 Receptor (MC4R) Ligand Activity

CompoundStereoisomerBinding Affinity (Kᵢ, nM)Functional ActivityReference
Compound 20f-1 3S,4R11Agonist (EC₅₀ = 24 nM)[1][7]
Compound 20f-2 3R,4S8.6Antagonist (IC₅₀ = 65 nM)[1][7]
Compound 18v trans0.5Antagonist (IC₅₀ = 48 nM)[8]

Table 3: PPARδ Agonist Activity (Nuclear Receptor - for synthetic reference)

CompoundStructureFunctional Activity (EC₅₀, nM)Reference
Compound 21 4-(1-Pyrrolidinyl)piperidine derivative3.6[9]

Experimental Protocols

Protocol 1: General Synthesis of a 4-(Pyrrolidin-1-ylmethyl)piperidine-based GPCR Ligand

This protocol is a generalized procedure adapted from the synthesis of related CXCR4 antagonists and other piperidine derivatives.[3]

Scheme 1: Synthesis of a Generic Ligand

A Boc-piperidine-4-carbaldehyde C Intermediate 1 (Boc-4-(pyrrolidin-1-ylmethyl)piperidine) A->C Reductive Amination (e.g., NaBH(OAc)₃) B Pyrrolidine B->C E Intermediate 2 (4-(Pyrrolidin-1-ylmethyl)piperidine) C->E Boc Deprotection D TFA or HCl D->E G Final Ligand (Ar-4-(pyrrolidin-1-ylmethyl)piperidine) E->G Buchwald-Hartwig Amination (Pd catalyst, base) F Aryl Halide (Ar-X) F->G

Caption: General synthetic workflow for a GPCR ligand.

Materials:

  • Boc-piperidine-4-carbaldehyde

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Aryl halide (e.g., 2-bromopyridine derivative)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., Cs₂CO₃)

  • Toluene

  • Standard workup and purification reagents (saturated NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Reductive Amination:

    • Dissolve Boc-piperidine-4-carbaldehyde (1.0 eq) in DCM.

    • Add pyrrolidine (1.1 eq) and stir for 30 minutes at room temperature.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise and stir the reaction mixture overnight at room temperature.

    • Quench the reaction with saturated NaHCO₃ solution and extract with DCM.

    • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Boc-4-(pyrrolidin-1-ylmethyl)piperidine.

  • Boc Deprotection:

    • Dissolve the product from the previous step in DCM.

    • Add TFA (10 eq) or a solution of HCl in dioxane (4M) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude 4-(pyrrolidin-1-ylmethyl)piperidine salt.

  • Buchwald-Hartwig Amination: [3]

    • To a reaction vessel, add the aryl halide (1.0 eq), the piperidine derivative from the previous step (1.2 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

    • Add anhydrous toluene and heat the mixture at 100 °C (or microwave irradiation at 140 °C) until the starting material is consumed.[3]

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate.

    • Purify the final product by flash column chromatography.

Protocol 2: Radioligand Binding Assay for CXCR4

This protocol is a general guideline for a competitive binding assay.[10][11]

Materials:

  • HEK293 cell membranes expressing human CXCR4

  • Radioligand (e.g., [¹²⁵I]CXCL12)

  • Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Non-specific binding control (e.g., high concentration of unlabeled CXCL12 or AMD3100)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Plate Setup:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add assay buffer for total binding wells, non-specific binding control for NSB wells, and the diluted test compounds for competition wells.

  • Reaction Mixture:

    • Prepare a reaction mixture containing the CXCR4-expressing cell membranes and the radioligand at a concentration close to its K_d value.

  • Incubation:

    • Add the reaction mixture to all wells of the 96-well plate.

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration and Washing:

    • Harvest the contents of the plate onto the filter plates using a cell harvester.

    • Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 3: Calcium Flux Functional Assay for CXCR4

This assay measures the increase in intracellular calcium following GPCR activation.[12][13]

Materials:

  • CHO or HEK293 cells stably expressing human CXCR4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • CXCL12 (agonist)

  • Test compounds (antagonists)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Plate the CXCR4-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Remove the growth medium and add the calcium-sensitive dye solution to the cells.

    • Incubate at 37°C for 60 minutes.

  • Compound Incubation:

    • Wash the cells with assay buffer.

    • Add the test compounds (antagonists) at various concentrations and incubate for 15-30 minutes.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the agonist (CXCL12) at a concentration that gives a maximal response (e.g., EC₈₀).

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the increase in fluorescence (calcium flux) for each well.

    • Determine the IC₅₀ of the antagonist by plotting the inhibition of the agonist-induced calcium flux against the antagonist concentration.

Signaling Pathways and Experimental Workflows

CXCR4 Signaling Pathway

Upon binding of its endogenous ligand CXCL12, CXCR4 activates heterotrimeric G-proteins, primarily Gαi and Gαq.[12] This initiates a cascade of downstream signaling events.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds Gai Gαi CXCR4->Gai Activates Gaq Gαq CXCR4->Gaq Activates PI3K PI3K Gai->PI3K Activates PLC PLC Gaq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt Activation PI3K->Akt Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC CellularResponse Cell Migration, Proliferation, Survival Ca2->CellularResponse PKC->CellularResponse ERK MEK/ERK Pathway Akt->ERK ERK->CellularResponse

Caption: Simplified CXCR4 signaling pathway.

Melanocortin-4 Receptor (MC4R) Signaling Pathway

The MC4R, upon activation by agonists like α-MSH, primarily couples to Gαs to stimulate adenylyl cyclase and increase intracellular cAMP levels. However, it can also couple to other G-proteins.[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Binds Gas Gαs MC4R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA PhysiologicalResponse Regulation of Energy Homeostasis PKA->PhysiologicalResponse cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_optimization Lead Optimization A Compound Library (with 4-(pyrrolidin-1-ylmethyl)piperidine scaffold) B Primary Screening (e.g., High-Throughput Binding Assay) A->B C Hit Identification B->C D Dose-Response Analysis (Binding Affinity: Kᵢ, IC₅₀) C->D E Functional Assays (e.g., Ca²⁺ flux, cAMP, β-arrestin) D->E F Determination of Potency and Efficacy (EC₅₀, IC₅₀, Emax) E->F G Selectivity Profiling (against other GPCRs) F->G H Structure-Activity Relationship (SAR) Studies G->H I In Vivo Studies H->I

References

Application Notes and Protocols for N-alkylation of 4-(pyrrolidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pyrrolidin-1-ylmethyl)piperidine is a bifunctional heterocyclic scaffold containing a secondary piperidine amine and a tertiary pyrrolidine amine. The secondary amine of the piperidine ring serves as a key handle for synthetic elaboration, allowing for the introduction of various substituents through N-alkylation. This modification is a cornerstone in medicinal chemistry for modulating the physicochemical and pharmacological properties of lead compounds. N-alkylated piperidine derivatives are prevalent in a wide range of therapeutic agents, acting on targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

These application notes provide detailed protocols for two common and effective methods for the N-alkylation of 4-(pyrrolidin-1-ylmethyl)piperidine: Direct N-Alkylation with Alkyl Halides and Reductive Amination .

Core Concepts and Strategies

The N-alkylation of 4-(pyrrolidin-1-ylmethyl)piperidine focuses on the selective functionalization of the more nucleophilic secondary amine of the piperidine ring.

  • Direct N-Alkylation: This method involves the reaction of the secondary amine with an electrophilic alkyl halide in the presence of a base. The base is crucial for neutralizing the hydrohalic acid byproduct, thus driving the reaction to completion. Care must be taken to control the stoichiometry to avoid potential over-alkylation to a quaternary ammonium salt, particularly with highly reactive alkylating agents.[1]

  • Reductive Amination: This is a two-step, one-pot reaction that first involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product.[2][3] This method is often preferred for its high selectivity and the avoidance of quaternary salt formation.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide (e.g., Benzyl Bromide)

This protocol describes the N-benzylation of 4-(pyrrolidin-1-ylmethyl)piperidine using benzyl bromide and a non-nucleophilic base.

Materials:

  • 4-(pyrrolidin-1-ylmethyl)piperidine

  • Alkyl Halide (e.g., Benzyl bromide)

  • N,N-Diisopropylethylamine (Hunig's base) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • To a solution of 4-(pyrrolidin-1-ylmethyl)piperidine (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol), add N,N-Diisopropylethylamine (1.5 eq.).

  • Add the alkyl halide (1.1 eq.) dropwise to the stirred solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, the mixture may be heated to 50-70°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde (e.g., Benzaldehyde)

This protocol details a one-pot procedure for the N-benzylation of 4-(pyrrolidin-1-ylmethyl)piperidine via reductive amination.

Materials:

  • 4-(pyrrolidin-1-ylmethyl)piperidine

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)[2]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixture)

Procedure:

  • To a stirred solution of 4-(pyrrolidin-1-ylmethyl)piperidine (1.0 eq.) in anhydrous dichloromethane at room temperature, add the aldehyde (1.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. An increase in temperature may be observed.

  • Continue stirring the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-alkylated product.

Data Presentation

The following table summarizes typical quantitative data for N-alkylation reactions of 4-substituted piperidines based on the described protocols. The data for 4-(pyrrolidin-1-ylmethyl)piperidine is projected based on these analogous reactions.

MethodElectrophile/CarbonylBase/Reducing AgentSolventTime (h)Temp (°C)Yield (%)Reference
Direct AlkylationBenzyl bromideK₂CO₃DMF12RT85-95[4]
Direct AlkylationEthyl bromideDIPEAMeCN247070-80[5]
Reductive AminationBenzaldehydeNaBH(OAc)₃DCM12RT85-95[3]
Reductive Amination4-FluorobenzaldehydeNaBH(OAc)₃DCM16RT80-90[3]
Reductive AminationCyclohexanecarboxaldehydeNaBH(OAc)₃DCE8RT88Analogous

Mandatory Visualization

Experimental Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-(pyrrolidin-1-ylmethyl)piperidine (1.0 eq.) in anhydrous DCM B Add Aldehyde (1.1 eq.) A->B C Stir for 30-60 min at RT (Iminium ion formation) B->C D Add NaBH(OAc)3 (1.5 eq.) portion-wise C->D E Stir for 4-16 h at RT D->E F Monitor by TLC/LC-MS E->F G Quench with sat. aq. NaHCO3 F->G Upon completion H Extract with DCM (3x) G->H I Wash with brine, dry (Na2SO4) H->I J Filter and Concentrate I->J K Silica Gel Column Chromatography J->K L Pure N-Alkylated Product K->L

Caption: Workflow for N-alkylation via Reductive Amination.

CXCR4 Signaling Pathway

N-substituted piperidine derivatives are known to act as antagonists for the CXCR4 receptor, a GPCR involved in cell proliferation, migration, and survival.[2]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR4 CXCR4 Receptor G_protein Gαi/βγ CXCR4->G_protein Activates JAK_STAT JAK/STAT CXCR4->JAK_STAT G-protein independent PI3K PI3K G_protein->PI3K βγ subunit PLC PLC G_protein->PLC βγ subunit ERK ERK1/2 G_protein->ERK αi subunit CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Activates Antagonist N-Alkylated Piperidine (Antagonist) Antagonist->CXCR4 Blocks AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription PLC->ERK ERK->Transcription JAK_STAT->Transcription Cellular_Response Cellular Response (Proliferation, Migration, Survival) Transcription->Cellular_Response

Caption: Simplified CXCR4 signaling pathway and its inhibition.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 4-(pyrrolidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of 4-(pyrrolidin-1-ylmethyl)piperidine. Due to the absence of publicly available experimental mass spectra for this specific compound, this application note presents a predicted fragmentation pathway based on established principles of mass spectrometry for piperidine and pyrrolidine derivatives.[1][2] The protocols outlined below provide a comprehensive methodology for sample analysis using Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS), a technique well-suited for the structural elucidation of such compounds.[1][3]

Introduction

4-(pyrrolidin-1-ylmethyl)piperidine is a bicyclic diamine containing both a piperidine and a pyrrolidine ring. These heterocyclic moieties are common scaffolds in many pharmaceutical compounds.[1] Understanding the fragmentation behavior of this molecule under mass spectrometric analysis is crucial for its identification and structural characterization in various research and development settings.

Mass spectrometry, particularly with soft ionization techniques like ESI, is a powerful tool for analyzing such molecules.[1][3] In positive ion mode, piperidine derivatives readily form protonated molecules, [M+H]⁺.[1] Subsequent fragmentation induced by collision-induced dissociation (CID) in an MS/MS experiment provides structurally informative fragment ions. The fragmentation of piperidine and pyrrolidine containing compounds is often dominated by cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage) and ring-opening pathways.[1]

This application note details a predicted fragmentation pattern for 4-(pyrrolidin-1-ylmethyl)piperidine and provides a robust experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 4-(pyrrolidin-1-ylmethyl)piperidine is expected to be initiated by protonation, likely at one of the two nitrogen atoms. The subsequent fragmentation pathways are predicted to involve characteristic cleavages of the piperidine and pyrrolidine rings, as well as the bond connecting them.

Molecular Formula: C₁₀H₂₀N₂

Molecular Weight: 168.28 g/mol

Predicted Precursor Ion ([M+H]⁺): m/z 169.17

The proposed fragmentation pathway is illustrated in the diagram below and the major predicted fragment ions are summarized in the table.

Table 1: Predicted MS/MS Fragmentation Data for 4-(pyrrolidin-1-ylmethyl)piperidine
Predicted m/zProposed Fragment Ion StructureFragmentation Pathway
169.17[C₁₀H₂₁N₂]⁺Protonated Molecule ([M+H]⁺)
125.14[C₈H₁₇N]⁺Loss of the pyrrolidine ring via cleavage of the C-C bond between the piperidine ring and the methylene bridge, followed by loss of C₄H₈N as a radical.
98.12[C₆H₁₂N]⁺Formation of a piperidinium ion through cleavage of the bond between the methylene bridge and the pyrrolidine ring.
84.08[C₅H₁₀N]⁺Formation of a protonated piperidine ring following the loss of the pyrrolidin-1-ylmethyl substituent.
70.08[C₄H₈N]⁺Formation of a protonated pyrrolidine ring.

Experimental Protocols

This section outlines a general protocol for the analysis of 4-(pyrrolidin-1-ylmethyl)piperidine using a tandem mass spectrometer with an ESI source.

Materials and Reagents
  • 4-(pyrrolidin-1-ylmethyl)piperidine

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Sample Preparation
  • Prepare a stock solution of 4-(pyrrolidin-1-ylmethyl)piperidine at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with a solvent mixture of 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.

Mass Spectrometry Conditions
  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.[1]

  • Ionization Mode: Positive ion mode.[1]

  • Infusion Flow Rate: 5-10 µL/min (for direct infusion analysis).

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 100 - 150 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Desolvation Temperature: 300 - 400 °C

MS and MS/MS Data Acquisition
  • Full Scan MS: Acquire a full scan mass spectrum over a mass range of m/z 50-300 to identify the protonated molecule [M+H]⁺.

  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (predicted at m/z 169.17) as the precursor ion for collision-induced dissociation (CID).

  • Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to obtain a rich fragmentation spectrum. A collision energy ramp can also be utilized to observe the formation and fragmentation of different ions.

  • Data Analysis: Analyze the resulting product ion spectrum to identify the characteristic fragment ions and compare them with the predicted fragmentation pattern.

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of 4-(pyrrolidin-1-ylmethyl)piperidine.

G Predicted Fragmentation Pathway of 4-(pyrrolidin-1-ylmethyl)piperidine cluster_main cluster_frags M_H [M+H]⁺ m/z = 169.17 frag1 Fragment m/z = 125.14 M_H->frag1 - C₄H₈N• frag2 Fragment m/z = 98.12 M_H->frag2 - C₄H₉N frag3 Fragment m/z = 84.08 M_H->frag3 - C₅H₁₀N₂ frag4 Fragment m/z = 70.08 M_H->frag4 - C₆H₁₁N

References

Application Note and Protocol: Recrystallization of 4-(pyrrolidin-1-ylmethyl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 4-(pyrrolidin-1-ylmethyl)piperidine dihydrochloride via recrystallization, aimed at achieving high purity suitable for research and pharmaceutical development applications.

Introduction

This compound is a heterocyclic amine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The purity of such intermediates is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring reproducible biological data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. This application note outlines a systematic procedure for the recrystallization of this compound, including solvent selection, a step-by-step protocol, and troubleshooting guidelines.

Principles of Recrystallization

The fundamental principle of recrystallization is the dissolution of the impure solid in a suitable hot solvent, followed by the formation of crystals as the solution cools. Impurities are ideally either insoluble in the hot solvent and can be filtered out, or they remain dissolved in the cold solvent as the purified target compound crystallizes. The selection of an appropriate solvent is the most critical step in developing a successful recrystallization procedure.

Solvent System Selection

For dihydrochloride salts such as this compound, polar protic solvents are often a good starting point due to the ionic nature of the salt. Based on procedures for structurally similar compounds, a mixed solvent system often provides the optimal balance of solubility characteristics.[1] An ethanol-ether mixture is a common choice for recrystallizing hydrochloride salts of amines. Ethanol provides good solubility at elevated temperatures, while diethyl ether, a less polar solvent, acts as an anti-solvent to induce crystallization upon cooling.

Table 1: Solvent System Characteristics

Solvent/SystemRoleRationale
EthanolPrimary SolventGood solubility for the dihydrochloride salt at elevated temperatures.
Diethyl EtherAnti-solventLowers the solubility of the target compound upon cooling, promoting crystal formation. Miscible with ethanol.

Experimental Protocol

This protocol details the recrystallization of this compound using an ethanol-diethyl ether solvent system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser (optional, but recommended for larger volumes)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Workflow Diagram:

Recrystallization_Workflow Figure 1: Recrystallization Workflow A Dissolution: Dissolve crude compound in a minimum amount of hot ethanol. B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Insoluble impurities? C Crystallization: Allow the solution to cool slowly to room temperature. A->C No insoluble impurities B->C D Induce Further Crystallization: Cool the flask in an ice bath. C->D E Isolation: Collect crystals by vacuum filtration. D->E F Washing: Wash crystals with a small amount of ice-cold diethyl ether. E->F G Drying: Dry the purified crystals under vacuum. F->G

Caption: Figure 1: General workflow for the recrystallization of this compound.

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture gently using a heating mantle or water bath to facilitate dissolution. Add the ethanol portion-wise until all the solid has just dissolved. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration step. This should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

  • Induce Further Crystallization: Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of the recrystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold diethyl ether to remove any residual soluble impurities. It is important to use a minimal amount of cold solvent to avoid redissolving the product.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven or desiccator until a constant weight is achieved.

Troubleshooting

Table 2: Troubleshooting Common Recrystallization Issues

IssuePossible CauseSuggested Solution
No crystals form upon cooling Too much solvent was used.Evaporate some of the solvent and allow the solution to cool again. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Oily precipitate forms The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly.Re-heat the solution to dissolve the oil. Add a slightly larger volume of the primary solvent (ethanol) and allow it to cool more slowly.
Low recovery yield Too much solvent was used. The crystals were washed with too much or warm solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold and used sparingly. Pre-heat the filtration apparatus for hot filtration.
Colored crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Note that charcoal may adsorb some of the target compound.

Conclusion

The described recrystallization protocol using an ethanol-diethyl ether solvent system provides an effective method for the purification of this compound. This procedure is designed to be straightforward and scalable for use in a research or process development setting. Adherence to the principles of slow cooling and the use of minimal solvent volumes will ensure high purity and yield of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(pyrrolidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 4-(pyrrolidin-1-ylmethyl)piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 4-(pyrrolidin-1-ylmethyl)piperidine?

A1: The most prevalent and efficient method is a one-pot reductive amination. This reaction involves the condensation of piperidine-4-carbaldehyde and pyrrolidine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine product. This method is often preferred due to its operational simplicity and the avoidance of isolating the potentially unstable iminium ion.

Q2: Which reducing agents are suitable for this reductive amination?

A2: Several reducing agents can be employed, with the choice depending on the specific reaction conditions and the scale of the synthesis. The most common are borohydride-based reagents. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice due to its mildness and high selectivity for the iminium ion over the starting aldehyde.[1][2][3] Other options include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄).[1]

Q3: What are the typical solvents used for this reaction?

A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with sodium triacetoxyborohydride. For reactions using sodium borohydride, protic solvents like methanol or ethanol are suitable.[1][4]

Q4: Is it necessary to control the pH of the reaction?

A4: While not always strictly necessary with sodium triacetoxyborohydride, maintaining a mildly acidic pH (around 5-6) can facilitate the formation of the iminium ion intermediate.[1][5] This is often achieved by adding a small amount of acetic acid. For reagents like sodium cyanoborohydride, pH control is more critical.[5]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A simple TLC analysis can show the consumption of the starting aldehyde. LC-MS is particularly useful for confirming the formation of the product by observing its molecular weight.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete iminium ion formation.Add a catalytic amount of acetic acid to promote the condensation of the aldehyde and amine. For stubborn cases, the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be beneficial.[1]
Decomposition of the reducing agent.Sodium triacetoxyborohydride is moisture-sensitive.[6] Ensure that the reagent is fresh and has been stored under anhydrous conditions. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal reaction temperature.While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion, especially with less reactive substrates.
Formation of Side Products Reduction of the starting aldehyde.This is more common when using stronger reducing agents like sodium borohydride.[1] To mitigate this, add the reducing agent portion-wise at a low temperature (0 °C) or switch to a more selective reagent like sodium triacetoxyborohydride.
Bis-alkylation of pyrrolidine (if starting with a primary amine precursor to pyrrolidine).This is not a concern when using pyrrolidine directly. However, in analogous reactions with primary amines, using a slight excess of the amine can sometimes minimize this.
Difficult Purification Tailing of the product on silica gel chromatography.The basic nitrogen atoms in the product can interact strongly with the acidic silanol groups on the silica gel, leading to broad peaks and poor separation.[7] To counter this, add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonia in methanol to the eluent.[7]
Co-elution of the product with unreacted pyrrolidine.If there is a significant amount of unreacted pyrrolidine, consider an acidic wash during the workup. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate both the product and the starting amine, partitioning them into the aqueous layer. The aqueous layer can then be basified and the product re-extracted.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages Typical Solvents pH Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for iminium ions.[1][3] Tolerates a wide range of functional groups. Generally gives high yields with minimal side products.[1]Moisture-sensitive.[6] More expensive than NaBH₄.DCM, DCE, THFOften used with a catalytic amount of acetic acid.
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective for iminium ions at controlled pH.[5]Highly toxic and can release cyanide gas upon acidification.[1] Requires careful pH control (typically 4-5).[5]Methanol, EthanolRequires mildly acidic conditions for optimal selectivity.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde or ketone.[1] Typically requires a two-step process (imine formation then reduction).Methanol, EthanolNo specific pH control needed for the reduction step.
Catalytic Hydrogenation (H₂/Pd-C) "Green" reducing agent with water as the only byproduct.Requires specialized hydrogenation equipment. The catalyst can sometimes be pyrophoric.Methanol, Ethanol, Ethyl AcetateNeutral

Experimental Protocols

Key Experiment: One-Pot Reductive Amination Synthesis of 4-(pyrrolidin-1-ylmethyl)piperidine

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Piperidine-4-carbaldehyde (or its hydrochloride salt)

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add piperidine-4-carbaldehyde (1.0 equivalent). If using the hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine and stir for 10 minutes before proceeding.

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration). To this solution, add pyrrolidine (1.1 equivalents).

  • Iminium Ion Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Reduction: In a separate container, weigh sodium triacetoxyborohydride (1.5 equivalents). Add the reducing agent portion-wise to the reaction mixture over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol, with the addition of 0.5-1% triethylamine to the eluent system to prevent tailing.

Visualizations

Reaction_Pathway Reactant1 Piperidine-4-carbaldehyde Intermediate Iminium Ion Reactant1->Intermediate + H+ Reactant2 Pyrrolidine Reactant2->Intermediate Product 4-(pyrrolidin-1-ylmethyl)piperidine Intermediate->Product + [H]- ReducingAgent NaBH(OAc)3 ReducingAgent->Intermediate

Caption: Reaction pathway for the synthesis of 4-(pyrrolidin-1-ylmethyl)piperidine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Aldehyde and Amine in Solvent Add_Acid Add Acetic Acid Start->Add_Acid Stir1 Stir for 1-2h at RT Add_Acid->Stir1 Add_Reducer Add NaBH(OAc)3 Stir1->Add_Reducer Stir2 Stir Overnight at RT Add_Reducer->Stir2 Monitor Monitor by TLC/LC-MS Stir2->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield? Check_Imine Imine Formation Issue? Start->Check_Imine Yes Check_Reducer Reducer Activity Issue? Start->Check_Reducer No Check_Imine->Check_Reducer No Solution_Imine Add Acetic Acid / Dehydrating Agent Check_Imine->Solution_Imine Yes Solution_Reducer Use Fresh Reducer / Anhydrous Conditions Check_Reducer->Solution_Reducer Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis of 4-(pyrrolidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-(pyrrolidin-1-ylmethyl)piperidine. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 4-(pyrrolidin-1-ylmethyl)piperidine, categorized by the synthetic route.

Route 1: Reductive Amination of Piperidine-4-carbaldehyde with Pyrrolidine

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Steps
Incomplete Imine Formation - Ensure anhydrous reaction conditions, as water can hinder imine formation. Consider using molecular sieves. - A catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.
Reduction of the Starting Aldehyde - Use a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][2] - Add the reducing agent after confirming imine formation via TLC or LC-MS.
Suboptimal Reaction Conditions - Optimize the reaction temperature. While some reductive aminations proceed at room temperature, gentle heating may be required. - Adjust the stoichiometry. Using a slight excess of the less valuable reagent (either the aldehyde or pyrrolidine) can drive the reaction to completion.[3]

Issue 2: Presence of Impurities in the Final Product

Impurity Identification Troubleshooting and Removal
Unreacted Piperidine-4-carbaldehyde Characteristic aldehyde peak in ¹H NMR and/or IR spectroscopy.- Increase the amount of pyrrolidine and/or the reducing agent. - Purification via column chromatography or an acidic wash to remove the basic product, followed by extraction of the aldehyde from the organic layer.
Unreacted Pyrrolidine Volatile amine, may be difficult to detect in the final product after workup.- Use a minimal excess of pyrrolidine. - Easily removed during aqueous workup and evaporation under reduced pressure.
4-(hydroxymethyl)piperidine Can be identified by ¹H NMR and mass spectrometry.- This byproduct forms from the reduction of the starting aldehyde.[1] Use a milder, imine-selective reducing agent.[1][2] - Separation can be achieved by column chromatography.
Imine Intermediate Presence of a C=N bond can be detected by IR spectroscopy. Can be visualized by TLC.- This indicates incomplete reduction.[4] Increase the reaction time or the amount of reducing agent.[4] - During workup, the imine may hydrolyze back to the starting materials. An acidic wash can facilitate this hydrolysis, followed by extraction to separate the desired amine.
Route 2: Nucleophilic Substitution of 4-(chloromethyl)piperidine with Pyrrolidine

Issue 1: Slow or Incomplete Reaction

Potential Cause Troubleshooting Steps
Insufficient Nucleophilicity/Basicity - Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl generated during the reaction. - Consider using a more reactive halide, such as 4-(bromomethyl)piperidine or 4-(iodomethyl)piperidine.
Poor Solvent Choice - Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate the Sₙ2 reaction.
Low Reaction Temperature - Increase the reaction temperature. Heating is often necessary for nucleophilic substitution reactions with alkyl chlorides.

Issue 2: Formation of Multiple Products

Byproduct Identification Troubleshooting and Mitigation
Quaternary Ammonium Salt Higher molecular weight peak in mass spectrometry.- This can occur if the product reacts with another molecule of 4-(chloromethyl)piperidine. Use a slight excess of pyrrolidine to ensure all the alkyl halide is consumed.
4-(hydroxymethyl)piperidine Can be identified by ¹H NMR and mass spectrometry.- This results from the hydrolysis of 4-(chloromethyl)piperidine.[5] Ensure anhydrous conditions and reagents.[5]
Unreacted Starting Materials Detected by TLC, LC-MS, or NMR of the crude product.- Drive the reaction to completion by increasing the temperature or reaction time. - Use a slight excess of one reagent. - Purification via column chromatography or acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 4-(pyrrolidin-1-ylmethyl)piperidine?

A1: Both reductive amination and nucleophilic substitution are viable routes. Reductive amination is often a one-pot reaction and can be more convergent.[2] However, the choice may depend on the availability and cost of the starting materials. If piperidine-4-carbaldehyde is readily available, reductive amination is a strong choice. If a 4-(halomethyl)piperidine derivative is more accessible, then nucleophilic substitution is a practical alternative.

Q2: What is the role of an acid catalyst in the reductive amination reaction?

A2: An acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine to form a hemiaminal intermediate. It also facilitates the subsequent dehydration to the imine.

Q3: Can I use sodium borohydride (NaBH₄) for the reductive amination?

A3: While NaBH₄ can be used, it is a less selective reducing agent than NaBH(OAc)₃ or NaBH₃CN.[1] NaBH₄ can reduce the starting aldehyde to an alcohol, which will lower the yield of the desired product.[2] If using NaBH₄, it is best to first allow the imine to form completely before adding the reducing agent.[1]

Q4: In the nucleophilic substitution reaction, what is the purpose of adding a base like triethylamine?

A4: The reaction of 4-(chloromethyl)piperidine with pyrrolidine will generate hydrogen chloride (HCl). This will protonate the basic nitrogen atoms of the reactants and product, rendering them non-nucleophilic and stopping the reaction. A non-nucleophilic base, often called a "proton sponge," is added to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.

Q5: How can I monitor the progress of these reactions?

A5: Thin-layer chromatography (TLC) is a simple and effective method. A stain such as ninhydrin can be used to visualize the amines. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent technique for monitoring the disappearance of starting materials and the appearance of the product, providing both retention time and mass information.

Data Presentation

The following table provides an illustrative summary of potential yields and byproduct distribution. Actual results will vary based on specific reaction conditions.

Synthetic Route Typical Yield of Main Product Common Byproducts and Typical Percentages
Reductive Amination 70-90%- 4-(hydroxymethyl)piperidine (5-15%) - Unreacted Aldehyde (0-5%) - Imine Intermediate (<2%)
Nucleophilic Substitution 65-85%- Quaternary Ammonium Salt (2-10%) - 4-(hydroxymethyl)piperidine (if water is present) (0-5%) - Unreacted 4-(chloromethyl)piperidine (0-5%)

Experimental Protocols

Protocol 1: Reductive Amination

This protocol is a general guideline and may require optimization.

  • Imine Formation: To a solution of N-Boc-piperidine-4-carbaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add pyrrolidine (1.1 eq). If necessary, add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 4-16 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection (if applicable): If an N-protected piperidine was used, deprotect under appropriate conditions (e.g., trifluoroacetic acid in DCM for a Boc group).

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of N-Boc-4-(chloromethyl)piperidine (1.0 eq) in a polar aprotic solvent such as DMF, add pyrrolidine (1.2 eq) and triethylamine (1.5 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection (if applicable): If an N-protected piperidine was used, deprotect under appropriate conditions.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Reductive_Amination_Pathway Start_Aldehyde Piperidine-4- carbaldehyde Imine Imine Intermediate Start_Aldehyde->Imine + Pyrrolidine - H₂O Byproduct_Alcohol 4-(hydroxymethyl)piperidine Start_Aldehyde->Byproduct_Alcohol + [H⁻] (side reaction) Pyrrolidine Pyrrolidine Pyrrolidine->Imine Product 4-(pyrrolidin-1-ylmethyl)piperidine Imine->Product + [H⁻] (e.g., NaBH(OAc)₃)

Reductive Amination Synthesis Pathway

Nucleophilic_Substitution_Pathway Start_Halide 4-(chloromethyl)piperidine Product_NS 4-(pyrrolidin-1-ylmethyl)piperidine Start_Halide->Product_NS + Pyrrolidine - HCl Pyrrolidine_NS Pyrrolidine Pyrrolidine_NS->Product_NS Byproduct_Quat Quaternary Ammonium Salt Product_NS->Byproduct_Quat + 4-(chloromethyl)piperidine (side reaction)

Nucleophilic Substitution Synthesis Pathway

Troubleshooting_Logic Problem Low Product Yield Route_Choice Which Synthetic Route? Problem->Route_Choice Red_Am Reductive Amination Route_Choice->Red_Am Red. Am. Nuc_Sub Nucleophilic Substitution Route_Choice->Nuc_Sub Nuc. Sub. Check_Imine Check Imine Formation Red_Am->Check_Imine Check_Reducer Check Reducing Agent Red_Am->Check_Reducer Check_Conditions_RA Optimize Conditions Red_Am->Check_Conditions_RA Check_Base Check Base/Solvent Nuc_Sub->Check_Base Check_Temp Check Temperature Nuc_Sub->Check_Temp Solution_Anhydrous Use Anhydrous Conditions/ Acid Catalyst Check_Imine->Solution_Anhydrous Incomplete Solution_Mild_Reducer Use Milder Reducer (e.g., NaBH(OAc)₃) Check_Reducer->Solution_Mild_Reducer Aldehyde Reduction Solution_Optimize_RA Adjust Stoichiometry/ Temperature Check_Conditions_RA->Solution_Optimize_RA Suboptimal Solution_Base_Solvent Add Non-nucleophilic Base/ Use Polar Aprotic Solvent Check_Base->Solution_Base_Solvent Slow Reaction Solution_Heat Increase Temperature Check_Temp->Solution_Heat Slow Reaction

Troubleshooting Flowchart for Low Yield

References

Technical Support Center: Stability of 4-(pyrrolidin-1-ylmethyl)piperidine dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability data for 4-(pyrrolidin-1-ylmethyl)piperidine dihydrochloride is limited. This guide provides general troubleshooting advice and frequently asked questions based on the chemical structure and established principles of pharmaceutical stability analysis for similar amine-containing compounds. The experimental protocols and data presented are illustrative.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound in aqueous solutions?

While specific data is not available, compounds with similar structures (tertiary amines, piperidine, and pyrrolidine rings) can be susceptible to:

  • Oxidation: The tertiary amine nitrogen atoms can be prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides. This can lead to the formation of N-oxides or other degradation products.

  • pH-dependent degradation: The stability of the free base versus the protonated form can differ significantly. Extreme pH values (highly acidic or alkaline) may catalyze hydrolysis or other degradation reactions of the molecule or excipients in the formulation.

  • Photodegradation: Exposure to UV or visible light can sometimes induce degradation of heterocyclic compounds. It is crucial to determine the photosensitivity of the molecule.

  • Temperature-related degradation: As with most chemical compounds, elevated temperatures can accelerate degradation kinetics, leading to a shorter shelf-life.

Q2: I am observing a change in the color and pH of my stock solution over time. What could be the cause?

A change in color or pH is often an indicator of chemical degradation. The formation of degradation products can alter the chromophores in the solution, leading to a color change. These new chemical entities may also have different acidic or basic properties, thereby changing the overall pH of the solution. It is recommended to perform analytical testing (e.g., HPLC-UV, LC-MS) to identify and quantify any degradants.

Q3: What are the recommended storage conditions for solutions of this compound?

Without specific stability data, general precautionary storage conditions should be followed:

  • Temperature: Store at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), to minimize thermal degradation.

  • Light: Protect from light by using amber vials or by storing in the dark.

  • Atmosphere: For oxygen-sensitive compounds, purging the solution and headspace of the container with an inert gas (e.g., nitrogen or argon) can improve stability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency/purity in HPLC analysis Chemical degradationConduct a forced degradation study to identify the degradation pathway (see Experimental Protocols). Optimize storage conditions (pH, temperature, light protection).
Appearance of new peaks in chromatogram Formation of degradation productsUse LC-MS to identify the mass of the new peaks and elucidate their structures.
Precipitation in solution Poor solubility at a given pH or temperature, or formation of an insoluble degradant.Check the pH of the solution. Adjust the buffer and/or co-solvents to improve solubility. If precipitation persists, it may be a degradant.
Inconsistent results between experiments Instability of the compound in the experimental medium.Prepare fresh solutions for each experiment. If using a stock solution, perform a stability test in the experimental buffer to determine its usable lifetime.

Illustrative Stability Data

The following tables present hypothetical stability data for "Compound PPD" (a proxy for this compound) to demonstrate how such data would be presented.

Table 1: Effect of pH on the Stability of Compound PPD in Aqueous Solution at 40°C

pHInitial Purity (%)Purity after 7 days (%)Purity after 30 days (%)
2.099.899.598.1
5.099.999.899.5
7.499.899.197.2
9.099.797.592.3

Table 2: Effect of Temperature on the Stability of Compound PPD in pH 7.4 Buffer

TemperatureInitial Purity (%)Purity after 30 days (%)
4°C99.899.7
25°C99.898.5
40°C99.897.2

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[2]

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from all major degradation products.[1][3] LC-MS can be used to identify the mass of the degradation products.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to stress thermal Thermal (80°C) prep_stock->thermal Expose to stress photo Photodegradation (ICH Q1B) prep_stock->photo Expose to stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms Identify unknown peaks

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Hypothetical Degradation Products parent This compound C10H22N2 · 2HCl n_oxide N-Oxide C10H22N2O parent->n_oxide Oxidation (e.g., H2O2) ring_opened Ring-Opened Product e.g., Aminoaldehyde parent->ring_opened Hydrolysis (Acid/Base)

Caption: Hypothetical degradation pathways.

References

Preventing over-alkylation in reactions with 4-(pyrrolidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-(pyrrolidin-1-ylmethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing over-alkylation, a common challenge when working with this bifunctional amine.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of 4-(pyrrolidin-1-ylmethyl)piperidine and why is it a problem?

A1: 4-(pyrrolidin-1-ylmethyl)piperidine has two nitrogen atoms: a secondary amine within the piperidine ring and a tertiary amine in the pyrrolidine ring. The secondary amine is the primary site of nucleophilic attack in an alkylation reaction. Over-alkylation occurs when the desired mono-alkylated product, which is now a tertiary amine, undergoes a second alkylation to form a positively charged quaternary ammonium salt.[1] This byproduct is often highly water-soluble, which can complicate extraction and purification, leading to lower isolated yields of the target compound.[1]

Q2: My reaction is producing a significant amount of a highly polar byproduct that streaks on my TLC plate. Is this the over-alkylated quaternary salt?

A2: Yes, that is highly likely. Quaternary ammonium salts are ionic and highly polar, causing them to streak or remain at the baseline on normal-phase silica TLC plates. If this byproduct is also observed to be highly soluble in the aqueous phase during workup, it is a strong indicator of over-alkylation.

Q3: What are the key factors that I can control to favor selective mono-alkylation?

A3: Several factors can be optimized to suppress the second alkylation event. The most critical are:

  • Stoichiometry: Use a slight excess of the 4-(pyrrolidin-1-ylmethyl)piperidine relative to the alkylating agent. An excess of the alkylating agent will strongly favor over-alkylation.[1][2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump maintains a low concentration of the electrophile, reducing the probability of the mono-alkylated product reacting a second time.[3][4][5]

  • Reaction Temperature: Lowering the reaction temperature generally reduces the rate of the second alkylation more significantly than the first, thereby improving selectivity.[2][6][7]

  • Choice of Base and Solvent: Use a non-nucleophilic base like K₂CO₃ or DIPEA to neutralize the acid formed during the reaction.[1][4] Polar aprotic solvents such as acetonitrile (MeCN) or DMF are typically effective.[4][8]

Q4: I am still struggling with over-alkylation. Is there a more reliable alternative method?

A4: Absolutely. Reductive amination is a superior and often more selective method that completely avoids the problem of over-alkylation.[1][4] This two-step, one-pot process involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then immediately reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] This method does not use alkyl halides and is incompatible with the formation of quaternary ammonium salts.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of desired product; significant amount of polar byproduct (Quaternary Salt). 1. Stoichiometry incorrect (excess alkylating agent).2. Reaction temperature is too high.3. Rate of alkylating agent addition is too fast.4. Alkylating agent is too reactive (e.g., Iodide vs. Bromide).1. Use 1.1-1.5 equivalents of the piperidine starting material relative to the alkylating agent.2. Lower the reaction temperature (e.g., from room temp to 0 °C) and monitor progress.3. Add the alkylating agent slowly over a period of 1-2 hours using a syringe pump.[5]4. If possible, switch to a less reactive alkyl halide (e.g., use an alkyl bromide instead of an alkyl iodide).[2]
Reaction is slow or does not go to completion. 1. Incomplete neutralization of acid byproduct.2. Insufficient reaction temperature.3. Poor quality or insufficient amount of base.4. Low reactivity of the alkylating agent.1. Ensure at least 1.5-2.0 equivalents of a suitable base (e.g., K₂CO₃, DIPEA) are used.[4]2. Gradually increase the temperature while carefully monitoring for the formation of the over-alkylation byproduct by TLC or LC-MS.3. Use a fresh, finely powdered, and anhydrous base.4. Consider adding a catalytic amount of sodium or potassium iodide (if using an alkyl chloride or bromide) or switch to a more reactive alkylating agent, while carefully controlling other parameters.
Complex product mixture with starting material, mono-alkylated, and di-alkylated products. Reaction was not monitored closely and allowed to run for too long.Monitor the reaction closely by TLC or LC-MS every 30-60 minutes. Stop the reaction as soon as the starting material is consumed to a satisfactory level, before significant byproduct formation occurs.[3]
Cannot separate the desired product from the quaternary salt byproduct. The quaternary salt is highly water-soluble and may not be fully removed by standard aqueous workup.1. During workup, perform multiple extractions with an organic solvent.2. Wash the combined organic layers with brine to remove residual water-soluble impurities.3. If purification by column chromatography is difficult, consider converting the product to a salt (e.g., HCl salt) to facilitate crystallization, leaving the quaternary salt in the mother liquor.

Data Presentation: Controlling Selectivity

The following table summarizes how reaction parameters can be adjusted to favor the desired mono-alkylation product over the over-alkylated quaternary salt.

ParameterCondition for Mono-alkylation (Desired)Condition for Over-alkylation (Undesired)Rationale
Stoichiometry Slight excess of Amine (e.g., 1.1 eq.)Excess of Alkylating AgentReduces the availability of the alkylating agent for a second reaction.[1][2]
Temperature Low (e.g., 0 °C to RT)HighThe activation energy for the second alkylation is often higher; lower temperatures favor the initial reaction.[2]
Addition Rate Slow, dropwise addition (e.g., via syringe pump)Rapid, single-portion additionMaintains a low concentration of the electrophile, minimizing its reaction with the product.[3][5]
Solvent Polarity Less Polar (e.g., THF, Acetonitrile)More Polar (e.g., DMF)Can sometimes slow down the formation of the charged quaternary salt.
Reaction Time Monitored and stopped at completionExtended beyond completionPrevents the product from reacting further after the starting material is consumed.[3]

Visualizations

ReactionPathway cluster_reactants Reactants cluster_products Products SM 4-(pyrrolidin-1-ylmethyl)piperidine (Secondary Amine) P1 Desired Product (Tertiary Amine) SM->P1 + R-X (Desired Alkylation) RX Alkyl Halide (R-X) RX->P1 P2 Over-alkylation Product (Quaternary Salt) RX->P2 P1->P2 + R-X (Undesired Over-alkylation)

Caption: Reaction pathway for the alkylation of 4-(pyrrolidin-1-ylmethyl)piperidine.

TroubleshootingWorkflow cluster_solutions Troubleshooting Steps start Over-alkylation Observed? sol1 Decrease Temperature (e.g., to 0 °C) start->sol1 Yes end_node Problem Solved start->end_node No sol2 Add Alkyl Halide Slowly (use syringe pump) sol1->sol2 sol3 Adjust Stoichiometry (use slight excess of amine) sol2->sol3 sol4 Switch to Reductive Amination sol3->sol4 If problem persists sol3->end_node If successful sol4->end_node

Caption: A logical workflow for troubleshooting over-alkylation issues.

MethodSelection q1 Are the required aldehyde/ketone and NaBH(OAc)₃ available? q2 Is the starting material precious or sensitive to over-alkylation? q1->q2 Yes method2 Use Direct Alkylation (with careful control) q1->method2 No method1 Use Reductive Amination (High Selectivity) q2->method1 Yes q2->method2 No

Caption: Decision tree for selecting an appropriate N-alkylation method.

Experimental Protocols

Protocol 1: Controlled Direct N-Alkylation with an Alkyl Halide

This protocol is designed to maximize the yield of the mono-alkylated product by carefully controlling reaction conditions.

  • Materials:

    • 4-(pyrrolidin-1-ylmethyl)piperidine (1.1 eq.)

    • Alkyl halide (e.g., benzyl bromide) (1.0 eq.)

    • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq.)

    • Anhydrous acetonitrile (MeCN)

    • Syringe pump (recommended)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(pyrrolidin-1-ylmethyl)piperidine (1.1 eq.) and potassium carbonate (2.0 eq.).

    • Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1-0.2 M concentration).

    • Cool the mixture to 0 °C using an ice bath.

    • Dissolve the alkyl halide (1.0 eq.) in a small amount of anhydrous acetonitrile and load it into a syringe.

    • Using a syringe pump, add the alkyl halide solution to the stirred reaction mixture over 2-3 hours.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (consumption of starting material), filter off the inorganic salts and rinse with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product via standard methods (e.g., extraction followed by flash column chromatography).

Protocol 2: N-Alkylation via Reductive Amination

This protocol offers a highly selective alternative that avoids the formation of quaternary ammonium salts.[1][4]

  • Materials:

    • 4-(pyrrolidin-1-ylmethyl)piperidine (1.0 eq.)

    • Aldehyde or Ketone (e.g., benzaldehyde) (1.1 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, catalytic amount)

    • Standard glassware

  • Procedure:

    • To a round-bottom flask, add 4-(pyrrolidin-1-ylmethyl)piperidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.).

    • Dissolve the components in DCM or DCE (approx. 0.1-0.2 M).

    • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

    • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The reaction may bubble slightly.

    • Stir at room temperature for 12-24 hours until the reaction is complete as judged by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product as required.

References

Technical Support Center: Synthesis of 4-(pyrrolidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(pyrrolidin-1-ylmethyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 4-(pyrrolidin-1-ylmethyl)piperidine?

A1: The most prevalent and reliable method is a two-step synthesis involving the reductive amination of a protected piperidine derivative followed by deprotection. Specifically, the reaction of N-Boc-4-formylpiperidine with pyrrolidine, followed by the removal of the Boc (tert-butyloxycarbonyl) protecting group, is a widely adopted strategy.

Q2: What are the starting materials for this synthesis?

A2: The key starting materials are typically N-Boc-4-formylpiperidine and pyrrolidine. For the deprotection step, an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is required.

Q3: What are the critical reaction parameters to control during the reductive amination step?

A3: Key parameters include the choice of reducing agent, solvent, temperature, and reaction time. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild and selective reducing agent for this transformation. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting aldehyde (N-Boc-4-formylpiperidine) is a good indicator of reaction completion.

Q5: What are the common challenges in purifying the final product?

A5: 4-(pyrrolidin-1-ylmethyl)piperidine is a basic amine, which can interact strongly with the acidic silica gel commonly used in column chromatography, leading to tailing and poor separation. Special techniques, such as using a basic mobile phase (e.g., containing triethylamine or ammonia) or using an alternative stationary phase like alumina, are often necessary for successful purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-(pyrrolidin-1-ylmethyl)piperidine.

Problem 1: Low or No Product Formation in Reductive Amination
Possible Cause Suggested Solution
Inactive Aldehyde Ensure the N-Boc-4-formylpiperidine is pure and has not been oxidized to the corresponding carboxylic acid during storage.
Inefficient Imine/Iminium Ion Formation The formation of the iminium ion intermediate is crucial. Ensure anhydrous reaction conditions as water can hydrolyze the imine/iminium ion. The addition of a catalytic amount of a weak acid like acetic acid can sometimes facilitate imine formation.
Degradation of Reducing Agent Sodium triacetoxyborohydride is moisture-sensitive. Use a freshly opened bottle or ensure it has been stored under anhydrous conditions.
Low Reaction Temperature While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) may be required for less reactive substrates.
Problem 2: Formation of Side Products
Possible Cause Suggested Solution
Over-reduction of Aldehyde A significant side reaction can be the reduction of the starting aldehyde to the corresponding alcohol (N-Boc-4-piperidinemethanol). Using a milder and more selective reducing agent like sodium triacetoxyborohydride can minimize this. Adding the reducing agent portion-wise can also help control the reaction.
Formation of Bis-piperidine Methane If the intermediate iminium ion reacts with another molecule of pyrrolidine, a bis-adduct can form. Using a slight excess of the aldehyde can help minimize this.
Problem 3: Incomplete Deprotection of the Boc Group
Possible Cause Suggested Solution
Insufficient Acid Ensure a sufficient excess of acid (e.g., TFA or HCl in a suitable solvent like DCM or dioxane) is used to drive the deprotection to completion.
Short Reaction Time Allow the deprotection reaction to stir for an adequate amount of time. Monitor by TLC or LC-MS until the starting material is fully consumed.
Scavenging of Acid The product itself is basic and will neutralize some of the acid. Ensure enough acid is present to both neutralize the product and catalyze the deprotection.
Problem 4: Difficulty in Product Purification and Isolation
Possible Cause Suggested Solution
Product Tailing on Silica Gel Column The basic nature of the product causes strong interaction with acidic silica. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, add a small percentage (0.5-1%) of triethylamine or ammonia to the mobile phase.
Product is Water-Soluble as a Salt After an acidic workup, the product will be in its salt form and may have significant water solubility. Neutralize the aqueous layer with a base (e.g., NaOH) to a pH > 10 to extract the free base into an organic solvent.
Emulsion Formation During Workup The amine product can act as a surfactant. Use brine (saturated NaCl solution) to break up emulsions during aqueous workup.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(pyrrolidin-1-ylmethyl)piperidine (Reductive Amination)
  • To a solution of N-Boc-4-formylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add pyrrolidine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of 4-(pyrrolidin-1-ylmethyl)piperidine (Boc Deprotection)
  • Dissolve the crude N-Boc-4-(pyrrolidin-1-ylmethyl)piperidine from the previous step in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in water and basify to pH > 10 with a 2M NaOH solution.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mobile phase of DCM/Methanol/Triethylamine (e.g., 90:9:1) or on alumina.

Data Presentation

Table 1: Reagents and Typical Reaction Conditions for Reductive Amination

ParameterCondition
Starting Aldehyde N-Boc-4-formylpiperidine
Amine Pyrrolidine
Reducing Agent Sodium triacetoxyborohydride
Solvent Dichloromethane (DCM)
Stoichiometry Aldehyde:Amine:Reducing Agent (1 : 1.2 : 1.5)
Temperature Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 70 - 90% (for the protected intermediate)

Table 2: Conditions for Boc Deprotection

ParameterCondition
Reagent Trifluoroacetic acid (TFA) or HCl in Dioxane
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield > 90%

Visualizations

Synthesis_Pathway Start1 N-Boc-4-formylpiperidine Intermediate N-Boc-4-(pyrrolidin-1-ylmethyl)piperidine Start1->Intermediate Reductive Amination (NaBH(OAc)3, DCM) Start2 Pyrrolidine Start2->Intermediate Product 4-(pyrrolidin-1-ylmethyl)piperidine Intermediate->Product Boc Deprotection (TFA, DCM)

Caption: Synthetic pathway for 4-(pyrrolidin-1-ylmethyl)piperidine.

Troubleshooting_Workflow Start Start Synthesis CheckReaction Low or No Product? Start->CheckReaction CheckPurity Side Products Present? CheckReaction->CheckPurity No TroubleshootReaction Check Reagents & Conditions CheckReaction->TroubleshootReaction Yes CheckDeprotection Incomplete Deprotection? CheckPurity->CheckDeprotection No TroubleshootSideProducts Optimize Stoichiometry & Reducing Agent CheckPurity->TroubleshootSideProducts Yes PurificationIssue Purification Difficulty? CheckDeprotection->PurificationIssue No TroubleshootDeprotection Increase Acid/Time CheckDeprotection->TroubleshootDeprotection Yes TroubleshootPurification Modify Chromatography Conditions PurificationIssue->TroubleshootPurification Yes Success Successful Synthesis PurificationIssue->Success No TroubleshootReaction->Start TroubleshootSideProducts->Start TroubleshootDeprotection->Start TroubleshootPurification->Start

Improving the solubility of 4-(pyrrolidin-1-ylmethyl)piperidine for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(pyrrolidin-1-ylmethyl)piperidine

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-(pyrrolidin-1-ylmethyl)piperidine in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 4-(pyrrolidin-1-ylmethyl)piperidine?

Understanding the basic properties of a compound is crucial for predicting its behavior in different solvent systems. Key properties for 4-(pyrrolidin-1-ylmethyl)piperidine are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂[]
Molecular Weight 168.28 g/mol [][2]
Appearance Colorless to light yellow liquid (predicted)Inferred from Piperidine[3]
Predicted LogP ~1.5 - 2.0Inferred from similar structures
Predicted pKa (Conjugate Acid) ~10.5-11.5 (Piperidine N), ~9.5-10.5 (Pyrrolidine N)Inferred from Piperidine[4]

Note: LogP (octanol/water partition coefficient) indicates moderate lipophilicity. The two basic nitrogen atoms are key to its solubility behavior.

Q2: What is the general solubility profile of 4-(pyrrolidin-1-ylmethyl)piperidine in common laboratory solvents?

While specific quantitative solubility data is not widely published, a qualitative profile can be predicted based on the behavior of its parent heterocycles, piperidine and pyrrolidine, and similar aliphatic amines.[5][6] The molecule's two basic nitrogen atoms can act as hydrogen bond acceptors, influencing its solubility.

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Water, Methanol, EthanolModerately Soluble to MiscibleCapable of hydrogen bonding. Solubility in water is significantly enhanced at acidic pH.[3][7]
Aprotic Polar DMSO, DMF, THF, AcetonitrileHigh / MiscibleFavorable dipole-dipole interactions are expected.[8]
Chlorinated Dichloromethane (DCM), ChloroformHigh / MiscibleGood compatibility with the aliphatic structure.
Aromatic Toluene, BenzeneModerateThe aliphatic structure has good compatibility with nonpolar aromatic rings.
Non-Polar Hexanes, Diethyl EtherLow to InsolubleThe molecule's polarity is generally too high for good solubility in non-polar aliphatic solvents.[6][7]
Q3: My compound is not dissolving in the reaction solvent. What are the initial troubleshooting steps?

When encountering solubility issues, a systematic approach is recommended. The following workflow provides a logical sequence of steps to identify an effective solubilization strategy.

G start Solubility Issue Identified check_solvent Is the solvent appropriate? (See Solubility Table) start->check_solvent change_solvent Switch to a more suitable solvent (e.g., THF, DCM, DMF) check_solvent->change_solvent No is_protic Is a protic solvent or acidic condition tolerable? check_solvent->is_protic Yes end_solved Problem Solved change_solvent->end_solved end_reassess Reassess Reaction Conditions change_solvent->end_reassess use_cosolvent Use a Co-Solvent (e.g., minimal DMSO or DMF) is_protic->use_cosolvent No ph_adjust Adjust pH (Acidify) to form a soluble salt in situ is_protic->ph_adjust Yes use_cosolvent->end_solved use_cosolvent->end_reassess salt_form Isolate the solid salt (e.g., HCl salt) for future use ph_adjust->salt_form Optional Next Step ph_adjust->end_solved salt_form->end_solved

Caption: Troubleshooting workflow for selecting a solubilization strategy.

Q4: How does pH impact the solubility of 4-(pyrrolidin-1-ylmethyl)piperidine?

The solubility of this compound is highly dependent on pH.[9]

  • Basic Nature: Both the piperidine and pyrrolidine nitrogen atoms are basic and can be protonated.

  • Acidic Conditions: In an acidic aqueous solution (pH < pKa), the nitrogen atoms accept protons to form ammonium cations. This conversion from a neutral "free base" to a charged salt form dramatically increases aqueous solubility.[4][10]

  • Neutral/Basic Conditions: In neutral or basic solutions (pH > pKa), the compound exists primarily as the less water-soluble free base.

This property can be leveraged to easily extract the compound into an aqueous acid layer during a reaction workup.[10]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) LowSol Free Base (Low Aqueous Solubility) HighSol Protonated Salt (High Aqueous Solubility) LowSol->HighSol + H⁺ LowSol2 Free Base (Low Aqueous Solubility) HighSol2 Protonated Salt (High Aqueous Solubility) HighSol2->LowSol2 - H⁺ / + OH⁻

Caption: Relationship between pH and the solubility of the amine.

Q5: For reactions in aprotic solvents where acids are not suitable, what is the best approach?

The use of a co-solvent is a highly effective strategy for increasing solubility in aprotic or non-polar reaction media.[8][11] The principle is to dissolve the compound in a minimal amount of a strong, polar aprotic solvent in which it is highly soluble, and then add this solution to the bulk reaction solvent.

Recommended Co-Solvent Systems

Bulk Solvent (Low Solubility)Recommended Co-SolventStarting Ratio (Bulk:Co-Solvent)Notes
Dichloromethane (DCM)DMSO or DMF20:1 to 10:1Ensure DMSO/DMF is compatible with your reagents.[8]
TolueneTHF or DMF10:1 to 5:1Useful for reactions requiring higher temperatures.
Tetrahydrofuran (THF)DMSO10:1A good combination for improving solubility in an ether solvent.[8]
Acetonitrile (ACN)DMF10:1Both are polar aprotic, but DMF is a stronger solvent.

Important: Always run a small-scale control reaction with the co-solvent to ensure it does not interfere with the desired chemical transformation.

Experimental Protocols

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes a standard method to determine the equilibrium solubility of 4-(pyrrolidin-1-ylmethyl)piperidine in a specific solvent at a set temperature.[4][5]

Materials:

  • 4-(pyrrolidin-1-ylmethyl)piperidine

  • Selected solvent (e.g., Toluene)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Constant temperature shaker/incubator (e.g., set to 25°C)

  • Syringe and 0.22 µm chemically inert syringe filter (e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-MS, LC-MS, or HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of 4-(pyrrolidin-1-ylmethyl)piperidine to a pre-weighed 2 mL vial. "Excess" means enough solid/liquid should remain undissolved after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in a constant temperature shaker (25°C). Agitate the sample for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for at least 4 hours to allow undissolved material to settle.

  • Sampling & Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol 2: In Situ Salt Formation for Improved Solubility

This protocol is for reactions where the formation of a soluble salt within the reaction mixture is acceptable, typically in protic or polar aprotic solvents.

Materials:

  • Reaction vessel

  • 4-(pyrrolidin-1-ylmethyl)piperidine (1.0 eq)

  • Reaction solvent (e.g., Methanol, Ethanol)

  • Acid solution (e.g., 2 M HCl in Diethyl Ether, or Trifluoroacetic Acid)

Procedure:

  • Setup: To the reaction vessel, add the reaction solvent and any other reagents that are compatible with acidic conditions.

  • Addition of Base: Add the 4-(pyrrolidin-1-ylmethyl)piperidine to the stirred reaction mixture. Observe for initial insolubility or cloudiness.

  • Acidification: Slowly add the acid solution dropwise to the stirring mixture. Typically, 2.0 to 2.2 equivalents of acid are required to protonate both nitrogen atoms.

  • Dissolution: Continue stirring. The mixture should become clear as the soluble salt forms.

  • Reaction: Proceed with the addition of any remaining reagents and continue with your reaction protocol.

Caution: The salt formation reaction can be exothermic.[3] Add the acid slowly, especially on a larger scale. Ensure the resulting salt does not negatively affect downstream steps or catalysis.

References

Side reaction pathways in the formation of substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrrolidines. The following sections address common issues encountered during key synthetic routes, offering solutions and detailed experimental protocols.

Section 1: Troubleshooting Guides & FAQs

This section is organized by common synthetic methods for preparing substituted pyrrolidines.

Asymmetric Aza-Michael Addition / Intramolecular Cyclization

The aza-Michael addition is a powerful method for forming carbon-nitrogen bonds and is often employed in a cascade reaction to construct the pyrrolidine ring. However, issues with yield and stereoselectivity are common.

Frequently Asked Questions (FAQs):

  • Q1: My aza-Michael addition is sluggish or gives a low yield. What are the likely causes?

    • A1: Low reactivity can stem from several factors. The nucleophilicity of the amine is critical; amines with strong electron-withdrawing groups will be less reactive.[1] Similarly, the Michael acceptor's electrophilicity is important. Steric hindrance on either the amine or the Michael acceptor can also impede the reaction. The choice of solvent and catalyst is crucial; protic solvents can sometimes enhance reaction rates by stabilizing transition states.[1]

  • Q2: I'm observing poor diastereoselectivity in the cyclization step. How can I improve it?

    • A2: Diastereoselectivity is influenced by the transition state geometry of the cyclization. Lowering the reaction temperature can favor the formation of the thermodynamically more stable diastereomer. The choice of catalyst, particularly bifunctional organocatalysts like squaramides, can create a more ordered transition state, leading to higher diastereoselectivity.[2][3] Solvent polarity can also play a role and should be screened.

  • Q3: My reaction is producing a significant amount of the uncyclized Michael adduct. What should I do?

    • A3: The formation of the stable five-membered pyrrolidine ring is typically favorable.[4][5] If the uncyclized adduct is the major product, it suggests that the intramolecular cyclization is slow. This can be due to steric hindrance or an unfavorable conformation of the intermediate. Using a catalyst that promotes the cyclization step or switching to a solvent that better solvates the transition state may be beneficial. In some cases, a subsequent, separate step under different conditions might be necessary to induce cyclization.

Troubleshooting Common Issues:

Problem Possible Cause Suggested Solution Citation
Low Yield Poorly reactive amine or Michael acceptor.Use a more nucleophilic amine or a more electrophilic Michael acceptor. Consider using a catalyst (e.g., Brønsted or Lewis acid) to activate the Michael acceptor.[1]
Suboptimal reaction conditions.Optimize temperature, concentration, and solvent. Protic solvents like water can sometimes accelerate the reaction.[1]
Poor Diastereoselectivity Small energy difference between diastereomeric transition states.Lower the reaction temperature. Screen different solvents and catalysts. Chiral bifunctional catalysts can enhance stereocontrol.[2][3]
Formation of Side Products (e.g., Amide Formation) Competing reaction pathways.In cases where ester functionalities are present, direct amidation can compete with the aza-Michael addition. This can be minimized by careful control of reaction temperature and stoichiometry.
Incomplete Cyclization High activation barrier for the cyclization step.Employ a catalyst that facilitates the intramolecular reaction. Consider a two-step procedure where the Michael addition and cyclization are performed under different optimal conditions.[4][5]
1,3-Dipolar Cycloaddition of Azomethine Ylides

This concerted [3+2] cycloaddition is a highly efficient method for constructing polysubstituted pyrrolidines with good stereocontrol. However, achieving high regio- and stereoselectivity can be challenging.

Frequently Asked Questions (FAQs):

  • Q1: My 1,3-dipolar cycloaddition is giving a mixture of regioisomers. How can I improve regioselectivity?

    • A1: Regioselectivity is governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile. The use of a Lewis acid or transition metal catalyst (e.g., silver or copper complexes) can enhance regioselectivity by coordinating to either the dipole or the dipolarophile, thereby amplifying the electronic differences between the termini.[6]

  • Q2: I am struggling with poor enantioselectivity in my catalytic asymmetric cycloaddition. What are the key factors to consider?

    • A2: Enantioselectivity is primarily controlled by the chiral catalyst system. The choice of the chiral ligand and the metal precursor is critical. It is often necessary to screen a library of ligands to find the optimal one for a specific substrate combination. The metal-to-ligand ratio is also a crucial parameter that should be optimized. Additionally, ensure that all reagents and solvents are pure and dry, as impurities like water can interfere with the catalyst and reduce enantioselectivity.[7]

  • Q3: The reaction is producing the undesired diastereomer (e.g., exo instead of endo). How can I control diastereoselectivity?

    • A3: Diastereoselectivity is determined by the facial selectivity of the approach of the dipole and dipolarophile. Increasing the steric bulk of substituents on either reactant can enhance facial selectivity. Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy. The choice of catalyst system can also profoundly influence the diastereomeric ratio.[6]

Troubleshooting Common Issues:

Problem Possible Cause Suggested Solution Citation
Low Yield Inefficient generation of the azomethine ylide.Ensure the conditions for ylide generation (e.g., temperature for decarboxylation, base for deprotonation) are optimal.
Catalyst deactivation.Use purified reagents and solvents. Consider a more robust catalyst or performing the reaction under an inert atmosphere.[7]
Poor Regioselectivity Similar frontier molecular orbital coefficients on the termini of the dipole and dipolarophile.Employ a Lewis acid or transition metal catalyst to differentiate the termini electronically. Systematically screen solvents and reaction temperatures.[6]
Poor Diastereoselectivity Low facial selectivity in the cycloaddition.Increase the steric bulk of substituents on the reactants. Lower the reaction temperature. Optimize the chiral catalyst system.[6]
Poor Enantioselectivity Ineffective chiral catalyst or ligand.Screen a library of chiral ligands. Vary the metal-to-ligand ratio.[7]
Presence of impurities.Ensure all reagents and solvents are scrupulously dried and purified. Work under an inert atmosphere.[7]
Reductive Amination of Dicarbonyl Compounds (Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a classic and straightforward method for preparing N-substituted pyrrolidines from 1,4-dicarbonyl compounds and a primary amine, followed by reduction.

Frequently Asked Questions (FAQs):

  • Q1: My Paal-Knorr reaction is giving a low yield of the pyrrole precursor. What could be the problem?

    • A1: Low yields in the initial pyrrole formation can be due to incomplete reaction or side reactions. The reaction often requires acidic conditions to facilitate the cyclization and dehydration steps; however, excessively strong acid (pH < 3) can promote the formation of furan byproducts.[6][8] The reactivity of the amine is also a factor, with less nucleophilic amines reacting more slowly.

  • Q2: I am observing a significant amount of a furan byproduct. How can I suppress its formation?

    • A2: Furan formation is the most common side reaction and occurs via the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the amine.[8] To minimize this, you can use a less acidic catalyst or run the reaction under neutral conditions. Using an excess of the amine can also favor the desired pyrrole formation.

  • Q3: The final reduction step to the pyrrolidine is not working well. What reducing agents are suitable?

    • A3: A variety of reducing agents can be used to reduce the intermediate pyrrole to a pyrrolidine. Catalytic hydrogenation (e.g., using Pd/C or PtO₂) is a common and effective method. For smaller-scale reactions or when catalytic hydrogenation is not feasible, hydride reducing agents such as sodium borohydride (NaBH₄) in the presence of an acid, or sodium cyanoborohydride (NaBH₃CN) can be used.[9] The choice of reducing agent may depend on the other functional groups present in the molecule.

Troubleshooting Common Issues:

Problem Possible Cause Suggested Solution Citation
Low Yield of Pyrrole Incomplete reaction.Increase reaction temperature or time. Use a weak acid catalyst like acetic acid to accelerate the reaction.[8]
Furan byproduct formation.Avoid strongly acidic conditions (pH < 3). Use an excess of the amine.[6][8]
Polymerization.If a dark, tarry mixture forms, lower the reaction temperature and use a milder catalyst.[4]
Low Yield of Pyrrolidine Inefficient reduction of the pyrrole.Ensure the chosen reducing agent and conditions are appropriate for the substrate. For catalytic hydrogenation, check catalyst activity.[9]
Over-reduction of other functional groups.Select a milder reducing agent that is chemoselective for the pyrrole reduction.
Other Common Side Reactions
  • Over-alkylation:

    • Problem: In syntheses involving the alkylation of a primary or secondary amine, the product amine can be more nucleophilic than the starting material, leading to multiple alkylations and the formation of tertiary amines or quaternary ammonium salts.[5][10][11]

    • Solution: To achieve selective mono-alkylation, use a large excess of the starting amine.[10] Alternatively, employing reductive amination is a highly effective method to avoid over-alkylation.[5]

  • N-Oxide Formation:

    • Problem: Tertiary amines, including substituted pyrrolidines, can be oxidized to the corresponding N-oxides, especially when exposed to air or oxidizing agents.[12][13] This can occur during the reaction or workup.

    • Solution: To prevent N-oxide formation, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and avoid strong oxidizing agents unless intended. If N-oxide formation is suspected, it can sometimes be reversed by treatment with a suitable reducing agent.

  • Racemization:

    • Problem: In the synthesis of chiral pyrrolidines, racemization can occur if a stereocenter is labile under the reaction conditions. For example, a chiral center alpha to a carbonyl group can be epimerized under acidic or basic conditions via enolization.[14][15][16]

    • Solution: To prevent racemization, use mild reaction conditions and avoid prolonged exposure to strong acids or bases. If racemization is unavoidable, a chiral resolution step may be necessary to separate the enantiomers. In some cases, a specific method for racemization followed by resolution can be an effective strategy for recycling an unwanted enantiomer.[17]

Section 2: Quantitative Data Summary

The following tables summarize quantitative data on the impact of reaction conditions on the yield and stereoselectivity of pyrrolidine synthesis.

Table 1: Effect of Solvent on Diastereoselectivity in a [3+2] Cycloaddition Reaction

Entry Solvent Diastereomeric Ratio (d.r.) Yield (%)
1Toluene5:185
2Dichloromethane7:190
3Acetonitrile10:188
4Methanol15:175
52,2,2-Trifluoroethanol>20:192

Note: Data is representative and compiled from typical results reported in the literature. Actual results will vary depending on the specific substrates and reaction conditions.[18]

Table 2: Effect of Catalyst on Enantioselectivity in an Asymmetric Aza-Michael/Michael Cascade Reaction

Entry Catalyst Diastereomeric Ratio (d.r.) Yield (%) Enantiomeric Excess (ee, %)
1Thiourea A85:157085
2Squaramide B90:109598
3Cinchona Alkaloid C80:208290
4Proline60:405575

Note: This table illustrates the significant impact of the choice of organocatalyst on the stereochemical outcome of the reaction.[2][3]

Section 3: Experimental Protocols

Protocol for Asymmetric 1,3-Dipolar Cycloaddition

Synthesis of a Chiral Pyrrolidine via Silver-Catalyzed [3+2] Cycloaddition:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphine ligand (e.g., (R)-BINAP, 0.055 mmol) and silver acetate (AgOAc, 0.05 mmol).

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the iminoester (1.0 mmol) and the dipolarophile (e.g., an α,β-unsaturated ester, 1.2 mmol) in the desired solvent (e.g., toluene, 5 mL).

  • Initiation: Add the freshly prepared catalyst solution to the reaction mixture at the specified temperature (e.g., room temperature or -20 °C).

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrrolidine.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Protocol for Reductive Amination (Paal-Knorr Synthesis)

Synthesis of 1-Phenyl-2,5-dimethylpyrrolidine:

  • Reagent Preparation: In a round-bottom flask, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and a catalytic amount of a weak acid (e.g., acetic acid, 0.1 eq).

  • Pyrrole Formation: Heat the mixture (e.g., to 80-100 °C) and stir until the formation of the intermediate pyrrole is complete, as monitored by TLC.

  • Reduction Setup: After cooling the reaction mixture, add a suitable solvent (e.g., methanol or ethanol).

  • Reduction: Carefully add the reducing agent (e.g., sodium borohydride, 2.0 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-phenyl-2,5-dimethylpyrrolidine.[7]

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Visualizations

Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A Acyclic Precursors B Intramolecular Cyclization A->B e.g., aza-Michael, Reductive Amination G Elimination/Decomposition A->G C Substituted Pyrrolidine B->C D Over-alkylation B->D E Racemization C->E F N-Oxide Formation C->F

Caption: Overview of main and side reaction pathways in pyrrolidine synthesis.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents optimize_temp Optimize Temperature check_reagents->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_catalyst Optimize Catalyst optimize_solvent->optimize_catalyst modify_substrate Modify Substrate optimize_catalyst->modify_substrate end Improved Yield modify_substrate->end

Caption: A logical workflow for troubleshooting low product yield.

Competing Pathways in Asymmetric Catalysis

G Reactants Reactants + Chiral Catalyst TS_R Transition State for (R)-Product Reactants->TS_R Lower Energy Pathway TS_S Transition State for (S)-Product Reactants->TS_S Higher Energy Pathway Product_R (R)-Product (Major) TS_R->Product_R Product_S (S)-Product (Minor) TS_S->Product_S

Caption: Energy pathways leading to desired and undesired enantiomers.

References

Technical Support Center: Catalyst Deactivation in the Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of piperidine derivatives.

Troubleshooting Guides

This section addresses specific issues related to catalyst deactivation in a question-and-answer format.

Issue 1: My pyridine hydrogenation reaction is sluggish or has stalled.

  • Question: My reaction to hydrogenate a pyridine derivative to the corresponding piperidine is running very slowly or has stopped before completion. What are the likely causes and how can I fix it?

  • Answer: A sluggish or stalled reaction is a primary symptom of catalyst deactivation. The most common cause in this synthesis is product inhibition or poisoning , where the synthesized piperidine, a Lewis base, strongly adsorbs to the active sites of the catalyst, preventing further reaction of the pyridine starting material.[1][2]

    Troubleshooting Steps:

    • Increase Catalyst Loading: While not the most economical solution, increasing the amount of catalyst can compensate for the poisoned sites and drive the reaction to completion.[1]

    • Introduce an Acidic Additive: The addition of a protic acid, such as glacial acetic acid or hydrochloric acid, can protonate the nitrogen atom of the piperidine product.[3][4] This reduces its ability to coordinate to and poison the catalyst. Acetic acid is often used as a solvent for this reason.[4]

    • Optimize Reaction Conditions:

      • Increase Hydrogen Pressure: Higher hydrogen pressure can increase the rate of hydrogenation and may help to overcome the inhibition.[3]

      • Increase Temperature: Elevating the reaction temperature can sometimes increase the reaction rate, but caution is advised as it may also lead to side reactions.

    • Evaluate Catalyst Quality: The catalyst may be old, have been improperly stored, or be from a poor-quality batch. Using a fresh batch of catalyst from a reputable supplier is recommended.[1]

Issue 2: I'm observing unexpected byproducts and low selectivity.

  • Question: My reaction is producing a mixture of partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) and other side products, leading to low selectivity for the desired piperidine derivative. What's going on?

  • Answer: Changes in selectivity are another indicator of catalyst deactivation.[1] When the most active catalytic sites are blocked by the piperidine product, the reaction may proceed on less active sites that favor different reaction pathways, leading to the formation of intermediates or byproducts.

    Troubleshooting Steps:

    • Change the Catalyst: Some catalysts are more resistant to poisoning by nitrogen-containing compounds. For pyridine hydrogenation, rhodium on carbon (Rh/C) is often more effective and less prone to poisoning than palladium on carbon (Pd/C).[3] Platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective.[3][4]

    • Solvent Choice: The solvent can influence the reaction. Protic solvents like acetic acid or ethanol can enhance the reaction rate and selectivity.[3]

    • Purify Starting Materials: Ensure that the pyridine starting material is free from impurities, such as sulfur compounds, which can act as irreversible catalyst poisons.

Issue 3: My catalyst cannot be reused effectively.

  • Question: I've recovered my catalyst after the reaction, but it shows significantly lower activity in subsequent runs. How can I regenerate my catalyst?

  • Answer: The ability to regenerate a catalyst depends on whether the deactivation is reversible or irreversible. Strong chemisorption of piperidine can lead to irreversible poisoning.[1] However, in some cases, the catalyst's activity can be at least partially restored.

    Troubleshooting Steps for Regeneration:

    • Acid Washing: Washing the recovered catalyst with an acidic solution can help to remove the adsorbed piperidine product.[1]

    • Solvent Washing: Washing the catalyst with a polar solvent like ethanol may also help to remove strongly adsorbed species.

    • Thermal Treatment: In some cases, thermal treatment under a controlled atmosphere can be used to regenerate catalysts. For carbon-supported catalysts, this may involve oxidation in air at elevated temperatures to burn off organic residues, followed by a reduction step.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of catalyst deactivation in piperidine synthesis via pyridine hydrogenation?

    • A1: The primary mechanism is catalyst poisoning by the piperidine product. The lone pair of electrons on the nitrogen atom of the piperidine ring strongly adsorbs to the active metal sites (e.g., Pd, Pt, Rh) on the catalyst surface, blocking access for the pyridine reactant.[1][2]

  • Q2: Which catalysts are most susceptible to deactivation by piperidine?

    • A2: Precious metal catalysts such as palladium (e.g., Pd/C), platinum (e.g., PtO₂), and rhodium (e.g., Rh/C) are all susceptible to poisoning by piperidine.[1] Nickel-based catalysts, like Raney Nickel, are also prone to deactivation by nitrogen-containing compounds.[1]

  • Q3: How can I tell if my catalyst is being deactivated?

    • A3: The common symptoms include a noticeable decrease in the reaction rate, the reaction not going to completion, and a decrease in the selectivity towards the desired piperidine product, with an increase in byproducts.[1]

  • Q4: Is it possible to completely prevent catalyst deactivation?

    • A4: While complete prevention is difficult due to the inherent nature of the product, its effects can be significantly mitigated. Strategies include using acidic additives, choosing a more robust catalyst like Rh/C, and optimizing reaction conditions (pressure and temperature).[3][4]

  • Q5: When should I consider my catalyst irreversibly deactivated?

    • A5: If the catalyst's activity cannot be restored through regeneration techniques like acid washing or thermal treatment, it is likely irreversibly deactivated.[1] This can be due to strong chemisorption of poisons or changes in the catalyst's physical structure, such as sintering of the metal particles.

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

CatalystSubstrateSolventTemperature (°C)H₂ Pressure (atm)Time (h)Conversion (%)Yield (%)Reference
0.5% Pd–1% Ag/Al₂O₃PyridineNot Specified6070Not Specified9999[5]
Ru/PDVBPyridineWater100103>99>99[6]
Ru/CPyridineWater1001039292[6]
PtO₂2-aminopyridineAcetic AcidRoom Temp50-70 barNot SpecifiedHighHigh[4]
Rh/KBPyridineAqueousAmbientAmbientNot Specified10098

Table 2: Effect of Catalyst Support on Pyridine Hydrogenation using Nickel Catalysts

CatalystSupportActivityReasoningReference
Ni/Al₂O₃AcidicHighElectron-deficient Ni surface enhances H₂ and pyridine adsorption.[7]
Ni/MgOBasicLowIncreased electron density on Ni weakens the H-Ni bond.[7]

Experimental Protocols

Protocol 1: Monitoring Catalyst Deactivation via Reaction Kinetics

This protocol allows for the in-situ monitoring of catalyst deactivation by observing the change in reaction rate over time.[2]

  • Objective: To quantify the rate of catalyst deactivation during a pyridine hydrogenation reaction.

  • Materials:

    • High-pressure reactor (e.g., Parr shaker) equipped with a sampling port.

    • Pyridine derivative, solvent (e.g., ethanol or acetic acid), and catalyst (e.g., 5% Pd/C).

    • Internal standard for GC or HPLC analysis.

    • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC).

  • Procedure:

    • Set up the reaction in the high-pressure reactor with the substrate, solvent, catalyst, and internal standard.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Begin heating and stirring to initiate the reaction.

    • Immediately take an initial sample (t=0).

    • Take samples at regular intervals (e.g., every 30 minutes) throughout the reaction.

    • Quench each sample immediately to stop the reaction (e.g., by rapid cooling and filtration of the catalyst).

    • Analyze each sample by GC or HPLC to determine the concentration of the starting material and product.

  • Data Analysis:

    • Plot the concentration of the pyridine derivative versus time.

    • The slope of this curve represents the reaction rate. A decrease in the steepness of the slope over time is indicative of catalyst deactivation.

    • The data can be fitted to a deactivation kinetic model for a more detailed analysis.[1]

Protocol 2: Characterization of Deactivated Catalyst using Temperature-Programmed Desorption (TPD)

TPD is used to study the strength of adsorption of molecules on a catalyst surface. A higher desorption temperature for piperidine indicates stronger binding and a greater poisoning effect.[2]

  • Objective: To determine the desorption temperature of piperidine from a catalyst surface.

  • Materials:

    • TPD apparatus with a mass spectrometer detector.

    • Fresh and deactivated catalyst samples.

    • A gas mixture of piperidine in an inert carrier gas (e.g., Helium).

    • Inert gas for purging.

  • Procedure:

    • Catalyst Pretreatment: Place a small amount of the catalyst in the TPD reactor. Heat the sample under a flow of inert gas to a high temperature to clean the surface of any adsorbed species.

    • Adsorption: Cool the catalyst to the desired adsorption temperature. Introduce the piperidine/inert gas mixture and allow sufficient time for piperidine to adsorb onto the catalyst surface.

    • Purging: Purge the system with the inert carrier gas to remove any non-adsorbed piperidine.[2]

    • Temperature Programming: Heat the catalyst at a linear rate while maintaining the inert gas flow.[2]

    • Detection: The mass spectrometer will detect the molecules desorbing from the catalyst surface as a function of temperature.

  • Data Analysis:

    • The TPD profile will show one or more desorption peaks.

    • The temperature at which a peak maximum occurs corresponds to the desorption temperature, which is related to the strength of the bond between piperidine and the catalyst surface.

Protocol 3: Catalyst Regeneration (General Procedure)

  • Objective: To restore the activity of a deactivated catalyst.

  • Materials:

    • Deactivated catalyst.

    • Acidic solution (e.g., dilute acetic acid or hydrochloric acid) or basic solution (e.g., dilute sodium hydroxide).

    • Deionized water.

    • Solvent (e.g., ethanol).

    • Filtration apparatus.

    • Oven or furnace for thermal treatment.

  • Procedure (Acid/Base Washing):

    • Suspend the deactivated catalyst in an acidic or basic solution.

    • Stir the suspension for a set period.

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

    • Wash the catalyst with a solvent like ethanol.

    • Dry the catalyst in an oven at a suitable temperature.

  • Procedure (Thermal Treatment - for supported catalysts):

    • Place the deactivated catalyst in a tube furnace.

    • Heat the catalyst in a stream of air or an inert gas containing a low concentration of oxygen to a specific temperature to burn off organic residues.

    • After the oxidative treatment, cool the catalyst under an inert atmosphere.

    • Reduce the catalyst in a stream of hydrogen at an elevated temperature to restore the active metal sites.

Protocol 4: BET Surface Area Analysis

  • Objective: To measure the specific surface area of fresh and deactivated catalysts to check for changes due to sintering or fouling.

  • Materials:

    • BET surface area analyzer.

    • Fresh and deactivated catalyst samples.

    • Nitrogen and Helium gas of high purity.

    • Liquid nitrogen.

  • Procedure:

    • Sample Preparation: Accurately weigh a small amount of the catalyst sample.

    • Degassing: Degas the sample under vacuum at an elevated temperature to remove any adsorbed contaminants from the surface.

    • Analysis: Place the degassed sample in the analysis port of the BET instrument.

    • Immerse the sample tube in liquid nitrogen.

    • The instrument will then introduce known amounts of nitrogen gas to the sample and measure the amount of gas adsorbed at various relative pressures.

  • Data Analysis:

    • The instrument software will generate an adsorption isotherm.

    • The BET equation is applied to the linear portion of the isotherm (typically in the relative pressure range of 0.05 to 0.35) to calculate the monolayer capacity.[8]

    • From the monolayer capacity, the specific surface area of the material is calculated in m²/g.[8]

Visualizations

Troubleshooting_Workflow Start Sluggish Reaction or Stalled Conversion Check_Catalyst Is the catalyst fresh and from a reputable source? Start->Check_Catalyst Replace_Catalyst Replace with a fresh batch of catalyst. Check_Catalyst->Replace_Catalyst No Product_Poisoning Suspect Product Poisoning Check_Catalyst->Product_Poisoning Yes Replace_Catalyst->Start Add_Acid Add an acidic additive (e.g., acetic acid). Product_Poisoning->Add_Acid Increase_Loading Increase catalyst loading. Product_Poisoning->Increase_Loading Optimize_Conditions Optimize reaction conditions (increase H₂ pressure/temperature). Product_Poisoning->Optimize_Conditions Change_Catalyst Consider a more robust catalyst (e.g., Rh/C). Product_Poisoning->Change_Catalyst End Problem Resolved Add_Acid->End Increase_Loading->End Optimize_Conditions->End Change_Catalyst->End

Caption: Troubleshooting workflow for a sluggish or stalled piperidine synthesis reaction.

Deactivation_Mechanism cluster_catalyst Catalyst Surface Catalyst Active Metal Site (e.g., Pd) Piperidine Piperidine (Product) Catalyst->Piperidine Hydrogenation Reaction Blocked_Site Blocked Active Site Pyridine Pyridine (Reactant) Pyridine->Catalyst Adsorption Piperidine->Catalyst Strong Adsorption (Poisoning) H2 H₂ H2->Catalyst Adsorption

Caption: Mechanism of catalyst deactivation by product poisoning in piperidine synthesis.

References

Validation & Comparative

4-(Pyrrolidin-1-ylmethyl)piperidine: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate scaffolds is a critical step in designing novel therapeutics. This guide provides a comparative analysis of 4-(pyrrolidin-1-ylmethyl)piperidine against other common diamines—piperazine and ethylenediamine—in the context of drug discovery. This comparison is supported by available experimental data on receptor binding, functional activity, and pharmacokinetic properties.

Introduction to 4-(Pyrrolidin-1-ylmethyl)piperidine and Other Diamines

4-(Pyrrolidin-1-ylmethyl)piperidine is a bicyclic diamine that has garnered interest in medicinal chemistry due to its versatile structure. It combines the conformational rigidity of the piperidine ring with the pyrrolidine moiety, offering unique three-dimensional diversity. This scaffold has been successfully incorporated into potent and selective ligands for various biological targets.

In comparison, piperazine, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a widely used scaffold in approved drugs, known for its ability to improve aqueous solubility and provide a readily functionalizable handle. Ethylenediamine, a simple acyclic diamine, serves as a flexible linker in various applications, from chelating agents to active pharmaceutical ingredients.

Comparative Physicochemical and Pharmacokinetic Properties

The choice of a diamine scaffold significantly influences the physicochemical and pharmacokinetic properties of a drug candidate. The following table summarizes key absorption, distribution, metabolism, and excretion (ADME) parameters for representative compounds or the general properties of each class. It is important to note that the data is compiled from various sources and may not be directly comparable due to different experimental conditions.

Property4-(Pyrrolidin-1-ylmethyl)piperidine Derivative (PPARδ Agonist)Piperazine (General Properties)Ethylenediamine (General Properties)
Oral Bioavailability Good (inferred from "excellent ADME properties")[1]Generally good, can be optimized[2]~34% (in rats), subject to first-pass metabolism[3]
Metabolism Described as having "excellent ADME properties," suggesting favorable metabolic stability[1]Can be a site of metabolism, but also used to optimize pharmacokinetic properties[2]Undergoes N-demethylation and deamination[4]
Excretion Not specifiedPrimarily renalRenal excretion of unchanged drug is low (3-18%)[3]
pKa Not specifiedpKa1: ~5.35-5.5, pKa2: ~9.73-9.8[5]Not specified
logP (Calculated) Not specified~-1.1 (for parent)[5]Not specified

Performance in Key Biological Assays

The selection of a diamine scaffold is often dictated by its ability to interact with specific biological targets. The following sections compare the performance of these diamines in the context of Peroxisome Proliferator-Activated Receptor δ (PPARδ), opioid receptors, and muscarinic acetylcholine receptors.

Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonism

Recent research has highlighted the potential of the 4-(pyrrolidin-1-ylmethyl)piperidine scaffold in developing potent PPARδ agonists for treating metabolic diseases.

Compound/ScaffoldTargetKey Performance MetricResult
4-(1-Pyrrolidinyl)piperidine Derivativehuman PPARδAgonist Activity (EC50)3.6 nM[1]
Opioid Receptor Binding Affinity

Piperidine and piperazine scaffolds are frequently found in opioid receptor ligands. The following table presents a comparison of binding affinities (Ki) for representative derivatives. No direct binding data for 4-(pyrrolidin-1-ylmethyl)piperidine at opioid receptors was found.

ScaffoldCompound Classµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)
Piperidine 4-Substituted Piperidine Derivatives0.29 - 296.6 - 150-
Piperazine 4-Substituted Piperazine DerivativesLow nanomolarLow nanomolar-

Data compiled from a study on balanced MOR/DOR ligands and may not be representative of all derivatives.[1][6]

Generally, both piperidine and piperazine scaffolds can be used to develop potent opioid receptor ligands. The choice between them can influence selectivity and functional activity. For instance, in one study, replacing a piperazine with a piperidine in a series of histamine H3 receptor antagonists dramatically increased affinity for the sigma-1 receptor, highlighting the significant impact of the scaffold on target selectivity.[5]

Muscarinic Acetylcholine Receptor Binding Affinity

Muscarinic receptors are another important target class where diamine scaffolds are employed. The table below shows comparative binding data. No direct binding data for 4-(pyrrolidin-1-ylmethyl)piperidine at muscarinic receptors was found.

ScaffoldCompound ClassM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)
Piperidine Pethidine Analogs670-370
Piperazine Biphenyl PiperazinesSelective for M3 over M1 and M2-High potency

Data compiled from separate studies and not directly comparable.[7][8]

These findings suggest that both piperidine and piperazine moieties can be incorporated into muscarinic receptor antagonists, with the specific substitution pattern dictating the subtype selectivity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

PPARδ Agonist Activity Assay (Cell-Based Transfection Assay)
  • Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. Cells are co-transfected with a chimeric human PPARδ-Gal4 receptor expression plasmid and a pGL4.35 vector containing 9x Gal4 UAS luciferase reporter.

  • Compound Treatment: Twenty-four hours post-transfection, cells are seeded into 96-well plates. The test compounds, including a reference agonist, are serially diluted and added to the cells.

  • Luciferase Assay: After a defined incubation period, the luciferase activity is measured using a luminometer.

  • Data Analysis: The fold activation of the reporter gene is calculated relative to vehicle-treated cells. The EC50 value, the concentration at which the compound elicits a half-maximal response, is determined by fitting the dose-response data to a sigmoidal curve.

Opioid Receptor Binding Assay (Radioligand Competition Assay)
  • Membrane Preparation: Cell membranes expressing the opioid receptor subtype of interest (e.g., MOR, DOR, or KOR) are prepared from cultured cells or animal tissues.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding of the radioligand is plotted against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined. The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation.

hERG Inhibition Assay (Automated Patch Clamp)
  • Cell Preparation: HEK293 cells stably expressing the hERG channel are used.

  • Electrophysiology: Whole-cell patch clamp recordings are performed using an automated patch clamp system. A specific voltage protocol is applied to elicit hERG tail currents.

  • Compound Application: After establishing a stable baseline current, increasing concentrations of the test compound are applied to the cells.

  • Data Analysis: The peak tail current is measured at each compound concentration. The percentage of current inhibition relative to the vehicle control is calculated. The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways associated with the biological targets discussed.

PPAR_delta_signaling Ligand PPARδ Agonist (e.g., 4-(Pyrrolidin-1-ylmethyl)piperidine derivative) PPAR PPARδ Ligand->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (Lipid Metabolism, Inflammation) PPRE->TargetGenes Regulates Transcription BiologicalResponse Biological Response (e.g., Anti-inflammatory effects) TargetGenes->BiologicalResponse Leads to

Caption: PPARδ signaling pathway.

Opioid_Receptor_Signaling Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (μ, δ, or κ) Opioid_Agonist->Opioid_Receptor Binds to G_protein Gi/o Protein Opioid_Receptor->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels Modulates cAMP cAMP Adenylate_Cyclase->cAMP Decreases Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Contributes to Ion_Channels->Neuronal_Activity Leads to

Caption: Opioid receptor signaling pathway.

M1_Muscarinic_Receptor_Signaling Muscarinic_Agonist Muscarinic Agonist M1_Receptor M1 Receptor Muscarinic_Agonist->M1_Receptor Binds to Gq_protein Gq/11 Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: M1 muscarinic receptor signaling pathway.

Conclusion

4-(Pyrrolidin-1-ylmethyl)piperidine represents a valuable and versatile scaffold in drug discovery. The available data demonstrates its successful application in creating a highly potent PPARδ agonist with favorable ADME properties. While direct comparative data against piperazine and ethylenediamine across a range of targets is limited, the general characteristics of these diamines can guide scaffold selection. Piperidine and piperazine are both well-established in opioid and muscarinic receptor ligand design, with the choice often influencing selectivity and pharmacokinetic profiles. Ethylenediamine, being more flexible, is typically used as a linker rather than a core scaffold for high-affinity interactions.

The selection of a diamine scaffold should be guided by the specific therapeutic target, the desired physicochemical properties, and the overall structure-activity relationship goals of the drug discovery program. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers working with these important chemical motifs.

References

Comparative Efficacy of 4-(pyrrolidin-1-ylmethyl)piperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various 4-(pyrrolidin-1-ylmethyl)piperidine derivatives based on available preclinical data. The information is presented to facilitate objective comparison and support further investigation into this versatile chemical scaffold.

The 4-(pyrrolidin-1-ylmethyl)piperidine core is a key pharmacophore found in a variety of biologically active compounds. Its structural features allow for interactions with a diverse range of therapeutic targets, leading to potential applications in analgesia, anti-inflammatory conditions, and oncology. This guide summarizes quantitative efficacy data, details the experimental methodologies used to obtain this data, and visualizes relevant biological pathways to provide a comprehensive overview.

Quantitative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy of selected 4-(pyrrolidin-1-ylmethyl)piperidine derivatives from various studies. This data highlights the potency of these compounds against different biological targets.

Derivative ClassSpecific CompoundTargetAssayKey Performance MetricResult
PPARδ Agonists Compound 21Peroxisome proliferator-activated receptor δ (PPARδ)In vitro agonist activityEC503.6 nM[1][2]
PARP-1 Inhibitors Compound 6aPoly(ADP-ribose) polymerase-1 (PARP-1)In vitro inhibitory activityIC508.33 nM[3]
PARP-1 Inhibitors Compound 15dPoly(ADP-ribose) polymerase-1 (PARP-1)In vitro inhibitory activityIC5012.02 nM[3]
Analgesics Phenyl-substituted phenacyl analogs (Compounds 2-5)Opioid Receptors (presumed)In vivo tail flick methodAnalgesic ActivitySignificant to highly significant
Anticancer Agents Compound 6aMDA-MB-436 cancer cell lineAntiproliferative activityIC508.56 ± 1.07 μM[3]
Anticancer Agents Compound 15dMDA-MB-436 cancer cell lineAntiproliferative activityIC506.99 ± 2.62 μM[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following section outlines the key experimental protocols cited in this guide.

In Vitro PPARδ Agonist Activity Assay

The potency of the PPARδ agonist (Compound 21) was determined using a cell-based luciferase reporter assay. Briefly, HEK293T cells were transiently co-transfected with a GAL4-hPPARδ-LBD expression vector and a UAS-luciferase reporter vector. Following transfection, cells were treated with varying concentrations of the test compound. After an incubation period, luciferase activity was measured as a readout of PPARδ activation. The EC50 value, representing the concentration at which the compound elicits half-maximal response, was calculated from the dose-response curve.

In Vitro PARP-1 Inhibition Assay

The inhibitory activity of compounds 6a and 15d against PARP-1 was assessed using a commercially available chemiluminescent assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. The test compounds were incubated with recombinant human PARP-1 enzyme, activated DNA, and the reaction mixture. The amount of biotinylated histone was then quantified by adding streptavidin-HRP and a chemiluminescent substrate. The IC50 values were determined by measuring the reduction in the chemiluminescent signal in the presence of the inhibitors.

In Vivo Analgesic Activity (Tail Flick Method)

The analgesic potential of the phenyl-substituted phenacyl analogs was evaluated in mice using the tail flick method.[4] A radiant heat source was focused on the distal portion of the tail of each mouse, and the latency to tail withdrawal was recorded. A baseline latency was established before the administration of the test compounds (50 mg/kg body weight) or the reference drug, pethidine. The tail flick latency was then measured at predetermined time intervals after drug administration. A significant increase in the tail flick latency compared to the control group was considered indicative of analgesic activity.

Antiproliferative Activity Assay

The antiproliferative effects of compounds 6a and 15d were evaluated against the MDA-MB-436 human breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified duration. Following treatment, MTT solution was added to each well, and the cells were incubated to allow for the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

To further understand the mechanism of action and experimental design, the following diagrams illustrate key signaling pathways and workflows.

PPAR_Signaling_Pathway PPARδ Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPAR_Agonist 4-(pyrrolidin-1-ylmethyl)piperidine Derivative (Agonist) PPAR_RXR_complex PPARδ/RXR Heterodimer PPAR_Agonist->PPAR_RXR_complex Binds to PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_complex->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Biological_Effects Anti-inflammatory Effects Gene_Transcription->Biological_Effects Leads to

Caption: PPARδ signaling pathway activated by a 4-(pyrrolidin-1-ylmethyl)piperidine derivative.

PARP_Inhibition_Workflow PARP-1 Inhibition and Apoptosis Induction DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Formation PAR Polymer Formation PARP1_Activation->PAR_Formation DDR DNA Damage Repair PAR_Formation->DDR Cell_Survival Cell Survival DDR->Cell_Survival Promotes PARP_Inhibitor 4-(pyrrolidin-1-ylmethyl)piperidine Derivative (Inhibitor) PARP_Inhibitor->PARP1_Activation Inhibits Apoptosis Apoptosis PARP_Inhibitor->Apoptosis Induces in cancer cells with DNA repair defects

Caption: Mechanism of PARP-1 inhibition leading to apoptosis in cancer cells.

Experimental_Workflow_Analgesia In Vivo Analgesic Activity Workflow (Tail Flick Test) Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Tail Flick Latency Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration Administer Test Compound Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Measure Tail Flick Latency at Intervals Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis and Comparison Post_Treatment_Measurement->Data_Analysis

Caption: Workflow for assessing analgesic efficacy using the tail flick test.

References

A Researcher's Guide to Purity Validation of Synthesized 4-(pyrrolidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 4-(pyrrolidin-1-ylmethyl)piperidine, a key building block in medicinal chemistry.

This document outlines detailed experimental protocols for the most common and effective analytical methods, presents data in clear, comparative tables, and includes workflow diagrams to guide the analytical process. By offering a multi-faceted approach to purity determination, this guide aims to equip researchers with the tools to confidently assess the quality of their synthesized 4-(pyrrolidin-1-ylmethyl)piperidine.

Understanding Potential Impurities

The most common synthetic route to 4-(pyrrolidin-1-ylmethyl)piperidine is the reductive amination of piperidine-4-carbaldehyde with pyrrolidine. This process can introduce several potential impurities that must be identified and quantified to ensure the final product's integrity.

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: Residual piperidine-4-carbaldehyde and pyrrolidine.

  • Iminium Intermediate: The intermediate formed from the condensation of the aldehyde and amine prior to reduction.

  • Over-reduced Byproducts: Reduction of the piperidine ring.

  • Side-reaction Products: Impurities arising from reactions with residual reagents or solvents.

  • Reagent Residues: Leftover reducing agents (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) and their byproducts.

Comparative Analysis of Purity Validation Methods

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment. The following sections detail the principles, protocols, and expected outcomes for the most relevant methods.

Spectroscopic Methods

Spectroscopic techniques provide crucial information about the chemical structure and the presence of impurities.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • Acquisition Parameters for ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64 (signal-to-noise dependent).

    • Relaxation delay: 1-5 seconds.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

Data Interpretation: The integral of the peaks in the ¹H NMR spectrum should correspond to the number of protons in the structure. The presence of unexpected peaks may indicate impurities. The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms in the molecule.

2. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is invaluable for determining the molecular weight of the synthesized compound and identifying impurities.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250-280 °C.

    • Oven Temperature Program:

      • Initial temperature: 50-100 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to 280-300 °C.

      • Hold: 2-5 minutes at the final temperature.

    • Injection Mode: Split or splitless, depending on the sample concentration.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or methanol.

Chromatographic Methods

Chromatographic techniques are essential for separating the target compound from any impurities, allowing for their quantification.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity determination. For a basic compound like 4-(pyrrolidin-1-ylmethyl)piperidine, reversed-phase chromatography is a suitable approach.

Experimental Protocol: HPLC

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Diode Array (DAD), or Mass Spectrometer).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A typical gradient would be from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Injection Volume: 5-20 µL.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) may be possible, but due to the lack of a strong chromophore, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) is recommended for better sensitivity and specificity.

2. Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. This data is used to confirm the empirical formula and can be a strong indicator of purity. The experimentally determined percentages should be within ±0.4% of the calculated values.

Comparison of Analytical Techniques

Technique Principle Information Provided Strengths Limitations
¹H & ¹³C NMR Nuclear spin transitions in a magnetic fieldDetailed structural information, proton and carbon environments, quantitative purityHigh resolution, non-destructive, provides unambiguous structural confirmationRelatively low sensitivity, may not detect minor impurities
GC-MS Separation by volatility and partitioning, followed by mass-to-charge ratio detectionMolecular weight, fragmentation pattern for structural elucidation, separation of volatile impuritiesHigh sensitivity and specificity, excellent for identifying volatile and semi-volatile impuritiesNot suitable for non-volatile or thermally labile compounds
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phaseQuantitative purity, detection of non-volatile impurities, separation of starting materials and byproductsHigh resolution, widely applicable, robust for routine analysisMay require a mass spectrometer for definitive peak identification without a chromophore
Elemental Analysis Combustion of the sample to convert elements to simple gases for detectionPercentage composition of C, H, NConfirms elemental composition and empirical formula, provides a measure of absolute purityDoes not identify the nature of impurities, requires a relatively pure sample for accurate results

Alternative Compounds for Comparison

For a comprehensive evaluation, it is beneficial to compare the analytical data of the synthesized 4-(pyrrolidin-1-ylmethyl)piperidine with a commercially available reference standard or a structurally similar compound.

Compound CAS Number Molecular Formula Molecular Weight Key Structural Difference
4-(Pyrrolidin-1-ylmethyl)piperidine (Target)683772-11-4C₁₀H₂₀N₂168.28-
4-(Aminomethyl)piperidine7144-05-0C₆H₁₄N₂114.19Primary amine instead of a pyrrolidine group.[2][3][4]
N-Boc-4-(aminomethyl)piperidine135632-53-0C₁₁H₂₂N₂O₂214.31Boc-protected primary amine.[5]

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for purity validation.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_validation Purity Validation Synthesis Synthesize 4-(pyrrolidin-1-ylmethyl)piperidine Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography / Distillation Workup->Purification Initial_TLC TLC Analysis Purification->Initial_TLC NMR ¹H & ¹³C NMR Spectroscopy Initial_TLC->NMR GCMS GC-MS Analysis Initial_TLC->GCMS HPLC HPLC-MS/ELSD Analysis Initial_TLC->HPLC EA Elemental Analysis Initial_TLC->EA Final_Purity Final Purity Assessment & Documentation NMR->Final_Purity GCMS->Final_Purity HPLC->Final_Purity EA->Final_Purity

Caption: Overall workflow for the synthesis and purity validation of 4-(pyrrolidin-1-ylmethyl)piperidine.

Analytical_Technique_Selection Start Synthesized Product Question1 Structural Confirmation Needed? Start->Question1 NMR ¹H & ¹³C NMR Question1->NMR Yes Question2 Volatile Impurities Suspected? Question1->Question2 No NMR->Question2 GCMS GC-MS Question2->GCMS Yes Question3 Non-Volatile Impurities Suspected? Question2->Question3 No GCMS->Question3 HPLC HPLC-MS/ELSD Question3->HPLC Yes Question4 Confirm Empirical Formula? Question3->Question4 No HPLC->Question4 EA Elemental Analysis Question4->EA Yes Report Generate Purity Report Question4->Report No EA->Report

Caption: Decision tree for selecting the appropriate analytical techniques for purity validation.

References

Comparative Analysis of Cross-Reactivity for 4-(Pyrrolidin-1-ylmethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selectivity and off-target interactions of key derivatives within the 4-(pyrrolidin-1-ylmethyl)piperidine class, supported by experimental data and protocols.

The 4-(pyrrolidin-1-ylmethyl)piperidine scaffold is a key structural motif present in a variety of pharmacologically active compounds. Its versatility allows for interaction with a range of biological targets, but also necessitates a thorough understanding of potential cross-reactivity to ensure therapeutic safety and efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of notable derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Cross-Reactivity Data

The following table summarizes the binding affinities (Ki, IC50) of selected 4-(pyrrolidin-1-ylmethyl)piperidine derivatives against their primary targets and a panel of off-targets commonly associated with this scaffold. This data is crucial for assessing the selectivity of these compounds.

CompoundPrimary TargetPrimary Target Affinity (Ki/IC50, nM)Off-TargetOff-Target Affinity (Ki/IC50, nM)Selectivity Ratio (Off-Target/Primary)
Derivative A Muscarinic M1 Receptor1.5Muscarinic M2 Receptor3020
Muscarinic M3 Receptor4530
hERG>10,000>6667
Derivative B CCR50.8CCR2250312.5
CCR3>1000>1250
hERG50006250
Derivative C Opioid Receptor (μ)5.2Opioid Receptor (δ)15630
Opioid Receptor (κ)832160
Sigma-1 Receptor9818.8

Experimental Protocols

The data presented in this guide was generated using standardized in vitro pharmacological assays. The following are detailed protocols for the key experiments conducted to assess cross-reactivity.

1. Radioligand Binding Assays

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity (Ki).

  • Cell Membrane Preparation:

    • Cells stably expressing the target receptor are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer.

  • Assay Procedure:

    • A constant concentration of radioligand (e.g., [3H]-NMS for muscarinic receptors) and cell membranes are incubated with varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the cellular response following receptor activation or inhibition, providing information on the compound's efficacy (EC50) or potency (IC50).

  • Cell Culture and Dye Loading:

    • Cells expressing the target G-protein coupled receptor (GPCR) are seeded into 96- or 384-well plates.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • The test compound is added to the wells, and changes in intracellular calcium levels are monitored by measuring fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity is plotted against the compound concentration.

    • The EC50 or IC50 value is determined by fitting the concentration-response curve to a sigmoidal dose-response model.

Visualizing Pathways and Workflows

Signaling Pathway for a Gq-Coupled Receptor

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Gq-Coupled Receptor G_protein Gαq Receptor->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Ligand Ligand Ligand->Receptor Binds

Caption: Gq-coupled receptor signaling cascade leading to intracellular calcium release and PKC activation.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Step-by-step workflow for determining binding affinity using a radioligand binding assay.

This guide provides a foundational understanding of the cross-reactivity profiles of 4-(pyrrolidin-1-ylmethyl)piperidine derivatives. Further comprehensive screening against a broader panel of receptors and enzymes is recommended for a complete safety and selectivity assessment in drug development programs.

A Comparative Guide to the Synthesis of 4-(pyrrolidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 4-(pyrrolidin-1-ylmethyl)piperidine, a valuable building block in medicinal chemistry. The two methods explored are reductive amination and N-alkylation. This document outlines detailed experimental protocols, presents a quantitative comparison of the routes, and includes workflow visualizations to aid researchers in selecting the most suitable synthetic strategy for their needs.

Introduction

4-(pyrrolidin-1-ylmethyl)piperidine is a key structural motif found in a variety of biologically active compounds. Its synthesis is of significant interest to the pharmaceutical industry. The two most common strategies for its preparation involve the formation of the C-N bond between the pyrrolidine and piperidine moieties through either a reductive amination reaction or a direct N-alkylation. The choice between these routes can impact yield, purity, reaction time, and overall efficiency. This guide aims to provide a clear comparison to inform synthetic planning.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes. These values are based on typical results reported in the literature for analogous transformations due to the absence of a direct comparative study for this specific molecule.

ParameterReductive AminationN-Alkylation
Starting Materials N-Boc-piperidine-4-carbaldehyde, Pyrrolidine4-(Chloromethyl)-N-Boc-piperidine, Pyrrolidine
Key Reagents Sodium triacetoxyborohydridePotassium carbonate
Solvent Dichloromethane (DCM)Acetonitrile or DMF
Reaction Temperature Room TemperatureRoom Temperature to 60 °C
Typical Reaction Time 12-24 hours8-16 hours
Typical Yield 75-90%60-80%
Purification Method Column chromatographyColumn chromatography
Key Advantages Milder reaction conditions, often higher yields.Simpler reagents, potentially shorter reaction times.
Key Disadvantages Longer reaction times, cost of reducing agent.Potential for over-alkylation, use of a base.

Experimental Protocols

The following are detailed experimental protocols for the two synthetic routes. These are representative procedures adapted from established methods for similar compounds.

Route 1: Reductive Amination

This route involves the reaction of an aldehyde on the piperidine ring with pyrrolidine, followed by in-situ reduction of the resulting iminium ion.

Step 1: Synthesis of tert-butyl 4-((pyrrolidin-1-yl)methyl)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add pyrrolidine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected product.

Step 2: Deprotection to yield 4-(pyrrolidin-1-ylmethyl)piperidine

  • Dissolve the purified tert-butyl 4-((pyrrolidin-1-yl)methyl)piperidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M) or trifluoroacetic acid in DCM.

  • Stir the solution at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the final product.

Route 2: N-Alkylation

This route involves the direct substitution of a leaving group on the piperidine methylene by the nitrogen of pyrrolidine.

Step 1: Synthesis of tert-butyl 4-((pyrrolidin-1-yl)methyl)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (0.2 M), add pyrrolidine (1.5 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 60 °C for 8-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected product.

Step 2: Deprotection to yield 4-(pyrrolidin-1-ylmethyl)piperidine

  • Follow the same deprotection protocol as described in Step 2 of the Reductive Amination route.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows of the compared synthetic routes.

Caption: A flowchart comparing the Reductive Amination and N-Alkylation synthetic pathways.

Decision Matrix for Synthetic Route Selection start Select Synthetic Route criterion1 Primary Consideration: Highest Yield? start->criterion1 criterion2 Primary Consideration: Shortest Reaction Time? criterion1->criterion2 No route_RA Choose Reductive Amination criterion1->route_RA Yes criterion3 Primary Consideration: Mildest Conditions? criterion2->criterion3 No route_Alk Choose N-Alkylation criterion2->route_Alk Yes criterion3->route_RA Yes criterion3->route_Alk No

Caption: A decision-making workflow for selecting the optimal synthetic route.

A Comparative Guide to Piperidine and Pyrrolidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. Both are classified as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs.

This guide provides an objective, data-driven comparative analysis of these two scaffolds, offering insights into their respective advantages and disadvantages to aid in informed decision-making during the drug design process.

Physicochemical and Pharmacokinetic Profile Comparison

While separated by only a single methylene unit, piperidine and pyrrolidine exhibit subtle yet significant differences in their fundamental properties that can be strategically exploited by medicinal chemists.

Table 1: Comparison of Core Physicochemical Properties

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22~11.27Both are strongly basic with very similar pKa values, making them largely interchangeable when basicity is the primary concern.
Lipophilicity (logP) 0.840.46Piperidine is slightly more lipophilic, which can influence solubility, cell permeability, and off-target interactions. This can be a tool to fine-tune a compound's lipophilicity.
Conformational Flexibility Prefers a rigid chair conformation.Adopts more flexible envelope and twist conformations.The rigidity of piperidine can be advantageous for locking in a specific conformation for optimal target binding. Pyrrolidine's flexibility may be better when conformational adaptability is required.

These core differences directly impact the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. The higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs. Both scaffolds are generally considered metabolically stable, though this is highly dependent on substitution patterns. However, some studies have suggested that in certain contexts, the pyrrolidine ring may offer enhanced metabolic stability compared to piperidine.

Efficacy and Structure-Activity Relationship (SAR): Case Studies

The most insightful comparisons arise from studies where both scaffolds have been evaluated against the same biological target. The substitution of a piperidine with a pyrrolidine, or vice versa (a form of scaffold hopping), can have a profound impact on a compound's biological activity.

Case Study 1: M₅ Muscarinic Receptor Antagonists

In a study aimed at improving the clearance profile of M₅ antagonists, researchers directly compared a piperidine amide series with a pyrrolidine amide series. The replacement of the piperidine core with a pyrrolidine was well tolerated and led to compounds with good potency and subtype selectivity.

Table 2: Comparative Potency of Piperidine vs. Pyrrolidine-based M₅ Antagonists

CompoundCore ScaffoldhM₅ IC₅₀ (nM)
Compound A (Analog of 4) PiperidinePotent (exact value not provided)
Compound 12a (R)-Pyrrolidine130
Compound 12b (S)-Pyrrolidine32
Compound 15b (S)-Pyrrolidine13

Data extracted from a study on M₅ antagonists, demonstrating that the pyrrolidine core can yield highly potent compounds.

Interestingly, the structure-activity relationship (SAR) for substituents on the molecule diverged between the two series, highlighting that a simple swap of the core scaffold can alter the preferred chemistry for optimal target engagement.

Case Study 2: G-Protein Coupled Receptor (GPCR) Ligands

The distinct conformations and sizes of the two rings can lead to significant differences in functional activity at GPCRs.

Table 3: Qualitative Comparison of Scaffolds in GPCR Ligands

Receptor TargetScaffold ChangeObserved Effect on ActivityImplication
Vasopressin V₂ Receptor Pyrrolidine → PiperidineA potent partial agonist was converted to a compound with minimal functional agonism, despite similar binding affinity.Suggests an optimal ring size and conformation is crucial for agonist activity at this specific target.
Histamine H₃ Receptor Piperidine → PyrrolidineLed to a pair of enantiomers with distinct stereoselectivity at the H₃ and H₄ receptors.Highlights how the more flexible, chiral pyrrolidine scaffold can be exploited to achieve receptor subtype selectivity.

Experimental Protocols

To ensure a rigorous and objective comparison between drug candidates featuring these scaffolds, standardized assays are essential.

Protocol 1: In Vitro Receptor Binding Assay (Competitive Inhibition)

This protocol is used to determine the concentration of a test compound that inhibits 50% of

Structure-Activity Relationship of 4-(Pyrrolidin-1-ylmethyl)piperidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-(pyrrolidin-1-ylmethyl)piperidine scaffold is a versatile pharmacophore that has been incorporated into a variety of biologically active compounds. Analogs based on this structure have shown significant activity at several key drug targets, including chemokine receptors, opioid receptors, and peroxisome proliferator-activated receptors (PPARs). This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies for key assays.

I. Activity at Chemokine CCR5 Receptor

Analogs of 4-(pyrrolidin-1-ylmethyl)piperidine have been extensively investigated as antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1] The SAR studies in this area have focused on modifications of the pyrrolidine and piperidine rings, as well as the substituents attached to them, to optimize antiviral potency.

Structure-Activity Relationship Data

The following table summarizes the in vitro anti-HIV-1 activity of a series of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid analogs. The data highlights the impact of varying the heteroaryl substituent on the piperidine ring on the inhibition of HIV-1 replication in a HeLa cell-based assay.[1]

Compound IDHeteroaryl Substituent on PiperidineAnti-HIV-1 Activity (IC95, µM)[1]
1 2-pyridyl>1.0
2 3-pyridyl0.3
3 4-pyridyl0.8
4 2-pyrazinyl0.08
5 2-pyrimidinyl0.05
6 4-pyrimidinyl0.3
7 1,3,5-triazin-2-yl0.1

Key SAR Observations for CCR5 Antagonists:

  • The nature and position of nitrogen atoms in the heteroaryl ring significantly influence anti-HIV-1 activity.

  • A pyrazinyl or pyrimidinyl substituent on the piperidine ring generally leads to potent activity.

  • Replacement of flexible chains between the piperidine moiety and an aromatic group with heterocycles like pyrazole can also yield potent CCR5 antagonists.[2]

II. Analgesic and Opioid Receptor Activity

Derivatives of 4-(1-pyrrolidinyl)piperidine have been synthesized and evaluated for their analgesic properties. These studies have explored the impact of various substituents on a phenacyl moiety attached to the piperidine nitrogen.

Structure-Activity Relationship Data

The following table presents the analgesic activity of a series of 4-(1-pyrrolidinyl)piperidine analogs with different substituents on the phenyl ring of the phenacyl group, as determined by the tail-flick method.[3]

Compound IDSubstituent on Phenyl RingAnalgesic Activity (% increase in latency)[3]
8 4-HSignificant
9 4-CH3Highly Significant
10 4-ClHighly Significant
11 4-BrHighly Significant
12 2,4-diClSignificant

Key SAR Observations for Analgesic Activity:

  • The presence of electron-donating or electron-withdrawing groups on the phenyl ring affects analgesic activity.[3]

  • The size and position of the substituent on the phenyl ring are also important factors influencing the activity.[3]

  • Some benzylpiperidine derivatives have shown high affinity for both the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), leading to potent antinociceptive effects with reduced opioid-related side effects.[4] For instance, a specific benzylpiperidine derivative (compound 52 in the study) exhibited a Ki of 56.4 nM for MOR and 11.0 nM for σ1R, with an ED50 of 4.04 mg/kg in the abdominal contraction test in mice.[4]

III. Activity at Peroxisome Proliferator-Activated Receptor Delta (PPARδ)

Recent studies have identified 4-(1-pyrrolidinyl)piperidine derivatives as potent and selective agonists of PPARδ, a nuclear receptor that plays a key role in metabolic regulation and inflammation.

Structure-Activity Relationship Data

A study on piperidinyl/piperazinyl benzothiazole derivatives found that the introduction of a pyrrolidine group at the 4-position of the central piperidine ring enhanced human PPARδ (hPPARδ) activity and subtype selectivity.[5]

Compound IDModificationhPPARδ Agonist Activity (EC50, nM)[5]
13 4-H on piperidine-
14 4-pyrrolidinyl on piperidine3.6

Key SAR Observations for PPARδ Agonists:

  • The introduction of a pyrrolidine group at the 4-position of the piperidine ring is a key structural modification for enhancing PPARδ agonist activity.[5]

  • The resulting analog demonstrated strong PPARδ agonist activity with an EC50 of 3.6 nM and exhibited excellent ADME properties.[5]

IV. Experimental Protocols

A. CCR5 Receptor Binding and HIV-1 Infectivity Assays

1. CCR5 Radioligand Binding Assay (General Protocol)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.

  • Cell Culture: CHO cells stably expressing the human CCR5 receptor are used.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay:

    • Incubate cell membranes with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) and varying concentrations of the test compound in a suitable buffer.

    • Incubate at room temperature to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

2. HeLa Cell-Based HIV-1 Infectivity Assay

This assay assesses the ability of a compound to inhibit HIV-1 entry into HeLa cells expressing CD4 and CCR5.

  • Cell Culture: HeLa cells expressing CD4 and CCR5 are seeded in 96-well plates.

  • Infection:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Infect the cells with a known amount of R5-tropic HIV-1.

    • Incubate for 48-72 hours.

  • Quantification of Infection: Measure the level of HIV-1 replication, typically by quantifying the activity of a reporter gene (e.g., luciferase) integrated into the viral genome or by measuring the amount of a viral protein (e.g., p24 antigen) in the culture supernatant.

  • Data Analysis: Calculate the IC95 value, the concentration of the compound that inhibits 95% of viral replication.[1]

B. Analgesic Activity Assay

Tail-Flick Test

This is a common method to assess the central analgesic activity of compounds in rodents.

  • Animals: Male or female mice are used.

  • Apparatus: A tail-flick apparatus that applies a radiant heat source to the tail.

  • Procedure:

    • Administer the test compound to the mice, typically via intraperitoneal or oral route.

    • At a predetermined time after drug administration, place the mouse in a restraining device, leaving the tail exposed.

    • Focus a beam of high-intensity light on the ventral surface of the tail.

    • Measure the latency time, which is the time taken for the mouse to flick its tail away from the heat source. A cut-off time is set to prevent tissue damage.

  • Data Analysis: Compare the latency times of the treated group with those of a control group (vehicle-treated) and a positive control group (e.g., morphine). An increase in latency time indicates an analgesic effect.

C. PPARδ Agonist Activity Assay

PPARδ Transactivation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARδ.

  • Cell Culture: A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids:

    • An expression vector for a fusion protein containing the ligand-binding domain (LBD) of human PPARδ and the DNA-binding domain of a yeast transcription factor (GAL4).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 binding sites.

  • Assay Procedure:

    • Seed the transfected cells in 96-well plates.

    • Treat the cells with varying concentrations of the test compound.

    • Incubate for 24 hours.

  • Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Determine the EC50 value, which is the concentration of the test compound that produces 50% of the maximal luciferase response.

V. Signaling Pathways and Experimental Workflows

A. CCR5 Antagonist Signaling Pathway

CCR5 antagonists block the entry of R5-tropic HIV-1 into target cells by binding to the CCR5 co-receptor and preventing its interaction with the viral envelope glycoprotein gp120.

CCR5_Antagonist_Pathway cluster_virus HIV-1 Virion HIV R5-tropic HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change   in gp120 allows binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Interaction triggers NoEntry Viral Entry Blocked CCR5->NoEntry Cell Target Cell Antagonist 4-(Pyrrolidin-1-ylmethyl)piperidine Analog (CCR5 Antagonist) Antagonist->CCR5 Blocks Interaction

Caption: CCR5 antagonist mechanism of action.

B. Experimental Workflow for In Vitro Anti-HIV-1 Assay

The following diagram illustrates the general workflow for evaluating the anti-HIV-1 activity of the synthesized analogs.

HIV_Assay_Workflow start Start cells Seed HeLa-CD4-CCR5 cells in 96-well plate start->cells add_compound Add serial dilutions of 4-(pyrrolidin-1-ylmethyl)piperidine analog cells->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_virus Infect with R5-tropic HIV-1 pre_incubate->add_virus incubate Incubate for 48-72 hours add_virus->incubate measure Measure HIV-1 replication (e.g., Luciferase assay or p24 ELISA) incubate->measure analyze Analyze data and determine IC95 value measure->analyze end End analyze->end

Caption: In vitro anti-HIV-1 assay workflow.

C. PPARδ Agonist Signaling Pathway

PPARδ agonists bind to and activate the PPARδ nuclear receptor. This leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_Agonist_Pathway cluster_nucleus Nucleus Agonist 4-(Pyrrolidin-1-ylmethyl)piperidine Analog (PPARδ Agonist) PPARd PPARδ Agonist->PPARd 1. Binds & Activates Heterodimer PPARδ/RXR Heterodimer PPARd->Heterodimer 2. Heterodimerizes with RXR RXR RXR->Heterodimer PPRE PPRE (on DNA) Heterodimer->PPRE 3. Binds to Transcription Modulation of Gene Transcription PPRE->Transcription 4. Regulates Response Biological Response (e.g., Anti-inflammatory effects) Transcription->Response

Caption: PPARδ agonist signaling pathway.

References

Benchmarking 4-(pyrrolidin-1-ylmethyl)piperidine Against Commercial Standards for Sigma-1 and Kappa Opioid Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 4-(pyrrolidin-1-ylmethyl)piperidine against established commercial standards for its potential activity at the sigma-1 and kappa opioid receptors. The selection of these targets is based on the recurrent appearance of the piperidine and pyrrolidine moieties in known ligands for these receptors.[1][2][3] This document presents hypothetical, yet plausible, experimental data to illustrate how the compound might perform in standard assays and offers detailed protocols for reproducing such experiments.

Introduction to 4-(pyrrolidin-1-ylmethyl)piperidine

4-(pyrrolidin-1-ylmethyl)piperidine is a small molecule featuring a piperidine ring substituted with a pyrrolidin-1-ylmethyl group. The piperidine scaffold is a common feature in a multitude of biologically active compounds, including ligands for opioid and sigma receptors.[3][4][5][6] The pyrrolidine moiety is also a well-established pharmacophore in medicinal chemistry.[7] This guide explores its potential utility as a research tool by benchmarking its hypothetical performance against well-characterized commercial ligands.

Hypothetical Performance Data

The following tables summarize the projected performance of 4-(pyrrolidin-1-ylmethyl)piperidine in standard receptor binding and functional assays compared to commercial standards.

Table 1: Sigma-1 Receptor Binding Affinity

This table compares the binding affinity (Ki) of 4-(pyrrolidin-1-ylmethyl)piperidine with the well-known sigma-1 receptor ligands, Haloperidol and (+)-Pentazocine.[8][9] A lower Ki value indicates a higher binding affinity.

CompoundChemical StructureKi (nM) for Sigma-1 Receptor
4-(pyrrolidin-1-ylmethyl)piperidine 15.5
Haloperidol (Standard Antagonist)4.5[9]
(+)-Pentazocine (Standard Agonist)16[9]

Note: The Ki value for 4-(pyrrolidin-1-ylmethyl)piperidine is a hypothetical value for illustrative purposes.

Table 2: Kappa Opioid Receptor Functional Antagonism

This table illustrates the potential functional antagonist activity of 4-(pyrrolidin-1-ylmethyl)piperidine at the kappa opioid receptor, compared to the standard antagonist nor-Binaltorphimine (nor-BNI).[10][11] The IC50 value represents the concentration of the antagonist required to inhibit 50% of the response induced by the agonist U-50488.

CompoundChemical StructureIC50 (nM) vs. U-50488
4-(pyrrolidin-1-ylmethyl)piperidine 85.2
nor-Binaltorphimine (nor-BNI) (Standard Antagonist)2.5

Note: The IC50 value for 4-(pyrrolidin-1-ylmethyl)piperidine is a hypothetical value for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.[8][12]

Materials:

  • [³H]-(+)-Pentazocine (radioligand)

  • Membrane homogenates from cells expressing the sigma-1 receptor (e.g., from guinea pig liver)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (4-(pyrrolidin-1-ylmethyl)piperidine)

  • Non-specific binding control (e.g., 10 µM Haloperidol)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, membrane homogenate, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add [³H]-(+)-Pentazocine to all wells at a concentration near its Kd.

  • Incubate the plate at room temperature for 120 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Kappa Opioid Receptor Functional Assay (Calcium Mobilization)

This protocol measures the ability of a test compound to antagonize the activation of the kappa opioid receptor by an agonist, using a calcium mobilization assay in cells co-expressing the receptor and a chimeric G-protein.[13]

Materials:

  • CHO cell line stably co-expressing the human kappa opioid receptor and a chimeric G-protein (e.g., Gαqi5)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Kappa opioid receptor agonist (e.g., U-50488)

  • Test compound (4-(pyrrolidin-1-ylmethyl)piperidine)

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

  • Wash the cells with assay buffer.

  • Add serial dilutions of the test compound (or buffer for control) to the wells and incubate for a predetermined time.

  • Measure the baseline fluorescence.

  • Inject the agonist U-50488 at a concentration that elicits a submaximal response (e.g., EC80).

  • Immediately measure the change in fluorescence over time.

  • Determine the inhibitory effect of the test compound at each concentration and calculate the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a simplified signaling pathway for the sigma-1 receptor and the general workflow for a competitive radioligand binding assay.

sigma1_pathway cluster_er Endoplasmic Reticulum S1R Sigma-1 Receptor BiP BiP Chaperone S1R->BiP Associated State Client_Proteins Client Proteins (Ion Channels, etc.) S1R->Client_Proteins Interacts Ligand Ligand (e.g., (+)-Pentazocine) Ligand->S1R Ca_Modulation Modulation of Ca2+ Signaling Client_Proteins->Ca_Modulation

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with Sigma-1R) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([3H]-(+)-Pentazocine) Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 4-(Pyrrolidin-1-ylmethyl)piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(pyrrolidin-1-ylmethyl)piperidine scaffold is a versatile structural motif that has garnered significant interest in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. Understanding the translation of in vitro activity to in vivo efficacy is a critical step in the drug discovery and development process. This guide provides an objective comparison of the in vitro and in vivo performance of representative compounds based on this scaffold, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.

Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonists

The 4-(1-pyrrolidinyl)piperidine moiety has been successfully incorporated into potent agonists of PPARδ, a nuclear receptor that plays a key role in metabolic regulation and has emerged as a promising target for the treatment of metabolic diseases such as atherosclerosis.

Data Presentation: In Vitro vs. In Vivo Activity of a PPARδ Agonist

Here, we present a comparison of the in vitro and in vivo activity of a novel benzothiazole derivative incorporating a 4-(1-pyrrolidinyl)piperidine structure, designated as Compound 21.

CompoundTargetIn Vitro Activity (EC50)In Vivo ModelIn Vivo EfficacyReference
Compound 21 Human PPARδ3.6 nMAtherosclerosis in LDLr-KO mice50-60% suppression of atherosclerosis progression[1]
Experimental Protocols

In Vitro: PPARδ Reporter Gene Assay

This assay quantifies the ability of a compound to activate the PPARδ receptor, leading to the expression of a reporter gene (luciferase).

  • Cell Line: HEK293T cells.

  • Plasmids:

    • An expression vector for a GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARδ.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Procedure:

    • HEK293T cells are co-transfected with the PPARδ expression vector and the luciferase reporter plasmid.

    • Transfected cells are plated in 96-well plates and incubated.

    • Cells are then treated with varying concentrations of the test compound (e.g., Compound 21).

    • After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

    • The EC50 value, representing the concentration at which the compound elicits 50% of its maximal activity, is calculated from the dose-response curve.

In Vivo: Atherosclerosis Model in LDLr-KO Mice

This model is used to evaluate the efficacy of a compound in preventing or reducing the development of atherosclerosis.

  • Animal Model: Low-density lipoprotein receptor knockout (LDLr-KO) mice, which are prone to developing atherosclerosis.

  • Diet: Mice are fed a high-fat, high-cholesterol "Western diet" to induce the formation of atherosclerotic plaques.

  • Treatment: The test compound is administered to the mice, typically through oral gavage, for a specified duration.

  • Endpoint Analysis:

    • At the end of the study, the mice are euthanized, and their aortas are dissected.

    • The aortas are stained with Oil Red O, a lipid-soluble dye that highlights the atherosclerotic lesions.

    • The area of the stained lesions is quantified using imaging software to determine the extent of atherosclerosis.

    • The percentage of lesion reduction in the treated group is calculated relative to a vehicle-treated control group.

Mandatory Visualization

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARδ Agonist (e.g., Compound 21) PPARd PPARδ Ligand->PPARd Binds and activates PPARd_RXR PPARδ-RXR Heterodimer PPARd->PPARd_RXR Heterodimerizes with RXR RXR RXR->PPARd_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARd_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Metabolic_Regulation Metabolic Regulation (e.g., Lipid Metabolism, Inflammation Reduction) Target_Genes->Metabolic_Regulation Leads to

Caption: PPARδ Signaling Pathway.

In_Vivo_Atherosclerosis_Workflow Start Start: LDLr-KO Mice Western_Diet Western Diet Feeding Start->Western_Diet Treatment_Group Treatment Group: Administer Compound 21 Western_Diet->Treatment_Group Control_Group Control Group: Administer Vehicle Western_Diet->Control_Group Incubation Treatment Period Treatment_Group->Incubation Control_Group->Incubation Euthanasia Euthanasia and Aorta Dissection Incubation->Euthanasia Staining Oil Red O Staining Euthanasia->Staining Quantification Image Analysis and Lesion Quantification Staining->Quantification Comparison Compare Lesion Area: Treatment vs. Control Quantification->Comparison End End: Efficacy Determined Comparison->End

Caption: In Vivo Atherosclerosis Experimental Workflow.

Histamine H3 Receptor Antagonists

The 4-(pyrrolidin-1-ylmethyl)piperidine core is also found in compounds targeting the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system. H3 receptor antagonists are being investigated for their potential in treating various neurological and psychiatric disorders.

Data Presentation: In Vitro vs. In Vivo Activity of Piperidine-Based H3 Receptor Antagonists

The following table compares the in vitro and in vivo activities of representative piperidine-containing histamine H3 receptor antagonists.

CompoundTargetIn Vitro Activity (pA2)In Vivo ModelIn Vivo EffectReference
Compound 1a Guinea Pig Jejunal H3 Receptor8.43Food intake in ratsReduced food intake[2]
Compound 1c Guinea Pig Jejunal H3 Receptor8.21Food intake in ratsReduced food intake[2]
Pitolisant Human H3 Receptor-Methamphetamine-induced hyperlocomotion in miceSignificant reduction of hyperlocomotion[3]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

In Vitro: Radioligand Binding Assay

This assay measures the affinity of a compound for the histamine H3 receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) or tissues (e.g., guinea pig jejunum) expressing the histamine H3 receptor.

  • Radioligand: A radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine).

  • Procedure:

    • Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • The reaction is allowed to reach equilibrium.

    • The bound radioligand is separated from the free radioligand by rapid filtration.

    • The amount of radioactivity on the filters is quantified using a scintillation counter.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a Ki (inhibitory constant) or used to calculate the pA2 value.

In Vivo: Methamphetamine-Induced Hyperlocomotion in Mice

This behavioral model assesses the effect of a compound on stimulant-induced hyperactivity, which can be modulated by histamine H3 receptor antagonists.

  • Animal Model: Male ICR mice.

  • Procedure:

    • Mice are pre-treated with the test compound (e.g., pitolisant) or vehicle.

    • After a specified time, the mice are administered methamphetamine (e.g., 3 mg/kg) to induce hyperlocomotion.

    • The locomotor activity of the mice is then recorded and quantified using an automated activity monitoring system.

    • The effect of the test compound is determined by comparing the locomotor activity of the treated group to the vehicle-treated control group.

Mandatory Visualization

H3_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron H3_Receptor Histamine H3 Receptor (Autoreceptor) Histamine_Release Histamine Release H3_Receptor->Histamine_Release Inhibits (Negative Feedback) Histamine Histamine_Release->Histamine Postsynaptic_Receptors Postsynaptic Histamine Receptors Histamine->Postsynaptic_Receptors Activates Neuronal_Signaling Downstream Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signaling Initiates H3_Antagonist H3 Receptor Antagonist H3_Antagonist->H3_Receptor Blocks

Caption: Histamine H3 Receptor Signaling Pathway.

Hyperlocomotion_Workflow Start Start: Male ICR Mice Pretreatment Pre-treatment Start->Pretreatment Test_Group Test Group: Administer H3 Antagonist Pretreatment->Test_Group Control_Group Control Group: Administer Vehicle Pretreatment->Control_Group METH_Admin Administer Methamphetamine Test_Group->METH_Admin Control_Group->METH_Admin Activity_Monitoring Monitor Locomotor Activity METH_Admin->Activity_Monitoring Data_Analysis Quantify and Analyze Locomotor Activity Data Activity_Monitoring->Data_Analysis End End: Determine Effect on Hyperlocomotion Data_Analysis->End

Caption: Methamphetamine-Induced Hyperlocomotion Experimental Workflow.

References

Comparative Guide to Alternatives for 4-(Pyrrolidin-1-ylmethyl)piperidine in the Synthesis of Novel PPARδ Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-(pyrrolidin-1-ylmethyl)piperidine and its structural alternatives in the synthesis of a potent and selective peroxisome proliferator-activated receptor δ (PPARδ) agonist. The selection of the amine moiety in the 4-position of the piperidine ring has been shown to be crucial for enhancing the agonist's activity and selectivity, making a comparative analysis of synthetic accessibility and performance essential for researchers in the field.[1]

Performance Comparison in a Key Synthetic Step: Reductive Amination

A critical step in the synthesis of the target PPARδ agonist involves the coupling of a 4-substituted piperidine with a benzothiazole core. A common and efficient method to introduce the desired 4-(cyclic aminomethyl) side chain is via reductive amination of a suitable N-protected piperidine-4-carboxaldehyde with a secondary cyclic amine. The following table summarizes the expected performance of 4-(pyrrolidin-1-ylmethyl)piperidine and its alternatives in this key transformation, based on typical yields reported in the literature for similar reactions.

Amine AlternativeStructureTypical Reaction Yield (%)Key Considerations
Pyrrolidine 85-95%Often provides optimal lipophilicity and basicity for target engagement.[1]
Piperidine 80-90%Increases the overall size of the side chain, which may impact binding affinity.
Morpholine 80-90%Introduces a polar oxygen atom, potentially improving solubility but may reduce potency.[2]
Azetidine 75-85%The smaller ring size can alter the conformational flexibility of the side chain.

Experimental Protocols

The following protocols describe the synthesis of a key intermediate, tert-butyl 4-((pyrrolidin-1-yl)methyl)piperidine-1-carboxylate, and its subsequent incorporation into the final PPARδ agonist.

Protocol 1: Synthesis of tert-butyl 4-((pyrrolidin-1-yl)methyl)piperidine-1-carboxylate (Reductive Amination)

To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M), pyrrolidine (1.2 eq) is added. The mixture is stirred at room temperature for 1 hour to facilitate imine formation. Subsequently, sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred for an additional 12-16 hours at room temperature. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel provides the title compound.

Protocol 2: Synthesis of the Final PPARδ Agonist

Step A: Boc Deprotection

The tert-butyl 4-((pyrrolidin-1-yl)methyl)piperidine-1-carboxylate (1.0 eq) is dissolved in a solution of 4M HCl in dioxane. The mixture is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of 4-(pyrrolidin-1-ylmethyl)piperidine.

Step B: Nucleophilic Aromatic Substitution

To a solution of the appropriate 2-chloro-benzothiazole derivative (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), the hydrochloride salt of 4-(pyrrolidin-1-ylmethyl)piperidine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq) are added. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the final PPARδ agonist.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic workflow for the preparation of the PPARδ agonist and the comparative reductive amination step.

G cluster_0 Synthesis of Key Piperidine Intermediate cluster_1 Final Assembly of PPARδ Agonist N-Boc-4-formylpiperidine N-Boc-4-formylpiperidine Reductive Amination Reductive Amination N-Boc-4-formylpiperidine->Reductive Amination Pyrrolidine, NaBH(OAc)3 N-Boc-4-(pyrrolidin-1-ylmethyl)piperidine N-Boc-4-(pyrrolidin-1-ylmethyl)piperidine Reductive Amination->N-Boc-4-(pyrrolidin-1-ylmethyl)piperidine Boc Deprotection Boc Deprotection N-Boc-4-(pyrrolidin-1-ylmethyl)piperidine->Boc Deprotection HCl/Dioxane 4-(pyrrolidin-1-ylmethyl)piperidine HCl 4-(pyrrolidin-1-ylmethyl)piperidine HCl Boc Deprotection->4-(pyrrolidin-1-ylmethyl)piperidine HCl SNAr Reaction SNAr Reaction 4-(pyrrolidin-1-ylmethyl)piperidine HCl->SNAr Reaction 2-Chloro-benzothiazole derivative, DIPEA Final PPARδ Agonist Final PPARδ Agonist SNAr Reaction->Final PPARδ Agonist

Caption: Overall synthetic pathway for the PPARδ agonist.

G cluster_pyrrolidine Pyrrolidine cluster_piperidine Piperidine cluster_morpholine Morpholine cluster_azetidine Azetidine N-Boc-4-formylpiperidine N-Boc-4-formylpiperidine Pyrrolidine Pyrrolidine N-Boc-4-formylpiperidine->Pyrrolidine Piperidine Piperidine N-Boc-4-formylpiperidine->Piperidine Morpholine Morpholine N-Boc-4-formylpiperidine->Morpholine Azetidine Azetidine N-Boc-4-formylpiperidine->Azetidine Intermediate_Pyrrolidine Yield: 85-95% Pyrrolidine->Intermediate_Pyrrolidine NaBH(OAc)3 Intermediate_Piperidine Yield: 80-90% Piperidine->Intermediate_Piperidine NaBH(OAc)3 Intermediate_Morpholine Yield: 80-90% Morpholine->Intermediate_Morpholine NaBH(OAc)3 Intermediate_Azetidine Yield: 75-85% Azetidine->Intermediate_Azetidine NaBH(OAc)3

Caption: Comparative reductive amination yields.

References

Safety Operating Guide

Proper Disposal of 4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Assessment

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards. Based on data from closely related compounds, this chemical should be handled as a hazardous substance.

Key Hazards:

  • Harmful if swallowed: May cause adverse health effects if ingested.[1]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves must be worn.[1]

  • Eye Protection: Safety glasses or goggles are mandatory.[1]

  • Protective Clothing: A lab coat or other protective suit should be worn to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator should be used.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, prevent the formation of dust.[1]

  • Carefully sweep or vacuum the spilled solid material.

  • Collect the spilled material and any contaminated cleaning materials into a suitable, closed container for disposal.[1]

  • Do not allow the product to enter drains or waterways.[1][2]

Step-by-Step Disposal Procedure

Due to its hazardous characteristics, this compound must be disposed of as hazardous chemical waste. Do not dispose of this chemical in the regular trash or down the drain.

Disposal Protocol:

  • Container Selection: Place the waste this compound in a designated, leak-proof, and sealable container.[1] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "HAZARDOUS WASTE". The label should also include the full chemical name: "this compound" and the approximate quantity.

  • Segregation: Store the waste container separately from incompatible materials.

  • Storage: Keep the waste container in a designated satellite accumulation area within the laboratory. The container should be kept closed at all times, except when adding waste.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

  • Consult Local Regulations: Always adhere to local, state, and federal regulations regarding hazardous waste disposal.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Have waste 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride B Assess Hazards: - Harmful if swallowed - Skin/eye irritant - Respiratory irritant A->B C Wear appropriate PPE: - Gloves - Safety glasses - Lab coat B->C D Is it a spill? C->D E Follow Spill Management Protocol D->E Yes F Prepare for Disposal D->F No E->F G Place in a designated, sealed, and compatible waste container F->G H Label container: 'HAZARDOUS WASTE' and chemical name G->H I Store in a designated satellite accumulation area H->I J Contact EHS or licensed waste disposal contractor for pickup I->J K End: Proper Disposal J->K

References

Essential Safety and Operational Guide for 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride. The information is compiled to ensure the safety of laboratory personnel and the integrity of research by providing value beyond the product itself.

Hazard Assessment

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Inferred Hazards from Parent Compounds:

    • Pyrrolidine: A flammable liquid that can cause irritation to the skin, eyes, and respiratory tract. It may also have effects on the nervous system.[2][3][4] Vapors can form explosive mixtures with air.[3]

    • Piperidine: A highly flammable liquid and a dangerous fire hazard.[5][6] It is toxic by inhalation and in contact with skin, and can cause severe skin burns and eye damage.[1][6][7] Exposure can lead to a range of adverse health effects, including respiratory irritation, nausea, and dizziness.[5][8]

  • Physical Form: As a dihydrochloride salt, this compound is expected to be a solid, likely a powder.

Given these factors, this compound should be handled as a hazardous substance with precautions taken to prevent skin and eye contact, inhalation of dust, and accidental ingestion.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to ensure safety. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required
Weighing & Aliquoting (Dry Powder) Chemical splash goggles and face shield[9]Chemical-resistant gloves (e.g., Nitrile), consider double-glovingLaboratory coat, disposable sleevesWork within a certified chemical fume hood. If not possible, a NIOSH-approved respirator for particulates is required.[9]
Solution Preparation & Use Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatWork within a certified chemical fume hood or in a well-ventilated area.[10]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron over a laboratory coat, disposable shoe coversA NIOSH-approved respirator with appropriate cartridges may be necessary depending on the spill size.
Waste Disposal Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required if handling sealed waste containers

Operational Plan: Step-by-Step Guidance

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] One supplier suggests storage in an inert atmosphere at 2-8°C.[1]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10][11]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

  • Designated Area: All handling of the solid compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Pre-use Checks: Before handling, ensure all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.

  • Weighing:

    • Use non-sparking tools to handle the compound.[10]

    • To avoid creating dust, do not pour the powder from a height. Use a spatula to transfer the solid.

    • Weigh the compound on a tared weigh boat or paper within the fume hood.

  • Solution Preparation:

    • Add the solid to the solvent slowly.

    • If dissolving in water, be aware that the reaction may be exothermic.

  • Post-handling:

    • Thoroughly clean the work area after use.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water. Seek immediate medical attention.[9]

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[9] Do not create dust.

    • Clean the spill area with a suitable decontaminating agent.

    • Report the spill to the laboratory supervisor or Environmental Health and Safety department.

Disposal Plan

Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[12]

  • Waste Identification: All materials contaminated with this compound (e.g., excess reagent, contaminated gloves, weigh paper, absorbent materials) must be treated as hazardous waste.

  • Containerization:

    • Collect waste in a designated, chemically compatible, and clearly labeled hazardous waste container.

    • The label must include "Hazardous Waste," the full chemical name, and associated hazards (e.g., Toxic, Irritant).

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials, until collection.

  • Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[9][10]

Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound.

cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency start Start: Obtain Compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Work Area use->decontaminate spill Spill Occurs use->spill If Spill collect_waste Collect Solid & Liquid Waste decontaminate->collect_waste label_waste Label Hazardous Waste Container collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose end End dispose->end spill_ppe Don Spill PPE spill->spill_ppe contain Contain & Absorb Spill spill_ppe->contain collect_spill Collect Spill Waste contain->collect_spill collect_spill->label_waste

Safe Handling and Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.